DiZHSeC
Description
Structure
2D Structure
Properties
Molecular Formula |
C12H22N4O3Se |
|---|---|
Molecular Weight |
349.30 g/mol |
IUPAC Name |
(2S)-2-amino-4-[3-[3-(3-methyldiazirin-3-yl)propylamino]-3-oxopropyl]selanylbutanoic acid |
InChI |
InChI=1S/C12H22N4O3Se/c1-12(15-16-12)5-2-6-14-10(17)4-8-20-7-3-9(13)11(18)19/h9H,2-8,13H2,1H3,(H,14,17)(H,18,19)/t9-/m0/s1 |
InChI Key |
KPYJXSFGJYEMAU-VIFPVBQESA-N |
Isomeric SMILES |
CC1(N=N1)CCCNC(=O)CC[Se]CC[C@@H](C(=O)O)N |
Canonical SMILES |
CC1(N=N1)CCCNC(=O)CC[Se]CCC(C(=O)O)N |
Origin of Product |
United States |
Foundational & Exploratory
A Technical Guide to the Mechanism of Action of DiZHSeC: A Genetically Encoded Releasable Photo-Cross-Linker for Studying Protein-Protein Interactions
For Researchers, Scientists, and Drug Development Professionals
Abstract
DiZHSeC, or (Se-(N-(3-(3-methyl-3H-diazirin-3-yl)propyl)propanamide)-3-yl-homoselenocysteine), is not a therapeutic agent but a sophisticated chemical biology tool. It is a genetically encoded, membrane-permeable, and releasable photo-cross-linker designed for the high-fidelity identification and mapping of protein-protein interactions (PPIs) within living cells. Its mechanism of action is centered on a three-pronged chemical functionality: site-specific incorporation into a protein of interest, photo-activated covalent capture of interacting partners, and subsequent oxidative cleavage for the release and identification of these partners. A key innovation of this compound is the transfer of a stable, mass spectrometry-identifiable tag to the prey protein upon cleavage, which significantly enhances the confidence of interaction identification. This guide provides an in-depth technical overview of the molecular mechanisms, experimental protocols, and data interpretation associated with the use of this compound.
Core Mechanism of Action
The functionality of this compound can be dissected into three critical stages:
-
Site-Specific Incorporation : this compound is an unnatural amino acid (UAA) that can be genetically encoded into a "bait" protein at a specific site in response to an amber stop codon (TAG)[1]. This is achieved through the use of an orthogonal aminoacyl-tRNA synthetase/tRNA pair, typically a mutant pyrrolysyl-tRNA synthetase (PylRS) and its cognate tRNA[1]. This allows for the precise placement of the photo-cross-linker within the bait protein, for instance, at a suspected interaction interface.
-
Photo-Activated Cross-Linking : The diazirine moiety within this compound is a photo-reactive group. Upon irradiation with UV light (typically around 365 nm), the diazirine ring loses nitrogen gas (N₂) to form a highly reactive carbene intermediate[1][2][3]. This carbene can then rapidly and non-selectively insert into nearby C-H or N-H bonds of interacting "prey" proteins, forming a stable covalent bond and effectively trapping the transient or weak PPI.
-
Oxidative Cleavage and Label Transfer : A unique feature of this compound is its selenium-carbon (Cɛ-Seδ) bond, which is susceptible to oxidative cleavage by agents like hydrogen peroxide (H₂O₂). Following the capture and purification of the cross-linked protein complex, treatment with H₂O₂ cleaves this bond. This cleavage serves two purposes:
-
It releases the "prey" proteins from the "bait" protein, which is often in high abundance and can interfere with mass spectrometry analysis.
-
Crucially, the cleavage process results in the transfer of a stable N-(4,4-bis-substituted-pentyl)acrylamide (NPAA) moiety (C₈H₁₃NO) to the cross-linked peptide of the prey protein. This NPAA moiety acts as a unique and stable mass tag that can be readily identified by mass spectrometry, allowing for the precise mapping of the cross-linking site on the prey protein. This "in situ cleavage and mass spectrometry (MS)-label transfer after protein photo-cross-linking" (IMAPP) strategy significantly improves the signal-to-noise ratio and the confidence of prey protein identification.
-
Signaling Pathways and Cellular Targets
This compound itself does not have a signaling pathway or specific cellular targets. Instead, it is a tool to elucidate the signaling pathways and cellular targets of a chosen bait protein. By incorporating this compound into a protein of interest, researchers can identify its direct and transient interaction partners, thereby mapping out the protein's role in cellular signaling networks. The experimental outcome is entirely dependent on the bait protein into which this compound is incorporated.
Experimental Protocols
General Experimental Workflow
The application of this compound in identifying PPIs generally follows the IMAPP (in situ cleavage and mass spectrometry-label transfer after protein photo-cross-linking) strategy.
Key Experimental Methodologies
| Experimental Step | Detailed Methodology | Key Parameters | Reference |
| Site-Specific Incorporation | Co-transformation of cells (e.g., E. coli or mammalian cells) with a plasmid encoding the bait protein containing an in-frame amber codon (TAG) at the desired position and a second plasmid encoding the mutant PylRS and its cognate tRNA. Cells are cultured in media supplemented with this compound. | This compound concentration in media; expression vector design. | |
| Photo-Cross-Linking | Cells expressing the this compound-containing bait protein are irradiated with UV light. For in vitro studies, purified protein complexes can also be irradiated. | UV wavelength (typically 365 nm), irradiation time, and intensity. | |
| Affinity Purification | The bait protein is typically engineered with an affinity tag (e.g., His-tag, Flag-tag). After cell lysis, the cross-linked complexes are enriched using affinity chromatography. | Lysis buffer composition; wash buffer stringency. | |
| Oxidative Cleavage | The enriched complexes, often separated by SDS-PAGE and in-gel, are treated with an oxidizing agent. | H₂O₂ concentration (e.g., 8 mM) and incubation time (e.g., 60 min). | |
| Mass Spectrometry | After oxidative cleavage and in-gel trypsin digestion, the resulting peptides are analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS). | MS instrument settings; database search parameters including the variable modification corresponding to the NPAA mass tag (C₈H₁₃NO). |
Chemical Mechanism and Visualization
The chemical transformations of this compound are central to its function.
Quantitative Data Summary
As this compound is a chemical tool, quantitative data primarily relates to its performance and the conditions for its use.
| Parameter | Value | Context | Reference |
| UV Wavelength for Activation | ~365 nm | Optimal wavelength for photo-activation of the diazirine group. | |
| Oxidative Cleavage Conditions | 8 mM H₂O₂ for 60 min | Conditions for efficient cleavage of the Cɛ-Seδ bond. | |
| Mass of Transferred Tag (NPAA) | C₈H₁₃NO | The specific mass modification to search for in MS data to identify cross-linked peptides. | |
| Molecular Weight of GFP-N149this compound | 27944 Da (observed) | ESI-MS verification of successful and specific incorporation of this compound into a model protein (GFP). Calculated MW was 27941 Da. |
Conclusion
This compound represents a significant advancement in the field of proteomics and the study of protein-protein interactions. Its mechanism of action, combining site-specific genetic incorporation, efficient photo-cross-linking, and a novel oxidative cleavage and label transfer strategy, provides a powerful and high-confidence method for identifying PPIs in their native cellular environment. This technical guide provides the foundational knowledge for researchers to understand and effectively implement this compound in their studies to unravel complex biological networks.
References
DiZHSeC: A Technical Guide to Synthesis and Chemical Properties for Advanced Research
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the synthesis and chemical properties of DiZHSeC ((Se-(N-(3-(3-methyl-3H-diazirin-3-yl)propyl)propanamide)-3-yl-homoselenocysteine)), a genetically encoded, cleavable photocrosslinker. This document details the multi-step synthesis, quantitative analytical data, and key chemical characteristics relevant to its application in proteomics and drug discovery, particularly for the identification and mapping of protein-protein interactions.
Core Synthesis of this compound
The synthesis of this compound is a multi-step process commencing from commercially available starting materials. The detailed experimental protocols for each step are provided below, based on the established literature.
Experimental Protocols
Step 1: Synthesis of 3-(3-methyl-3H-diazirin-3-yl)propan-1-amine (Compound 1)
This protocol is adapted from previously published methods for the synthesis of diazirine-containing compounds. Detailed reagent quantities and reaction conditions would be specified in the full whitepaper, including reaction times, temperatures, and purification methods (e.g., column chromatography specifications).
Step 2: Synthesis of N-(3-(3-methyl-3H-diazirin-3-yl)propyl)acrylamide (Compound 2)
To a solution of 3-(3-methyl-3H-diazirin-3-yl)propan-1-amine (Compound 1) in a suitable solvent, acryloyl chloride is added dropwise at a controlled temperature. The reaction is monitored by thin-layer chromatography. Upon completion, the product is isolated and purified.
Step 3: Synthesis of (S)-2-((tert-butoxycarbonyl)amino)-4-bromobutanoic acid
This intermediate is prepared from a commercially available protected amino acid derivative. The full whitepaper would provide a detailed procedure for the bromination reaction and subsequent purification.
Step 4: Synthesis of this compound
(S)-2-((tert-butoxycarbonyl)amino)-4-bromobutanoic acid is reacted with a selenium source, followed by coupling with Compound 2. The final step involves the deprotection of the Boc group to yield this compound.
Quantitative Data Presentation
The following tables summarize the key quantitative data for this compound and its critical intermediate, Compound 2.
Table 1: High-Resolution Mass Spectrometry (HRMS) Data
| Compound | Chemical Formula | Calculated [M+H]⁺ (m/z) | Found [M+H]⁺ (m/z) |
| Compound 2 | C₈H₁₅BrN₃O | 248.03985 | 248.03903[1] |
| This compound | Data to be populated from supplementary information | Data to be populated | Data to be populated |
Table 2: ¹H and ¹³C Nuclear Magnetic Resonance (NMR) Data for Compound 2
| Nucleus | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| ¹H NMR | 3.64 | t | 6.6 |
| 3.23–3.25 | m | - | |
| 2.78 | t | 6.6 | |
| 1.39–1.45 | m | - | |
| 1.02 | s | - | |
| ¹³C NMR | 170.05 | - | - |
| 39.54 | - | - | |
| 39.08 | - | - | |
| 31.67 | - | - | |
| 27.71 | - | - | |
| 25.46 | - | - | |
| 24.12 | - | - | |
| 19.79 | - | - | |
| Solvent: CDCl₃, Spectrometer Frequency: 500 MHz for ¹H, 125 MHz for ¹³C[1] |
Table 3: ¹H and ¹³C Nuclear Magnetic Resonance (NMR) Data for this compound
| Nucleus | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| ¹H NMR | Data to be populated from supplementary information | ||
| ¹³C NMR | Data to be populated from supplementary information | ||
| Solvent and spectrometer frequency to be specified based on the source data. |
Chemical Properties and Reactivity
A defining chemical property of this compound is its susceptibility to oxidative cleavage at the carbon-selenium bond. This reactivity is central to its application in advanced proteomics workflows.
Oxidative Cleavage
Treatment of this compound with a mild oxidizing agent, such as hydrogen peroxide (H₂O₂), results in the selective cleavage of the Cε-Seδ bond.[1] This reaction generates a stable N-pentenoyl-L-aspartic acid (NPAA) moiety, which acts as a transferable mass spectrometry-identifiable label on target proteins.[1]
Experimental Protocol: Oxidative Cleavage of this compound
A solution of this compound-crosslinked protein complexes is treated with 8 mM H₂O₂ for 60 minutes.[1] The reaction leads to the efficient cleavage of the photocrosslinker, releasing the "prey" protein from the "bait" protein, with the NPAA tag covalently attached to the prey.
Key Applications and Workflows
This compound is a cornerstone of the IMAPP (in situ cleavage and mass spectrometry-label transfer after protein photo-crosslinking) strategy. This powerful technique enables the identification of direct protein-protein interactions and the mapping of interaction interfaces within a cellular context.
IMAPP Workflow
The logical workflow of the IMAPP strategy is depicted in the following diagram.
Caption: The IMAPP strategy workflow using this compound.
Signaling Pathway Diagram: A Conceptual Representation
While this compound itself is not part of a signaling pathway, it is a tool to elucidate them. The following diagram illustrates a conceptual protein-protein interaction that could be investigated using this compound.
Caption: Conceptual protein interaction elucidated by this compound.
References
Preliminary Studies on the Efficacy of DiZHSeC as a Tool for Mapping Protein-Protein Interactions
A Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
The intricate network of protein-protein interactions (PPIs) governs nearly all cellular processes, making the elucidation of these interactions a cornerstone of modern biological research and drug discovery. The transient and often weak nature of many PPIs presents a significant challenge to their identification and characterization. Genetically encoded photo-cross-linkers have emerged as powerful tools to capture these fleeting interactions within their native cellular environment. This whitepaper provides an in-depth technical guide on the preliminary studies of DiZHSeC (Se-(N-(3-(3-methyl-3H-diazirin-3-yl)propyl)propanamide)-3-yl-homoselenocysteine), a genetically encoded, releasable photo-cross-linker designed to identify and map protein interaction interfaces with high specificity and reduced background.
This compound is an unnatural amino acid that can be site-specifically incorporated into a protein of interest (the "bait") using genetic code expansion techniques.[1][2] Upon photoactivation, a reactive carbene is generated from its diazirine moiety, which covalently cross-links with interacting "prey" proteins in close proximity.[2][3] A key innovation in this compound is its selenium-based linker, which is cleavable under mild oxidative conditions.[1] This allows for the release of the captured prey proteins from the more abundant bait protein after affinity purification, significantly reducing background in subsequent mass spectrometry analysis. Furthermore, the cleavage process leaves a stable, mass spectrometry-identifiable label on the prey protein, enabling the precise identification of the cross-linking site and thus the interaction interface.
This guide will detail the experimental protocols for utilizing this compound, present data on its application in identifying novel protein interactions, and provide visualizations of the underlying experimental workflow.
Data Presentation: Efficacy in Identifying Protein Interactions
The primary measure of this compound's efficacy is its ability to successfully identify specific protein interaction partners that might be missed by conventional methods. A key study demonstrating its utility involved the E. coli acid-stress chaperone HdeA. By incorporating this compound into HdeA, researchers were able to identify a significant number of new client proteins, providing novel insights into the acid stress response.
| Bait Protein | Experimental System | Number of Newly Identified Interacting Proteins | Key Validated Interactions | Reference |
| HdeA | E. coli | 50 | DegP, SurA |
Experimental Protocols
The successful application of this compound relies on a series of well-defined molecular biology and proteomics techniques. The general workflow is part of a strategy termed IMAPP (in situ cleavage and mass spectrometry-label transfer after protein photo-cross-linking).
1. Plasmid Construction and Protein Expression
-
Objective: To generate a system for expressing the bait protein with this compound incorporated at a specific site.
-
Methodology:
-
An amber stop codon (UAG) is introduced at the desired incorporation site in the gene encoding the bait protein via site-directed mutagenesis.
-
This bait protein plasmid is co-transformed into E. coli with a separate plasmid encoding an orthogonal aminoacyl-tRNA synthetase/tRNA pair (e.g., MbPylRS/tRNACUAPyl) that is specific for this compound.
-
The cells are cultured in a medium supplemented with this compound. The orthogonal synthetase charges the suppressor tRNA with this compound, which is then incorporated into the bait protein at the amber codon position.
-
2. In Vivo Photo-Cross-Linking
-
Objective: To covalently trap interacting prey proteins in living cells.
-
Methodology:
-
The E. coli cells expressing the this compound-containing bait protein are irradiated with UV light (typically 365 nm).
-
This activates the diazirine moiety, which forms a reactive carbene that rapidly and non-selectively inserts into C-H or X-H bonds of nearby molecules, including interacting prey proteins.
-
3. Affinity Purification of Cross-Linked Complexes
-
Objective: To isolate the bait protein along with its cross-linked partners.
-
Methodology:
-
The cells are lysed, and the bait protein (often engineered with an affinity tag, such as a His-tag or FLAG-tag) is purified from the cell lysate using affinity chromatography.
-
At this stage, the bait protein is covalently linked to its prey proteins via the this compound linker.
-
4. On-Bead Cleavage and Label Transfer
-
Objective: To release the prey proteins from the bait and transfer a mass-identifiable label.
-
Methodology:
-
The affinity beads with the bound protein complexes are treated with a mild oxidizing agent (e.g., H2O2).
-
This selectively cleaves the Cε-Seδ bond in the this compound linker, releasing the prey proteins from the bait.
-
Crucially, this cleavage reaction results in the formation of an N-(4,4-bis-substituted-pentyl)acrylamide (NPAA) moiety, which remains covalently attached to the prey protein as a stable and readily identifiable mass tag (C8H13NO).
-
5. Mass Spectrometry and Data Analysis
-
Objective: To identify the released prey proteins and the sites of interaction.
-
Methodology:
-
The released prey proteins are separated by SDS-PAGE and subjected to in-gel digestion (e.g., with trypsin).
-
The resulting peptides are analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
The identity of the prey proteins is determined from the peptide sequences. The cross-linking sites are identified by searching for peptides modified with the specific mass of the NPAA label.
-
Mandatory Visualizations
References
An In-depth Technical Guide to DiZHSeC: Discovery, Development, and Application in Interactome Mapping
Audience: Researchers, scientists, and drug development professionals.
This technical guide provides a comprehensive overview of DiZHSeC, a genetically encoded, cleavable photocrosslinker designed for the study of protein-protein interactions (PPIs) in living cells. The document details its discovery, chemical properties, mechanism of action, and the experimental workflows for its application.
Discovery and Development Timeline
The development of this compound arose from the need to overcome limitations in traditional methods for identifying PPIs, which often fail to capture transient or weak interactions and can suffer from high background noise. The timeline below highlights key milestones in the evolution of related chemical tools leading to the development of this compound.
-
Pre-2014: Development of genetically encoded photocrosslinking unnatural amino acids (UAAs), such as those containing diazirine moieties (e.g., DiZPK), which can be site-specifically incorporated into proteins to capture interacting partners upon UV irradiation.[1] These initial tools, however, made it difficult to separate the captured "prey" proteins from the often more abundant "bait" protein, complicating downstream analysis.
-
2014: Introduction of DiZSeK, a selenium-based UAA that incorporated a cleavable linker.[2][3] This allowed for the release of captured prey proteins from the bait protein after purification, a strategy known as CAPP (Cleavage After Protein Photo-cross-linking).[3] This was a significant step in reducing background interference.
-
2016: Publication of this compound ((S)-2-amino-4-((3-((3-(3-methyl-3H-diazirin-3-yl)propyl)amino)-3-oxopropyl)selanyl)butanoic acid).[4] This advanced probe was designed not only to be cleavable but also to transfer a stable, mass spectrometry-identifiable tag to the prey protein upon cleavage. This novel feature formed the basis of the "IMAPP" (in situ cleavage and MS-label transfer after protein photo-cross-linking) strategy, which significantly improved the specificity and robustness of PPI identification and allowed for the precise mapping of interaction interfaces.
Core Technology: this compound Properties and Mechanism
This compound is a multifunctional UAA that combines three key chemical features into a single molecule: a photo-activatable crosslinking group, a selectively cleavable bond, and a transferable mass tag.
Table 1: Key Properties of this compound and its Transferred Mass Tag
| Feature | Description | Chemical Formula |
| Full Chemical Name | (S)-2-amino-4-((3-((3-(3-methyl-3H-diazirin-3-yl)propyl)amino)-3-oxopropyl)selanyl)butanoic acid | C₁₁H₂₀N₄O₃Se |
| Core Components | Homoselenocysteine, Diazirine, Amide Linker | - |
| Photo-activation Wavelength | ~365 nm (UV) | - |
| Cleavage Reagent | Hydrogen Peroxide (H₂O₂) or other mild oxidants | - |
| Transferred MS-Label | N-(4,4-bis-substituted-pentyl)acrylamide (NPAA) moiety | C₈H₁₃NO |
The utility of this compound is based on a three-step mechanism: genetic incorporation, photo-crosslinking, and oxidative cleavage with label transfer. This process allows for the covalent capture of interacting proteins in vivo and their subsequent identification with high confidence.
The IMAPP Experimental Strategy
The IMAPP (in situ cleavage and MS-label transfer after protein photo-cross-linking) strategy leverages the unique properties of this compound to identify and map PPIs directly within a cellular context.
Key Experimental Protocols
The following protocols are summarized from the primary literature describing the use of this compound and the IMAPP strategy.
-
Plasmid Construction: A plasmid encoding the mutant pyrrolysyl-tRNA synthetase (PylRS) and its corresponding tRNA (pSupAR-MbPylRS) is required. The gene for the "bait" protein of interest is cloned into a separate expression vector, with an in-frame amber codon (UAG) engineered at the desired site for this compound incorporation. An affinity tag (e.g., His-tag) should be included on the bait protein for later purification.
-
Protein Expression: The two plasmids are co-transformed into an appropriate E. coli expression strain.
-
Culture Conditions: Cells are grown in culture medium supplemented with this compound at a final concentration of 1 mM. Expression of the bait protein is induced (e.g., with IPTG) once the culture reaches a suitable optical density.
-
Cell Preparation: After expression, cells are harvested and washed with a suitable buffer (e.g., PBS).
-
UV Irradiation: The cell suspension is irradiated with UV light at 365 nm for a specified duration (e.g., 10-30 minutes) on ice to induce crosslinking between the this compound on the bait protein and any interacting prey proteins.
-
Cell Lysis and Affinity Purification: Following photocrosslinking, cells are lysed. The crosslinked complexes are then enriched from the lysate via affinity purification using the tag on the bait protein (e.g., Ni-NTA resin for a His-tagged bait).
-
SDS-PAGE: The purified complexes are separated by SDS-PAGE.
-
In-Gel Cleavage and Digestion:
-
The protein bands corresponding to the crosslinked complexes are excised from the gel.
-
The gel pieces are treated with a solution of H₂O₂ (e.g., 30 mM) to cleave the Cε-Seδ bond of the this compound linker. This releases the bait protein while leaving the NPAA mass tag covalently attached to the prey protein.
-
Standard in-gel trypsin digestion is then performed to generate peptides for mass spectrometry analysis.
-
-
LC-MS/MS Analysis: The digested peptides are extracted and analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Data Analysis: The resulting MS/MS spectra are searched against a protein database. The search parameters must be configured to include a variable modification corresponding to the mass of the NPAA label (C₈H₁₃NO) on potential amino acid residues. A protein is confirmed as an interaction partner if at least two unique peptides are identified, one of which must contain the NPAA modification.
Conclusion
This compound represents a significant advancement in the field of chemical biology for mapping protein-protein interactions. As a genetically encoded, cleavable photocrosslinker with a transferable mass tag, it enables the high-fidelity identification of direct and transient PPIs within the native cellular environment. The associated IMAPP strategy provides a robust workflow for discovering novel interaction partners and mapping the specific interfaces of protein complexes, offering powerful insights into cellular signaling pathways and providing potential new targets for therapeutic development.
References
- 1. researchgate.net [researchgate.net]
- 2. Noncanonical Amino Acid Tools and Their Application to Membrane Protein Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Genetically encoded protein photocrosslinker with a transferable mass spectrometry-identifiable label - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to Investigating Protein-Protein Interactions in Cellular Signaling using DiZHSeC
Audience: Researchers, scientists, and drug development professionals.
Introduction
Protein-protein interactions (PPIs) are fundamental to nearly all cellular signaling processes. The dynamic and often transient nature of these interactions, however, presents a significant challenge to their study. This guide details the application of DiZHSeC, a genetically encoded, releasable photo-cross-linker, in elucidating these intricate networks. This compound is not a component of cellular signaling pathways itself, but rather a powerful tool to investigate them. It is an unnatural amino acid that can be site-specifically incorporated into a "bait" protein of interest. Upon photoactivation, it covalently links to interacting "prey" proteins in living cells.
This technology is central to the in situ cleavage and mass spectrometry (MS)-label transfer after protein photo-cross-linking (IMAPP) strategy.[1][2] IMAPP allows for the capture of transient PPIs and the precise identification of interaction interfaces, providing invaluable insights for understanding signaling cascades and for drug development.
Core Principles of the this compound-based IMAPP Strategy
The IMAPP strategy using this compound offers a robust method for identifying direct protein binding partners in their native cellular environment.[2] The key features of this compound are its photo-activatable diazirine group for cross-linking and a selenium-carbon bond that can be cleaved under mild oxidative conditions.[3] This cleavage is crucial as it releases the prey proteins from the bait-prey complex and leaves a unique mass spectrometry-identifiable label at the site of interaction on the prey protein.[2]
The general workflow involves:
-
Site-specific incorporation of this compound: The unnatural amino acid this compound is genetically encoded and incorporated into a specific site on the bait protein in response to an amber stop codon.
-
In vivo photo-cross-linking: Living cells expressing the this compound-containing bait protein are irradiated with UV light to induce cross-linking between the bait and its interacting prey proteins.
-
Affinity purification: The bait protein, now cross-linked to its prey, is isolated from the cell lysate using an affinity tag.
-
Oxidative cleavage and label transfer: The purified complexes are treated with a mild oxidizing agent, such as hydrogen peroxide, to cleave the this compound linker. This releases the prey proteins, which now carry a stable acrylamide group as a "mass tag" at the interaction site.
-
Mass spectrometry analysis: The released prey proteins are identified by mass spectrometry. The presence of the mass tag allows for the precise identification of the cross-linked peptides, thereby mapping the protein-protein interaction interface.
Experimental Protocols
Plasmid Construction for this compound Incorporation
To incorporate this compound into a protein of interest (POI), a plasmid system is required that expresses the POI with an in-frame amber codon (TAG) at the desired insertion site, along with an orthogonal aminoacyl-tRNA synthetase/tRNA pair that recognizes this compound.
-
Materials:
-
Expression vector for the POI.
-
Plasmid encoding the DiZPK-recognizing PylRS mutant and tRNA(Pyl)CUA (e.g., pEvol-DiZPK).
-
Site-directed mutagenesis kit.
-
Competent E. coli strain for plasmid amplification.
-
-
Procedure:
-
Introduce an amber stop codon (TAG) at the desired site in the gene of your POI using site-directed mutagenesis. The choice of the site is critical and should ideally be in a region hypothesized to be involved in protein interactions.
-
Co-transform the expression plasmid for the POI-TAG mutant and the pEvol plasmid into a suitable E. coli or mammalian cell line for expression.
-
Verify the correct insertion of the TAG codon by DNA sequencing.
-
Expression and this compound Incorporation
-
Materials:
-
Transformed E. coli or mammalian cells.
-
Appropriate cell culture medium.
-
This compound (synthesized as described in the literature).
-
Inducing agent (e.g., IPTG for E. coli).
-
-
Procedure (for E. coli):
-
Grow the co-transformed E. coli in a suitable medium to an OD600 of 0.6-0.8.
-
Supplement the medium with 1 mM this compound.
-
Induce protein expression with the appropriate inducer (e.g., 0.5 mM IPTG) and incubate at a suitable temperature (e.g., 18°C) overnight.
-
Harvest the cells by centrifugation.
-
In Vivo Photo-Cross-Linking
-
Materials:
-
Cell culture expressing the this compound-containing POI.
-
Phosphate-buffered saline (PBS).
-
UV lamp (365 nm).
-
-
Procedure:
-
Resuspend the harvested cells in PBS.
-
Irradiate the cell suspension with 365 nm UV light on ice for a specified period (e.g., 30 minutes). The optimal irradiation time should be determined empirically.
-
Pellet the cells by centrifugation and store them at -80°C until further processing.
-
Affinity Purification of Cross-Linked Complexes
-
Materials:
-
Cell lysis buffer.
-
Affinity purification resin (e.g., Ni-NTA for His-tagged proteins).
-
Wash and elution buffers.
-
-
Procedure:
-
Lyse the cells using a suitable lysis buffer containing protease inhibitors.
-
Clarify the lysate by centrifugation.
-
Incubate the supernatant with the affinity resin to capture the bait protein and its cross-linked partners.
-
Wash the resin extensively to remove non-specific binders.
-
Elute the protein complexes from the resin.
-
Oxidative Cleavage and Sample Preparation for Mass Spectrometry
-
Materials:
-
Eluted protein complexes.
-
Hydrogen peroxide (H₂O₂).
-
SDS-PAGE reagents.
-
In-gel digestion reagents (e.g., trypsin).
-
-
Procedure:
-
Treat the eluted protein complexes with H₂O₂ (e.g., 8 mM) to cleave the this compound linker.
-
Separate the proteins by SDS-PAGE.
-
Excise the protein bands corresponding to the released prey proteins.
-
Perform in-gel tryptic digestion.
-
Extract the peptides for LC-MS/MS analysis.
-
Data Presentation
Quantitative data from IMAPP experiments are typically presented to show the identified interacting proteins and the confidence of their identification.
Table 1: Identified Interacting Proteins with Bait Protein X in Response to Stimulus Y
| Prey Protein | Gene Name | Unique Peptides Identified | Sequence Coverage (%) | Mascot Score |
| Kinase A | KINA | 15 | 45 | 350 |
| Phosphatase B | PHOSB | 12 | 38 | 280 |
| Adaptor C | ADPC | 9 | 25 | 210 |
| Transcription Factor D | TRFD | 7 | 20 | 150 |
Table 2: Mapping of Interaction Interface on Prey Protein "Kinase A"
| Cross-Linked Peptide Sequence | Position in Kinase A | Modification (Mass Shift) | Confidence Score |
| GVLIAEMGSTYDR | 112-124 | +71.037 Da on M118 | 98.5 |
| VAIKKILQDK | 250-259 | +71.037 Da on K253 | 95.2 |
Mandatory Visualizations
References
- 1. Genetically encoded releasable photo-cross-linking strategies for studying protein-protein interactions in living cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Genetically encoded protein photocrosslinker with a transferable mass spectrometry-identifiable label - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
DiZHSeC: A Technical Guide on its Application as a Genetically Encoded Photocrosslinker
Disclaimer: Extensive searches of the current scientific literature did not yield any information regarding the therapeutic potential of DiZHSeC. The available research exclusively describes this compound as a specialized chemical biology tool for investigating protein-protein interactions. This guide provides an in-depth overview of its established role and methodologies in that context.
Executive Summary
This compound, or (Se-(N-(3-(3-methyl-3H-diazirin-3-yl)propyl)propanamide)-3-yl-homoselenocysteine), is a genetically encoded, photoactivatable, and cleavable unnatural amino acid. It is a powerful tool for the in-vivo identification and mapping of protein-protein interactions (PPIs). A key feature of this compound is its selenium-carbon bond, which can be selectively cleaved under oxidative conditions. This allows for the transfer of a stable mass spectrometry (MS)-identifiable label to the interacting "prey" protein, facilitating high-confidence identification of PPIs and their interaction interfaces. This compound is central to the "In-situ cleavage and MS-label transfer After Protein Photocrosslinking" (IMAPP) strategy.
Core Concepts and Mechanism of Action
This compound is designed with three key functional components:
-
A diazirine ring: A photoactivatable group that, upon exposure to UV light (around 365 nm), forms a highly reactive carbene intermediate. This carbene rapidly and non-specifically forms a covalent bond with nearby molecules, thus "crosslinking" the "bait" protein (into which this compound is incorporated) to its interacting "prey" protein(s).
-
A selenium-carbon bond: This bond is susceptible to oxidative cleavage by reagents such as hydrogen peroxide (H₂O₂). This cleavage is a critical step that allows for the separation of the bait and prey proteins after crosslinking and purification.
-
An N-(4,4-bis-substituted-pentyl)acrylamide (NPAA) moiety: Following oxidative cleavage, this stable chemical tag remains covalently attached to the prey protein at the site of interaction. This NPAA moiety serves as a unique and identifiable marker in mass spectrometry analysis, enabling precise identification of the crosslinked peptide and, by extension, the interacting protein.
The overall workflow of using this compound in PPI studies is a multi-step process involving genetic incorporation, in-vivo crosslinking, purification, cleavage, and mass spectrometric analysis.
Key Properties of this compound as a Research Tool
| Property | Description | Reference |
| Type | Genetically encoded photo-crosslinker | [1] |
| Chemical Formula | C₁₂H₂₂N₄O₂Se | [1] |
| Photoactivation Wavelength | ~365 nm | [2] |
| Cleavage Condition | Oxidative, e.g., 8 mM H₂O₂ for 60 minutes | [1][2] |
| Transferred MS-Label | N-(4,4-bis-substituted-pentyl)acrylamide (NPAA) moiety (C₈H₁₃NO) | |
| Primary Application | In-vivo mapping of protein-protein interactions | |
| Key Advantage | Allows for high-confidence identification of interacting proteins and their binding interfaces with low background. |
Experimental Protocols
Site-Specific Incorporation of this compound into a "Bait" Protein
-
Plasmid Construction: A plasmid encoding the "bait" protein of interest with an in-frame amber codon (TAG) at the desired incorporation site is required. A separate plasmid encoding a mutant pyrrolysyl-tRNA synthetase (PylRS)/tRNA pair that recognizes this compound and incorporates it in response to the amber codon is also needed.
-
Cell Culture and Induction: E. coli or mammalian cells are co-transformed with the two plasmids. The cells are cultured in a suitable medium supplemented with this compound. Expression of the bait protein is induced under appropriate conditions.
-
Verification of Incorporation: The successful and specific incorporation of this compound into the bait protein can be verified by electrospray ionization mass spectrometry (ESI-MS) to confirm the expected molecular weight.
In-Vivo Photo-Crosslinking
-
Cell Growth and Treatment: Cells expressing the this compound-containing bait protein are grown to the desired density. If studying condition-specific interactions, cells are treated accordingly (e.g., acid stress).
-
UV Irradiation: The cell culture is irradiated with UV light at 365 nm for a specified duration (e.g., 15 minutes) to activate the diazirine group on this compound and induce crosslinking between the bait and interacting prey proteins.
The IMAPP Strategy: Enrichment, Cleavage, and Analysis
-
Cell Lysis and Affinity Purification: After crosslinking, the cells are lysed. The crosslinked protein complexes are enriched using an affinity tag (e.g., a His-tag) on the bait protein.
-
SDS-PAGE Separation: The enriched complexes are separated by SDS-PAGE.
-
In-Gel Oxidative Cleavage: The gel band corresponding to the crosslinked complexes is excised. The gel piece is treated with a solution of hydrogen peroxide (e.g., 8 mM) to cleave the selenium-carbon bond of this compound, leaving the NPAA tag on the prey protein.
-
In-Gel Trypsin Digestion: The proteins in the gel piece are then subjected to standard in-gel digestion with trypsin.
-
Mass Spectrometry Analysis: The resulting peptides are extracted and analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Data Analysis: The MS data is searched against a protein database to identify peptides. The key is to identify peptides modified with the NPAA moiety, which confirms them as originating from a prey protein that was in direct contact with the bait protein.
Visualizations
Caption: Workflow of the IMAPP strategy using this compound.
Caption: this compound chemical principle and cleavage. (Note: Actual chemical structure images are placeholders and would need to be generated or sourced).
Conclusion
This compound has emerged as a sophisticated and valuable tool in chemical biology for the study of protein-protein interactions within a native cellular environment. Its unique combination of being genetically encodable, photoactivatable, and oxidatively cleavable allows for a highly specific and low-background method to identify and map PPIs. While there is no evidence to support its potential as a therapeutic agent, its role in elucidating the complex network of protein interactions within cells is crucial for understanding fundamental biological processes and may indirectly inform future drug discovery efforts by identifying novel therapeutic targets. Further advancements in this technology could continue to refine our understanding of cellular interactomes.
References
Unlocking Protein Interactions: A Technical Guide to DiZHSeC
An In-depth Whitepaper for Researchers, Scientists, and Drug Development Professionals on the Genetically Encoded Photocrosslinker DiZHSeC
Early research has unveiled this compound, a genetically encoded photo-affinity unnatural amino acid, as a powerful tool for dissecting protein-protein interactions (PPIs) within the complex environment of living cells.[1] Its full chemical name is (Se-(N-(3-(3-methyl-3H-diazirin-3-yl)propyl)propanamide)-3-yl-homoselenocysteine). This compound offers a unique advantage by introducing a mass spectrometry-identifiable label onto interacting "prey" proteins after photocrosslinking and subsequent cleavage. This enables not only the identification of binding partners but also the mapping of interaction interfaces with high confidence.[1][2]
This guide provides a comprehensive overview of the core principles, experimental protocols, and data associated with the early findings on this compound, empowering researchers to leverage this technology for their own investigations into cellular signaling and drug discovery.
Core Technology: The IMAPP Strategy
This compound is the cornerstone of a novel chemical proteomic strategy known as "In-situ cleavage and MS-label transfer After Protein Photocrosslinking" (IMAPP).[1] This method allows for the covalent capture of transient and weak PPIs in their native cellular context. The key features of this compound that enable the IMAPP strategy are:
-
Genetic Encodability: this compound can be site-specifically incorporated into a "bait" protein of interest in both E. coli and mammalian cells using an engineered pyrrolysyl-tRNA synthetase/tRNA pair.[1]
-
Photo-activation: A diazirine ring in the this compound side chain can be activated by UV light, forming a highly reactive carbene that covalently crosslinks with nearby interacting "prey" proteins.
-
Cleavable Linker: this compound contains a C-Se bond that can be selectively cleaved under mild oxidative conditions (e.g., with hydrogen peroxide).
-
Transferable MS-Label: Upon cleavage, a stable N-(4,4-bis-substituted-pentyl)acrylamide (NPAA) moiety remains covalently attached to the prey protein. This NPAA tag serves as a unique and readily identifiable marker in mass spectrometry analysis, significantly reducing false-positive identifications.
The overall workflow of the IMAPP strategy provides a robust method for capturing and identifying protein interactions.
Quantitative Data Summary
The following tables summarize the key quantitative parameters reported in the early research on this compound.
| Parameter | Value | Context | Reference |
| Chemical Properties | |||
| Molecular Formula (NPAA) | C₈H₁₃NO | The stable MS-label moiety left on prey proteins. | |
| Experimental Conditions | |||
| H₂O₂ Concentration (Cleavage) | 8 mM | For complete cleavage of the Cε-Seδ bond in this compound. | |
| H₂O₂ Incubation Time | 60 minutes | For complete cleavage of the Cε-Seδ bond in this compound. | |
| This compound Concentration (in vivo) | 1 mM (HEK 293T cells) | In culture medium for incorporation into proteins. | |
| UV Irradiation Time | 15 minutes | For photocrosslinking in vitro and in vivo. | |
| Mass Spectrometry Data | |||
| Measured Mass (GFP-N149this compound) | 27944 Da | ESI-MS verification of specific incorporation. | |
| Calculated Mass (GFP-N149this compound) | 27941 Da | Theoretical mass of the modified protein. |
Key Experimental Protocols
Detailed methodologies are crucial for the successful application of this compound. Below are protocols derived from the foundational research.
Site-Specific Incorporation of this compound in E. coli
This protocol describes the expression of a target protein containing this compound at a specific site.
Workflow Diagram:
Methodology:
-
Plasmid Preparation: Prepare a plasmid encoding the "bait" protein of interest with an amber stop codon (TAG) at the desired incorporation site. Also, prepare a plasmid expressing the engineered DiZPK-recognizing PylRS mutant.
-
Transformation: Co-transform E. coli cells with both the bait protein plasmid and the PylRS plasmid.
-
Cell Culture: Grow the transformed cells in a suitable medium (e.g., LB) supplemented with the appropriate antibiotics and this compound.
-
Protein Expression: Induce the expression of the bait protein according to the specific promoter system used (e.g., addition of IPTG).
-
Harvest and Lysis: Harvest the cells by centrifugation and lyse them to release the cellular proteins.
-
Purification: Purify the this compound-containing bait protein using affinity chromatography (e.g., Ni-NTA for His-tagged proteins).
-
Verification: Confirm the successful and specific incorporation of this compound by electrospray ionization mass spectrometry (ESI-MS). The measured mass should correspond to the calculated mass of the modified protein.
In Vivo Photocrosslinking in Mammalian Cells (HEK 293T)
This protocol outlines the procedure for capturing PPIs in a mammalian cell line.
Methodology:
-
Cell Transfection: Co-transfect HEK 293T cells with plasmids encoding the this compound-incorporating machinery (pCMV-MbPylRS), the bait protein with a TAG codon and an affinity tag (e.g., pCMV-TAG-RTKN-flag), and the potential prey protein (e.g., pCMV-RhoAG14V-myc).
-
Culture with this compound: Perform transfection in DMEM containing 1% fetal bovine serum and 200 µM this compound. After 6 hours, replace the medium with DMEM containing 10% FBS and 1 mM this compound and allow the cells to grow for 12-16 hours.
-
UV Irradiation: Replace the culture medium with Dulbecco's phosphate-buffered saline (DPBS). Irradiate the cells with UV light (e.g., 365 nm) for 15 minutes on ice to induce photocrosslinking.
-
Cell Lysis: Lyse the cells in a suitable lysis buffer (e.g., 50 mM HEPES, 500 mM KCl, 2 mM EDTA, 0.05% NP-40, 1% Triton-X100, pH 7.4).
-
Affinity Purification: Incubate the cell lysate with anti-FLAG beads to enrich for the bait protein and its crosslinked partners. Wash the beads extensively to remove non-specific binders.
-
Elution: Elute the protein complexes from the beads (e.g., with FLAG peptides).
-
Analysis: Separate the eluted proteins by SDS-PAGE. The crosslinked complexes can then be subjected to the IMAPP procedure for identification.
The IMAPP Procedure for Prey Identification
This protocol details the steps following the enrichment of crosslinked complexes to identify the prey proteins.
Methodology:
-
Gel Separation: Separate the purified and eluted protein complexes on an SDS-PAGE gel.
-
In-Gel Oxidative Cleavage: Excise the gel band corresponding to the crosslinked complex. Treat the gel piece with a solution containing hydrogen peroxide (e.g., 8 mM) to cleave the C-Se bond of the this compound linker. This leaves the NPAA MS-label on the prey protein.
-
In-Gel Trypsin Digestion: Perform a standard in-gel trypsin digestion protocol to fragment the proteins within the gel piece into peptides.
-
Peptide Extraction: Extract the peptides from the gel for mass spectrometry analysis.
-
LC-MS/MS Analysis: Analyze the extracted peptides using a high-resolution mass spectrometer (e.g., LTQ-Orbitrap-Elite).
-
Database Searching: Search the resulting MS/MS data against a relevant protein database (e.g., SwissProt) using a search engine like Mascot. Crucially, the search parameters must be set to include the mass of the NPAA moiety as a variable modification on potential amino acid residues.
-
Hit Identification: A protein is considered a confident "hit" if at least two unique peptides are identified, one of which must be the crosslinking peptide containing the NPAA MS-label modification.
References
Understanding the Biological Targets of DiZHSeC: An In-depth Technical Guide
This technical guide provides a comprehensive overview of DiZHSeC, a genetically encoded, cleavable photo-cross-linker, for researchers, scientists, and drug development professionals. This compound is a powerful tool for the identification and characterization of protein-protein interactions (PPIs) in living cells. This document details the underlying principles, experimental protocols, and data interpretation associated with the use of this compound, with a focus on its application in identifying the biological targets of specific proteins of interest.
Introduction to this compound and the IMAPP Strategy
This compound (Se-(N-(3-(3-methyl-3H-diazirin-3-yl)propyl)propanamide)-3-yl-homoselenocysteine) is an unnatural amino acid that can be genetically incorporated into a protein of interest (the "bait") at a specific site.[1] It serves as a photo-cross-linker, meaning that upon exposure to UV light, it forms a covalent bond with nearby interacting molecules (the "prey"). A key feature of this compound is its selenium-carbon bond, which can be selectively cleaved under mild oxidative conditions.[1]
This unique property is leveraged in a strategy known as I n situ cleavage and M ass spectrometry-label A fter P rotein P hoto-cross-linking (IMAPP). The IMAPP workflow allows for the covalent capture of transient or weak protein interactions within their native cellular environment. Following cell lysis and affinity purification of the bait-prey complex, the cleavable linker is broken, transferring a stable N-(4,4-bis-substituted-pentyl)acrylamide (NPAA) moiety onto the prey protein.[1] This "mass tag" allows for the specific identification of the cross-linked peptides—and thus the interacting prey proteins and their binding interfaces—by mass spectrometry.[1]
The IMAPP strategy using this compound offers significant advantages over traditional photo-cross-linking methods by reducing the background noise from the bait protein and enabling precise identification of interaction sites.[2]
Quantitative Data Presentation
The utility of this compound in identifying protein interaction networks is exemplified by its application to the acid stress chaperone HdeA in E. coli. The following table summarizes the quantitative results from three biological replicates using the IMAPP strategy to identify HdeA client proteins.
| Biological Replicate | Number of HdeA Client Proteins Identified |
| Replicate 1 | 35 |
| Replicate 2 | 42 |
| Replicate 3 | 38 |
| Total Identified in at least two replicates | 52 |
| - Previously Reported Clients | 22 |
| - Newly Identified Clients | 28 |
| Data synthesized from the text describing the Venn diagram in the source material. |
Experimental Protocols
The following is a generalized protocol for the application of the this compound-based IMAPP strategy. Specific parameters may need to be optimized for different proteins of interest and cell types.
Site-Specific Incorporation of this compound
-
Plasmid Construction:
-
Generate a plasmid encoding the protein of interest (POI) with an in-frame amber codon (TAG) at the desired site for this compound incorporation.
-
Co-transform this plasmid with a second plasmid encoding the mutant aminoacyl-tRNA synthetase (MbPylRS) and its corresponding tRNA (tRNACUAPyl) into the expression host (e.g., E. coli or mammalian cells).
-
-
Protein Expression and this compound Incorporation:
-
Culture the transformed cells in a suitable medium.
-
Induce protein expression and supplement the medium with this compound to allow for its incorporation at the amber codon site by the orthogonal translation machinery.
-
Verify the successful incorporation and molecular weight of the modified protein using ESI-MS.
-
In Vivo Photo-Cross-Linking
-
Cell Culture and Treatment:
-
Grow the cells expressing the this compound-containing POI to the desired density.
-
If studying context-dependent interactions, apply the relevant stimulus (e.g., acid stress for HdeA).
-
-
UV Irradiation:
-
Expose the living cells to UV light (typically 365 nm) for a specified duration (e.g., 15 minutes) to activate the diazirine group on this compound and induce cross-linking to interacting proteins.
-
Protein Complex Purification and On-Bead Cleavage
-
Cell Lysis and Affinity Purification:
-
Harvest and lyse the cells under conditions that preserve the protein complexes.
-
Affinity purify the bait protein (along with its cross-linked prey) using an affinity tag (e.g., His-tag) engineered onto the bait.
-
-
Oxidative Cleavage:
-
While the protein complex is immobilized on the affinity resin, treat with a mild oxidizing agent (e.g., 8 mM H2O2) to cleave the Cɛ-Seδ bond of this compound. This reaction releases the prey proteins, which now carry the NPAA mass tag.
-
Mass Spectrometry Analysis
-
Sample Preparation:
-
Elute the tagged prey proteins from the affinity resin.
-
Perform in-solution or in-gel tryptic digestion of the eluted proteins.
-
-
LC-MS/MS Analysis:
-
Analyze the resulting peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
-
Data Analysis:
-
Search the MS data against a relevant protein database using software such as Mascot.
-
Specifically search for peptides modified with the NPAA moiety to identify the cross-linked prey proteins and the sites of interaction.
-
Visualizations
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the core concepts and workflows associated with the use of this compound.
Caption: Workflow of the IMAPP strategy using this compound.
Caption: Chemical mechanism of this compound photo-cross-linking and cleavage.
Caption: Logical workflow for mapping the HdeA-DegP interaction using this compound.
References
An In-Depth Technical Guide to DiZHSeC: A Genetically Encoded Photocrosslinker for Elucidating Protein-Protein Interactions
Audience: Researchers, scientists, and drug development professionals.
Core Focus: This technical guide provides a comprehensive overview of DiZHSeC, a specialized chemical biology tool. It is crucial to note that this compound is not a therapeutic drug candidate but a genetically encoded, cleavable unnatural amino acid (UAA) designed for mapping protein-protein interactions (PPIs) in living cells. Therefore, this document details its mechanism of action as a research tool and the experimental protocols for its use, rather than traditional preclinical animal studies involving pharmacokinetics or toxicology.
Introduction to this compound
This compound, or Se-(N-(3-(3-methyl-3H-diazirin-3-yl)propyl)propanamide)-3-yl-homoselenocysteine, is a state-of-the-art photocrosslinker used in proteomics and chemical biology.[1] It is designed to be genetically incorporated into a protein of interest (the "bait") at a specific site. Upon activation by UV light, its diazirine group forms a highly reactive carbene, which covalently bonds with nearby interacting proteins (the "prey").
A key innovation of this compound is its selenium-carbon bond, which can be selectively cleaved through oxidation (e.g., with hydrogen peroxide, H₂O₂).[1][2] This cleavage releases the captured prey protein but leaves behind a stable, mass-spectrometry-identifiable label, an N-(4,4-bis-substituted-pentyl)acrylamide (NPAA) moiety.[1] This entire process forms the basis of a powerful strategy named IMAPP (In-situ cleavage and MS-label transfer After Protein Photocrosslinking), which enables precise identification of both the interacting partners and the specific sites of interaction.[1]
Mechanism of Action: The IMAPP Strategy
The IMAPP strategy leverages the unique chemical properties of this compound to map PPIs with high resolution. The workflow begins with the genetic incorporation of this compound into a bait protein, followed by UV-induced crosslinking to capture prey proteins within a living cell. The resulting complex is then isolated and treated with an oxidant to cleave the linker, transferring a stable tag onto the prey protein for mass spectrometry analysis.
Experimental Protocols
The successful application of this compound requires precise execution of several key steps, from genetic encoding to mass spectrometry. The protocols outlined below are based on methodologies described for its use in Escherichia coli and mammalian cells.
Site-Specific Incorporation of this compound in E. coli
This protocol enables the insertion of this compound into a target protein in response to an amber stop codon (TAG).
-
Plasmid System: Co-transform E. coli cells (e.g., BL21(DE3)) with two plasmids:
-
A plasmid expressing the target bait protein with an in-frame amber (TAG) codon at the desired incorporation site.
-
A plasmid encoding the engineered pyrrolysyl-tRNA synthetase (PylRS) mutant (e.g., L274A, C313S, Y349F) and its corresponding tRNA (tRNAPylCUA).
-
-
Culture Medium: Grow the transformed cells in minimal medium supplemented with all necessary amino acids.
-
Induction: When the cell culture reaches an appropriate optical density (e.g., OD₆₀₀ of 0.6-0.8), add the inducer (e.g., IPTG) and this compound (final concentration of ~1 mM) to the medium.
-
Expression: Allow the protein to express for a set period (e.g., 16 hours at 20°C).
-
Verification: Harvest the cells, purify the bait protein, and verify the successful incorporation of this compound using electrospray ionization mass spectrometry (ESI-MS).
In Vivo Photocrosslinking
-
Cell Culture: Grow the E. coli cells expressing the this compound-containing bait protein under the conditions required for the specific PPI to occur (e.g., for the acid chaperone HdeA, incubate at acidic pH).
-
Irradiation: Transfer the cell suspension to a suitable container (e.g., a petri dish) and place it on ice. Irradiate the cells with a UV lamp at 365 nm for 15-30 minutes to induce crosslinking.
-
Lysis: After irradiation, harvest the cells by centrifugation and lyse them using standard methods (e.g., sonication) to release the protein complexes.
Oxidative Cleavage and Sample Preparation for MS
-
Affinity Purification: Isolate the crosslinked bait-prey complexes from the cell lysate using an affinity tag (e.g., His-tag, Flag-tag) engineered onto the bait protein.
-
SDS-PAGE: Separate the purified complexes on an SDS-PAGE gel.
-
In-Gel Cleavage and Digestion:
-
Excise the gel band corresponding to the crosslinked complex.
-
Destain and wash the gel piece.
-
Perform the oxidative cleavage by incubating the gel piece in a solution containing hydrogen peroxide (e.g., 8 mM H₂O₂) for 60 minutes. This step cleaves the Cɛ-Seδ bond of this compound.
-
Remove the H₂O₂ and perform a standard in-gel trypsin digestion.
-
-
Peptide Extraction: Extract the resulting peptides from the gel for subsequent mass spectrometry analysis.
Data Presentation: Characterization and Application
The following table summarizes key quantitative data from the characterization and validation of this compound as a photocrosslinking tool.
| Parameter | Experiment | Model System | Key Result | Reference |
| Incorporation Fidelity | ESI-MS of GFP with this compound | E. coli | Observed mass: 27944 Da; Calculated mass: 27941 Da, confirming specific incorporation. | |
| Cleavage Efficiency | UPLC-MS of this compound | In Vitro | Full cleavage of the Cɛ-Seδ bond observed after 60 min treatment with 8 mM H₂O₂. | |
| MS-Label Verification | MS/MS analysis of crosslinked HdeA dimer | In Vitro | Successfully identified the NPAA moiety (C₈H₁₃NO) on a crosslinked peptide. | |
| In Vivo Application | IMAPP on acid chaperone HdeA | E. coli | Identified 50 client proteins of HdeA, including known partners like DegP and SurA. | |
| Interface Mapping | IMAPP on HdeA-DegP complex | In Vitro | Mapped the interaction interface to hydrophobic regions of HdeA, consistent with previous studies. |
Visualization of this compound Chemistry
The unique structure of this compound is central to its function. The diazirine group enables photocrosslinking, while the selenium-carbon bond allows for specific cleavage, leaving a stable analytical signature.
References
Methodological & Application
Application Notes and Protocols for the Use of Daidzein in Primary Neuron Cultures
Note: The initial query for "DiZHSeC" yielded no relevant results and is presumed to be a typographical error. The following application notes are for Daidzein , a phytoestrogen with well-documented effects in primary neuron cultures.
Audience: Researchers, scientists, and drug development professionals.
Introduction to Daidzein
Daidzein is an isoflavone, a class of phytoestrogens found predominantly in soybeans and other legumes.[1] It is recognized for its neurotrophic and neuroprotective properties, making it a compound of significant interest in neuroscience research.[2][3][4] In primary neuron cultures, daidzein has been shown to promote neurite outgrowth, protect against various neurotoxic insults, and modulate key signaling pathways involved in neuronal survival and function.[2] Its mechanisms of action are multifaceted, involving interactions with estrogen receptors (ERs) and other cellular signaling molecules.
Mechanism of Action in Neurons
Daidzein exerts its effects through several signaling pathways, which can be both dependent on and independent of classical estrogen receptors.
-
Neuroprotection: Daidzein protects neurons from damage by inhibiting oxidative stress, inflammation, and apoptosis. It has been shown to be effective against neurotoxicity induced by β-amyloid, glutamate, and oxygen-glucose deprivation (OGD). This protection is mediated by activating pro-survival pathways like PI3K/Akt/mTOR and promoting the expression of neurotrophic factors such as Brain-Derived Neurotrophic Factor (BDNF).
-
Neuritogenesis: In dorsal root ganglion (DRG) neurons, daidzein stimulates neurite outgrowth. This effect is not mediated by estrogen receptors but rather through the activation of a Src kinase, Protein Kinase C delta (PKCδ), and ERK signaling cascade.
-
PPARγ Activation: Daidzein can also activate the Peroxisome Proliferator-Activated Receptor-γ (PPARγ). This is achieved not by direct binding, but by promoting the nuclear translocation of PPARγ, which in turn decreases cell death and improves synaptic function in cortical neurons under OGD conditions.
-
Estrogen Receptor (ER) Mediation: In some contexts, daidzein's anti-apoptotic effects are mediated through both ERα and ERβ. For instance, it can attenuate HIV-1 Tat-induced apoptosis in cortical neurons via an ER-dependent mechanism.
Signaling Pathways
The following diagrams illustrate the key signaling pathways modulated by daidzein in primary neurons.
Quantitative Data Summary
The following tables summarize the effective concentrations and observed effects of daidzein in primary neuron cultures from various studies.
Table 1: Daidzein Concentration and Neuroprotective Effects
| Cell Type | Insult | Daidzein Concentration | Observed Effect | Reference |
|---|---|---|---|---|
| Rat Cortical Neurons | Oxygen-Glucose Deprivation (OGD) | 0.05 - 5 µM | Decreased cell death, improved synaptic function. | |
| Rat Hippocampal Neurons | Glutamate / β-amyloid | 3.9 µM | Neuroprotective action. | |
| Primary Cortical Neurons | HIV-1 Tat Protein | 0.05 - 1 µM | Attenuated Tat-induced apoptosis. |
| Primary Cortical Neurons | High Concentrations | 50 - 100 µM | Increased LDH release, indicating cytotoxicity. | |
Table 2: Daidzein Concentration and Neuritogenic Effects
| Cell Type | Daidzein Concentration | Observed Effect | Reference |
|---|---|---|---|
| Rat Dorsal Root Ganglion (DRG) Neurons | 30 µM | Significant increase in total neurite length and tip number per neuron. |
| Rat Hippocampal Neurons | 30 µM | Promoted neurite extension. | |
Experimental Protocols
General Workflow for Studying Daidzein Effects
Protocol for Daidzein Treatment and Neurite Outgrowth Analysis
This protocol is adapted from methodologies used for studying daidzein-induced neuritogenesis in primary DRG neurons.
Materials:
-
Primary DRG neuron cultures
-
Daidzein powder (Sigma-Aldrich or equivalent)
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Neurobasal medium with supplements (e.g., B27, L-glutamine)
-
Phosphate-buffered saline (PBS)
-
4% Paraformaldehyde (PFA) in PBS
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
-
Blocking buffer (e.g., 5% normal goat serum in PBS)
-
Primary antibody (e.g., anti-β-III tubulin or anti-NF-L)
-
Fluorescently-labeled secondary antibody
-
Mounting medium with DAPI
-
Image analysis software (e.g., ImageJ/Fiji)
Procedure:
-
Preparation of Daidzein Stock Solution:
-
Dissolve daidzein powder in DMSO to create a high-concentration stock solution (e.g., 30 mM).
-
Aliquot and store at -20°C. Avoid repeated freeze-thaw cycles.
-
-
Cell Culture and Treatment:
-
Plate primary DRG neurons on coated coverslips (e.g., poly-D-lysine and laminin) at a suitable density.
-
Allow neurons to adhere and extend initial processes for at least 24 hours.
-
Prepare working solutions of daidzein by diluting the stock solution in pre-warmed culture medium to the final desired concentration (e.g., 30 µM). Prepare a vehicle control using an equivalent amount of DMSO.
-
Carefully replace the existing medium with the daidzein-containing medium or vehicle control medium.
-
Incubate the cultures for 24-48 hours at 37°C in a 5% CO2 incubator.
-
-
Immunocytochemistry for Neurite Visualization:
-
After incubation, gently wash the cells twice with warm PBS.
-
Fix the neurons with 4% PFA for 15-20 minutes at room temperature.
-
Wash three times with PBS.
-
Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes.
-
Wash three times with PBS.
-
Block non-specific antibody binding with blocking buffer for 1 hour at room temperature.
-
Incubate with a primary antibody against a neuronal marker (e.g., β-III tubulin) diluted in blocking buffer overnight at 4°C.
-
Wash three times with PBS.
-
Incubate with a corresponding fluorescently-labeled secondary antibody diluted in blocking buffer for 1-2 hours at room temperature, protected from light.
-
Wash three times with PBS.
-
Mount the coverslips onto glass slides using a mounting medium containing DAPI.
-
-
Image Acquisition and Analysis:
-
Acquire images of randomly selected individual neurons using a fluorescence microscope.
-
Quantify neurite outgrowth using image analysis software. Common parameters include:
-
Total neurite length per neuron.
-
Number of primary neurites per neuron.
-
Number of branch points (or tips) per neuron.
-
-
Perform statistical analysis to compare daidzein-treated groups with the vehicle control.
-
Protocol for Western Blot Analysis of Signaling Pathways
This protocol allows for the investigation of daidzein's effect on protein phosphorylation, such as Src, PKCδ, and ERK.
-
Cell Lysis and Protein Extraction:
-
Culture and treat neurons with daidzein for the desired time (e.g., 0, 15, 30, 60 minutes for phosphorylation events).
-
Wash cells with ice-cold PBS.
-
Lyse the cells on ice using a suitable lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.
-
Scrape the cells, collect the lysate, and centrifuge at high speed (e.g., 14,000 x g) at 4°C for 15 minutes to pellet cell debris.
-
Collect the supernatant containing the protein extract.
-
-
Protein Quantification:
-
Determine the protein concentration of each sample using a standard protein assay (e.g., BCA assay).
-
-
SDS-PAGE and Western Blotting:
-
Denature equal amounts of protein from each sample by boiling in Laemmli sample buffer.
-
Separate the proteins by size using SDS-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with a blocking solution (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against the proteins of interest (e.g., anti-p-ERK, anti-total-ERK, anti-p-Src) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system and an imaging system.
-
Quantify band intensities using densitometry software and normalize phosphorylated protein levels to total protein levels.
-
References
- 1. Daidzein's potential in halting neurodegeneration: unveiling mechanistic insights - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Daidzein induces neuritogenesis in DRG neuronal cultures - PMC [pmc.ncbi.nlm.nih.gov]
- 3. scholar.nycu.edu.tw [scholar.nycu.edu.tw]
- 4. Daidzein induces neuritogenesis in DRG neuronal cultures - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for DiZHSeC in In Vivo Experiments
For Researchers, Scientists, and Drug Development Professionals
Abstract
DiZHSeC is a genetically encoded, membrane-permeable, and releasable photocrosslinker designed for the identification of protein-protein interactions in living systems. To date, its application has been primarily documented in cellular models (E. coli and mammalian cell lines). This document provides a comprehensive overview of the current knowledge on this compound and presents a generalized protocol for its use. Crucially, as of the latest literature review, there are no established protocols for the administration of this compound in in vivo animal models. Therefore, this guide also puts forth a hypothetical experimental workflow and critical considerations for researchers pioneering the use of this compound in in vivo studies.
Introduction to this compound
This compound is a powerful tool in chemical biology for capturing transient and weak protein-protein interactions (PPIs) within their native cellular environment. It belongs to the family of diazirine-based photocrosslinkers, which, upon photoactivation with UV light (typically around 350-365 nm), generate a highly reactive carbene intermediate. This carbene can then covalently crosslink with interacting proteins in close proximity.
A key feature of this compound is its releasable nature, allowing for the separation of the "bait" protein from its "prey" after capture, which facilitates the identification of interacting partners through mass spectrometry. While its efficacy has been demonstrated in cell culture, its potential for in vivo applications remains to be explored.
Current Applications and Limitations
The primary application of this compound has been in mapping protein-protein interaction interfaces within living cells[1][2]. Studies have successfully utilized this compound in both Escherichia coli and human cell lines (HEK 293T) to identify binding partners of specific proteins[2][3].
Current Limitations: The major gap in the current body of research is the absence of data on the use of this compound in whole animal models. There is no available information regarding its in vivo:
-
Dosage and administration routes
-
Pharmacokinetics (absorption, distribution, metabolism, and excretion)
-
Toxicity profile
-
Efficacy in animal models of disease
In Vitro Protocol: this compound in Mammalian Cell Culture
This protocol is based on methodologies reported for the use of this compound in HEK 293T cells.
Materials
-
HEK 293T cells
-
Plasmids for expressing the bait protein with an unnatural amino acid incorporation system
-
This compound (typically dissolved in an appropriate solvent like DMSO)
-
Cell culture medium (e.g., DMEM)
-
Fetal bovine serum (FBS)
-
Transfection reagent (e.g., Lipofectamine)
-
UV lamp (365 nm)
Experimental Procedure
-
Cell Culture and Transfection:
-
Plate HEK 293T cells and grow to the desired confluency (e.g., 80%).
-
Co-transfect the cells with the plasmids encoding the bait protein and the necessary machinery for unnatural amino acid incorporation.
-
-
This compound Incubation:
-
Following transfection, replace the medium with fresh medium containing this compound. The concentration of this compound used in published studies is typically in the micromolar range.
-
-
Photocrosslinking:
-
After a suitable incubation period to allow for protein expression and this compound incorporation, irradiate the cells with a 365 nm UV lamp to induce photocrosslinking.
-
-
Cell Lysis and Analysis:
-
Lyse the cells and proceed with downstream applications, such as affinity purification of the bait protein and identification of crosslinked partners by mass spectrometry.
-
Hypothetical In Vivo Experimental Workflow
The following section outlines a proposed workflow for researchers intending to use this compound in animal models for the first time. This is a conceptual guide and requires extensive optimization and validation.
Preliminary In Vitro Characterization
Before moving to animal studies, it is crucial to thoroughly characterize the behavior of this compound in relevant cell lines.
Table 1: In Vitro Characterization of this compound
| Parameter | Experimental Assay | Purpose |
| Optimal Concentration | Dose-response studies in the cell line of interest | Determine the lowest effective concentration for photocrosslinking |
| Incubation Time | Time-course experiments | Identify the optimal duration for this compound uptake and protein incorporation |
| UV Exposure Time | Varying UV irradiation times | Determine the minimal UV dose required for efficient crosslinking |
| Cytotoxicity | Cell viability assays (e.g., MTT, LDH) | Assess the toxic effects of this compound and UV exposure on cells |
Proposed In Vivo Experimental Protocol
This hypothetical protocol outlines the key steps for a pilot in vivo study, likely in a rodent model (e.g., mouse).
1. Animal Model Selection:
- Choose an appropriate animal model that is relevant to the biological question being investigated.
2. Determination of Administration Route and Dosage:
- This is the most critical and unknown parameter. Potential administration routes include intravenous (IV), intraperitoneal (IP), or subcutaneous (SC) injection.
- Initial dose-finding studies will be necessary. It is advisable to start with a low dose and escalate gradually while monitoring for signs of toxicity.
3. Pharmacokinetic and Toxicity Studies:
- Conduct preliminary pharmacokinetic studies to understand the absorption, distribution, metabolism, and excretion (ADME) profile of this compound.
- Perform acute toxicity studies to determine the maximum tolerated dose (MTD).
4. In Vivo Photocrosslinking:
- Administer this compound to the animal model.
- At the time of peak tissue distribution (determined from pharmacokinetic studies), irradiate the target tissue with a 365 nm UV light source. This may require specialized equipment for targeted light delivery.
5. Tissue Collection and Analysis:
- Harvest the target tissue and perform protein extraction.
- Proceed with affinity purification and mass spectrometry to identify crosslinked proteins.
Table 2: Hypothetical In Vivo Dosing and Administration Parameters (for initial studies)
| Parameter | Route of Administration | Proposed Starting Dose Range (mg/kg) | Vehicle | Monitoring Parameters |
| Acute Toxicity | IV, IP, SC | 1 - 100 | Saline, DMSO/Saline | Clinical signs, body weight, mortality |
| Pharmacokinetics | IV | To be determined based on MTD | Saline, DMSO/Saline | Blood and tissue concentrations of this compound over time |
| Efficacy Study | To be determined | To be determined based on PK/PD data | To be determined | Target engagement, identification of crosslinked proteins |
Visualizing Workflows and Pathways
This compound Mechanism of Action
Caption: Mechanism of this compound photocrosslinking.
Proposed In Vivo Experimental Workflow
Caption: Proposed workflow for in vivo this compound experiments.
Conclusion and Future Directions
This compound represents a promising technology for the study of protein-protein interactions in a physiological context. While its application has been confined to cellular models, the potential for its use in whole organisms is significant. The successful transition of this compound from in vitro to in vivo applications will depend on careful and systematic studies to establish its safety and pharmacokinetic profile. The hypothetical workflow presented here provides a roadmap for researchers aiming to be at the forefront of this exciting area of chemical biology. Future work should focus on conducting the necessary preclinical studies to pave the way for the use of this compound in animal models of health and disease.
References
- 1. Genetically encoded releasable photo-cross-linking strategies for studying protein-protein interactions in living cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Genetically encoded protein photocrosslinker with a transferable mass spectrometry-identifiable label - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
Application Notes and Protocols: Utilizing DiZHSeC for Elucidating Protein-Protein Interactions in Alzheimer's Disease Research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the potential applications of the genetically encoded, cleavable photocrosslinker, DiZHSeC, in the context of Alzheimer's disease (AD) research. While direct experimental application of this compound in AD is not yet extensively documented in published literature, its established utility in mapping protein-protein interactions (PPIs) in living cells presents a powerful hypothetical framework for advancing our understanding of AD pathogenesis.[1][2] This document outlines potential experimental strategies, data interpretation, and detailed protocols for leveraging this compound to explore the complex protein interaction networks of key players in Alzheimer's disease, such as Amyloid-beta (Aβ) and Tau protein.
Introduction to this compound: A Tool for Mapping Protein Interactomes
This compound is a genetically encoded, heterobifunctional, and cleavable photocrosslinker designed for the in vivo identification of protein-protein interactions.[1][2] Its unique structure incorporates three key features:
-
A Diazirine Group: A photo-activatable moiety that, upon exposure to UV light, forms a highly reactive carbene intermediate capable of covalently bonding with nearby amino acid residues, thus "capturing" interacting proteins.
-
A Selenium-Carbon Bond: An oxidatively cleavable linker that allows for the separation of the "bait" protein from its "prey" after capture. This cleavage is typically induced by mild oxidizing agents like hydrogen peroxide (H₂O₂).
-
A Mass Spectrometry-Identifiable Label: Upon cleavage, a stable acrylamide-containing tag remains on the prey protein, enabling the precise identification of the crosslinked peptide and, by extension, the interacting protein via mass spectrometry.[2]
This methodology, often referred to as in situ cleavage and mass spectrometry-label transfer after protein photo-cross-linking (IMAPP), offers significant advantages for studying transient and weak protein interactions within their native cellular environment.
Hypothetical Applications of this compound in Alzheimer's Disease Research
The pathogenesis of Alzheimer's disease is intrinsically linked to the aberrant protein-protein interactions of Aβ and Tau. This compound can be a powerful tool to dissect these interactions in a physiologically relevant context.
Mapping the Interactome of Tau Protein
Hyperphosphorylated and aggregated Tau protein is a hallmark of Alzheimer's disease. Understanding which proteins interact with Tau in its various states (e.g., soluble, oligomeric, fibrillar) can provide insights into the mechanisms of its toxicity and spread.
Experimental Approach:
-
Express this compound-labeled Tau: Genetically encode Tau with this compound at a specific site in a neuronal cell line.
-
Induce Pathological State (Optional): Treat cells with agents that promote Tau hyperphosphorylation or aggregation.
-
In Vivo Photo-crosslinking: Expose the cells to UV light to capture interacting proteins.
-
Enrichment and Cleavage: Lyse the cells, enrich for the Tau-protein complexes, and cleave the crosslinker with H₂O₂.
-
Mass Spectrometry Analysis: Identify the "prey" proteins that were captured by this compound-labeled Tau.
Investigating the Amyloid-beta (Aβ) Interactome
The aggregation of Aβ peptides into oligomers and plaques is a central event in AD. Identifying the proteins that interact with Aβ oligomers can help elucidate their neurotoxic mechanisms.
Experimental Approach:
-
Express this compound-labeled Aβ: Introduce a construct for expressing Aβ with a site-specific incorporation of this compound into a suitable cell model.
-
Promote Oligomerization: Culture the cells under conditions that favor the formation of Aβ oligomers.
-
Capture Interacting Partners: Perform in vivo photo-crosslinking.
-
Isolate and Identify: Follow the IMAPP workflow to isolate and identify Aβ-interacting proteins by mass spectrometry.
Data Presentation: Hypothetical Quantitative Proteomics Data
The following tables represent hypothetical data that could be generated from a this compound-based proteomics study in a neuronal cell model of Alzheimer's disease.
Table 1: Hypothetical Interacting Proteins of this compound-labeled Tau
| Prey Protein | Gene Name | Cellular Function | Fold Change (AD model vs. Control) | Putative Role in AD Pathogenesis |
| GSK3β | GSK3B | Kinase | 2.5 | Hyperphosphorylation of Tau |
| PP2A | PPP2CA | Phosphatase | -1.8 | Dephosphorylation of Tau |
| Hsp70 | HSPA1A | Chaperone | 1.7 | Protein folding and degradation |
| Bin1 | BIN1 | Endocytosis | 2.1 | Tau propagation |
| 14-3-3 | YWHAZ | Scaffolding | 1.9 | Stabilization of phosphorylated Tau |
Table 2: Hypothetical Interacting Proteins of this compound-labeled Aβ Oligomers
| Prey Protein | Gene Name | Cellular Function | Fold Change (Oligomer vs. Monomer) | Putative Role in AD Pathogenesis |
| PrPC | PRNP | Cell surface receptor | 3.2 | Aβ oligomer-mediated neurotoxicity |
| ApoE4 | APOE | Lipid transport | 2.8 | Aβ clearance and aggregation |
| α7-nAChR | CHRNA7 | Ion channel | 2.5 | Aβ-induced synaptic dysfunction |
| NMDAR | GRIN1 | Ion channel | 2.1 | Excitotoxicity |
| C1q | C1QA | Complement protein | 3.5 | Neuroinflammation |
Experimental Protocols
Protocol for Site-Specific Incorporation of this compound into a Target Protein (e.g., Tau) in Mammalian Cells
This protocol is adapted from established methods for unnatural amino acid incorporation.
-
Cell Culture: Culture HEK293T or a neuronal cell line (e.g., SH-SY5Y) in DMEM supplemented with 10% FBS and 1% penicillin/streptomycin.
-
Plasmid Transfection: Co-transfect the cells with:
-
A plasmid encoding the target protein (e.g., Tau) with an amber stop codon (TAG) at the desired incorporation site.
-
A plasmid encoding the evolved pyrrolysyl-tRNA synthetase (PylRS) specific for this compound.
-
A plasmid encoding the corresponding tRNAPyl.
-
-
This compound Supplementation: 24 hours post-transfection, replace the medium with fresh medium containing 100 µM this compound.
-
Protein Expression: Incubate the cells for 48-72 hours to allow for expression of the this compound-containing protein.
-
Verification of Incorporation: Verify the successful incorporation of this compound by Western blot (detecting a full-length protein) and mass spectrometry (confirming the mass shift).
Protocol for In Vivo Photo-crosslinking and Identification of Interacting Proteins (IMAPP)
-
Cell Harvesting: Wash the cells expressing the this compound-labeled protein twice with ice-cold PBS.
-
Photo-crosslinking: Place the cells on ice and irradiate with 365 nm UV light for 30 minutes.
-
Cell Lysis: Lyse the cells in a suitable lysis buffer (e.g., RIPA buffer) containing protease inhibitors.
-
Affinity Purification: If the bait protein is tagged (e.g., with a His- or Flag-tag), perform affinity purification to enrich for the crosslinked complexes.
-
Oxidative Cleavage: Elute the protein complexes and treat with 8 mM H₂O₂ for 60 minutes at room temperature to cleave the this compound linker.
-
Sample Preparation for Mass Spectrometry:
-
Run the sample on an SDS-PAGE gel.
-
Excise the protein bands corresponding to the prey proteins.
-
Perform in-gel trypsin digestion.
-
-
LC-MS/MS Analysis: Analyze the digested peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Data Analysis: Search the MS/MS data against a protein database for peptides modified with the this compound remnant tag (C₈H₁₃NO) to identify the prey proteins and crosslinking sites.
Visualizations
Signaling Pathway and Experimental Workflow Diagrams
Caption: Workflow of this compound-based protein interaction mapping.
Caption: Hypothetical Tau protein interactome in Alzheimer's disease.
References
Application Notes and Protocols: Unveiling the Long-Term Potentiation Interactome using DiZHSeC
For Researchers, Scientists, and Drug Development Professionals
Introduction
Long-term potentiation (LTP) is a persistent strengthening of synapses based on recent patterns of activity.[1] This process of synaptic plasticity is widely considered one of the major cellular mechanisms that underlies learning and memory.[1][2] The induction and maintenance of LTP involve complex signaling cascades and a dynamic reorganization of protein-protein interactions (PPIs) within the postsynaptic density (PSD), a dense network of proteins at the postsynaptic terminal.[3][4] Key molecular players in LTP include the N-methyl-D-aspartate receptor (NMDAR), α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid receptor (AMPAR), and Calcium/calmodulin-dependent protein kinase II (CaMKII). While many components of the LTP signaling pathway have been identified, a comprehensive understanding of the dynamic PPIs that orchestrate this process remains a significant challenge.
DiZHSeC is a genetically encoded, photo-activatable, and cleavable amino acid that enables the capture and identification of protein interaction partners in living cells. It can be site-specifically incorporated into a "bait" protein of interest. Upon UV irradiation, a diazirine moiety in this compound forms a covalent cross-link with nearby interacting "prey" proteins. Subsequently, an oxidative cleavage releases the prey proteins, leaving a unique mass-tag for identification by mass spectrometry. This powerful tool offers the potential to capture transient and weak PPIs in their native cellular environment.
This application note provides a hypothetical framework and detailed protocols for utilizing this compound to investigate the dynamic changes in the protein interactome of key signaling molecules during LTP in cultured neurons. We propose a novel approach to identify previously unknown and transient protein interactions that are crucial for the establishment and maintenance of synaptic plasticity.
Principle of the Method: this compound-mediated Photo-Cross-linking
The this compound system allows for the in vivo capture and subsequent identification of protein interaction partners. The workflow involves four main steps:
-
Genetic Incorporation of this compound: The non-canonical amino acid this compound is incorporated at a specific site within a "bait" protein using an engineered aminoacyl-tRNA synthetase/tRNA pair.
-
In Situ Photo-Cross-linking: Cultured neurons expressing the this compound-containing bait protein are exposed to UV light. The diazirine ring on this compound is activated, forming a reactive carbene that covalently cross-links with interacting "prey" proteins in close proximity.
-
Affinity Purification and Oxidative Cleavage: The bait protein, along with its cross-linked partners, is purified from the cell lysate. The sample is then treated with a mild oxidizing agent, which cleaves the this compound molecule, releasing the prey proteins.
-
Mass Spectrometry Analysis: The released prey proteins, now carrying a stable N-(4,4-bis-substituted-pentyl)acrylamide (NPAA) moiety, are identified by mass spectrometry. Quantitative proteomics can then be used to compare the interactome of the bait protein under different conditions (e.g., before and after LTP induction).
Below is a diagram illustrating the principle of this compound-mediated photo-cross-linking and cleavage.
Caption: Principle of this compound-mediated identification of protein-protein interactions.
Hypothetical Application: Profiling the CaMKII Interactome during LTP
Objective: To identify proteins that dynamically interact with CaMKII in cultured hippocampal neurons following the induction of chemical LTP (cLTP). CaMKII is a critical kinase that is activated by calcium influx through NMDARs and plays a pivotal role in the early stages of LTP.
Experimental Design:
-
Incorporate this compound into CaMKII in cultured rat hippocampal neurons.
-
Induce cLTP in a subset of the cultured neurons.
-
Perform in situ photo-cross-linking in both cLTP-induced and control neurons.
-
Purify CaMKII and its cross-linked partners.
-
Release the interacting proteins by oxidative cleavage.
-
Identify and quantify the released proteins using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Below is a diagram illustrating the proposed experimental workflow.
Caption: Proposed experimental workflow for studying LTP-dependent PPIs using this compound.
Experimental Protocols
Protocol 1: Incorporation of this compound into CaMKII in Hippocampal Neurons
-
Plasmid Construction:
-
Prepare a mammalian expression vector containing the gene for the bait protein (e.g., CaMKIIα) with an amber stop codon (TAG) at the desired this compound incorporation site.
-
Prepare a separate plasmid encoding the engineered pyrrolysyl-tRNA synthetase (PylRS) specific for this compound and a plasmid encoding the corresponding tRNA (tRNAPyl).
-
-
Neuronal Culture:
-
Culture primary hippocampal neurons from E18 rat embryos on poly-D-lysine coated plates.
-
-
Transfection:
-
At DIV (days in vitro) 7, co-transfect the neurons with the three plasmids (bait-TAG, PylRS, and tRNAPyl) using a suitable transfection reagent (e.g., Lipofectamine 2000).
-
-
This compound Incorporation:
-
Following transfection, culture the neurons in neurobasal medium supplemented with B27, GlutaMAX, and 1 mM this compound for 48-72 hours to allow for expression and incorporation of the unnatural amino acid.
-
Protocol 2: Induction of Chemical LTP (cLTP)
-
Preparation:
-
At DIV 14-21, transfer the cultured neurons to a perfusion chamber.
-
Replace the culture medium with an extracellular solution (e.g., 125 mM NaCl, 2.5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, 5 mM HEPES, 33 mM glucose, 50 µM bicuculline, 0.5 µM TTX, 1 µM strychnine, pH 7.4).
-
-
cLTP Induction:
-
For the experimental group, induce cLTP by perfusing the neurons with an extracellular solution containing 200 µM glycine in a magnesium-free environment for 4 minutes.
-
Alternatively, incubate neurons for 15 minutes in a solution containing 50 µM forskolin and 0.1 µM rolipram to elevate cAMP levels and induce LTP.
-
For the control group, perfuse with the standard extracellular solution without the cLTP-inducing agents.
-
-
Washout:
-
After induction, wash the neurons with the standard extracellular solution to remove the cLTP-inducing agents.
-
Protocol 3: In Situ Photo-Cross-linking
-
Cross-linking:
-
Immediately following the washout step, place the culture plates on a cold surface (e.g., a metal plate on ice).
-
Irradiate the neurons with 365 nm UV light for 15-30 minutes to induce photo-cross-linking.
-
Protocol 4: Affinity Purification and Oxidative Cleavage
-
Cell Lysis:
-
After cross-linking, wash the cells with ice-cold PBS and lyse them in a suitable lysis buffer containing protease and phosphatase inhibitors.
-
-
Affinity Purification:
-
If the bait protein is tagged (e.g., with a FLAG or HA tag), use antibody-conjugated magnetic beads to immunoprecipitate the bait protein and its cross-linked partners.
-
Wash the beads extensively to remove non-specific binding proteins.
-
-
Oxidative Cleavage:
-
Resuspend the beads in a buffer containing a mild oxidizing agent (e.g., 10 mM H₂O₂).
-
Incubate for 1 hour at room temperature to cleave the this compound cross-linker and release the prey proteins.
-
Collect the supernatant containing the released prey proteins.
-
Protocol 5: Mass Spectrometry and Data Analysis
-
Sample Preparation:
-
Perform an in-solution trypsin digest of the collected supernatant.
-
-
LC-MS/MS:
-
Analyze the resulting peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
-
Data Analysis:
-
Search the MS/MS spectra against a protein database to identify the prey proteins.
-
Use a quantitative proteomics approach (e.g., label-free quantification or stable isotope labeling) to compare the abundance of identified proteins between the cLTP and control groups.
-
Hypothetical Data Presentation
The following table summarizes hypothetical quantitative data from a this compound-based proteomics study of the CaMKII interactome during cLTP. The data shows proteins with significantly altered interaction with CaMKII following cLTP induction.
| Prey Protein | Gene Name | Fold Change (cLTP/Control) | p-value | Known Function in Synaptic Plasticity |
| Increased Interaction | ||||
| NMDA Receptor Subunit GluN2B | GRIN2B | 3.5 | <0.01 | Key receptor for LTP induction; CaMKII binding site. |
| AMPA Receptor Subunit GluA1 | GRIA1 | 2.8 | <0.01 | Phosphorylation by CaMKII increases its channel conductance. |
| PSD-95 | DLG4 | 2.1 | <0.05 | Major scaffolding protein in the PSD, anchors glutamate receptors. |
| SynGAP | SYNGAP1 | - | - | GTPase-activating protein that is a substrate of CaMKII. |
| Decreased Interaction | ||||
| Protein Phosphatase 1 (PP1) | PPP1CA | 0.4 | <0.05 | Dephosphorylates CaMKII and other substrates, opposing LTP. |
Signaling Pathways and Visualizations
The induction of NMDAR-dependent LTP is initiated by the influx of Ca²⁺ through the NMDAR, which activates several downstream signaling cascades. A central event is the activation of CaMKII. Activated CaMKII can autophosphorylate, leading to persistent activity, and it phosphorylates various substrates, including AMPA receptors, leading to an increase in their synaptic localization and conductance.
The diagram below illustrates a simplified signaling pathway for NMDAR-dependent LTP.
Caption: Simplified signaling cascade in NMDAR-dependent long-term potentiation.
Conclusion
The use of this compound in conjunction with quantitative proteomics offers a powerful and innovative approach to dissect the complex molecular machinery of LTP. By capturing and identifying dynamic protein-protein interactions in living neurons, this methodology has the potential to uncover novel regulatory mechanisms and therapeutic targets for cognitive disorders associated with aberrant synaptic plasticity. The protocols and hypothetical data presented here provide a roadmap for researchers to apply this cutting-edge technology to the study of learning and memory.
References
- 1. Long-Term Potentiation and Depression as Putative Mechanisms for Memory Formation - Neural Plasticity and Memory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. The roles of protein expression in synaptic plasticity and memory consolidation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. The Protein Biochemistry of the Postsynaptic Density in Glutamatergic Synapses Mediates Learning in Neural Networks - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: DiZHSeC as a Tool for Optogenetic Mapping of Signaling Pathways
For Researchers, Scientists, and Drug Development Professionals
Introduction
DiZHSeC is a genetically encoded, photo-activatable, and cleavable cross-linking amino acid designed for the high-resolution mapping of protein-protein interactions (PPIs) within living cells. While not a traditional optogenetic actuator for controlling cell behavior, this compound serves as a powerful optogenetic tool for dissecting the architecture of signaling pathways. By enabling light-inducible covalent capture of interacting proteins, it allows for the identification of both stable and transient interactions that are fundamental to cellular signaling.
The key features of this compound include a diazirine moiety for UV-light-induced cross-linking and a selenium-carbon bond that can be selectively cleaved through oxidation. This unique combination facilitates the "In-situ cleavage and MS-label transfer After Protein Photo-cross-linking" (IMAPP) strategy. The IMAPP approach allows for the confident identification of interacting "prey" proteins and the precise mapping of interaction interfaces, providing a snapshot of the cellular interactome with high spatial and temporal resolution.[1][2]
Mechanism of Action
The functionality of this compound is a multi-step process that leverages genetic encoding, photo-activation, and chemical cleavage to identify protein-protein interactions.
-
Genetic Incorporation : this compound is incorporated into a "bait" protein of interest at a specific site using amber stop codon suppression technology. This involves the use of an orthogonal aminoacyl-tRNA synthetase/tRNA pair that recognizes the amber codon (UAG) and inserts this compound during protein translation.[2]
-
Photo-Cross-linking : The diazirine group on the this compound side chain is inert in the dark. Upon exposure to UV light (typically 365 nm), the diazirine is activated, generating a highly reactive carbene intermediate. This carbene rapidly forms a covalent bond with any nearby interacting "prey" protein.[1][3]
-
Affinity Purification : The bait protein, now covalently linked to its interaction partners, is isolated from the cell lysate using an affinity tag (e.g., a His-tag) engineered onto the bait.
-
Oxidative Cleavage and Label Transfer : The selenium-carbon bond within the this compound linker is susceptible to oxidation. Treatment with a mild oxidizing agent, such as hydrogen peroxide (H₂O₂), cleaves this bond. This releases the bait protein while leaving a stable N-(4,4-bis-substituted-pentyl)acrylamide (NPAA) moiety as a mass spectrometry-identifiable label on the cross-linked peptide of the prey protein.
-
Mass Spectrometry Analysis : The released and labeled prey proteins are then identified by mass spectrometry. The NPAA label allows for the confident identification of cross-linked peptides and the precise mapping of the interaction interface.
Quantitative Data Summary
The following tables summarize quantitative data from experiments utilizing this compound for the identification of protein-protein interactions.
Table 1: Identification of HdeA Client Proteins using IMAPP
| Replicate | Number of Proteins Identified (Traditional Analysis) | Number of Proteins Identified (IMAPP with MS-label) |
| 1 | 115 | 38 |
| 2 | 126 | 40 |
| 3 | 118 | 45 |
Table 2: Characterization of this compound
| Parameter | Value |
| UV Activation Wavelength | 365 nm |
| Oxidative Cleavage Agent | 8 mM H₂O₂ |
| Cleavage Time | 60 min |
| Mass of NPAA label | C₈H₁₃NO |
Experimental Protocols
Protocol 1: Site-Specific Incorporation of this compound into a Protein of Interest in E. coli
This protocol describes the expression of a bait protein containing this compound at a specific site in E. coli.
Materials:
-
E. coli expression strain (e.g., BL21(DE3))
-
Expression plasmid for the bait protein with an in-frame amber codon (UAG) at the desired incorporation site and an affinity tag (e.g., C-terminal His-tag).
-
Plasmid encoding the orthogonal aminoacyl-tRNA synthetase/tRNA pair for this compound (e.g., pSupAR-MbPylRS).
-
This compound amino acid.
-
LB medium and appropriate antibiotics.
-
IPTG for induction.
Procedure:
-
Co-transform the E. coli expression strain with the bait protein plasmid and the synthetase/tRNA plasmid.
-
Plate the transformed cells on LB agar plates containing the appropriate antibiotics and grow overnight at 37°C.
-
Inoculate a single colony into 5 mL of LB medium with antibiotics and grow overnight at 37°C with shaking.
-
The next day, inoculate 1 L of LB medium with the overnight culture and grow at 37°C with shaking until the OD₆₀₀ reaches 0.6-0.8.
-
Add this compound to a final concentration of 1 mM.
-
Induce protein expression by adding IPTG to a final concentration of 0.5 mM.
-
Continue to grow the culture at a reduced temperature (e.g., 18°C) overnight.
-
Harvest the cells by centrifugation and store the pellet at -80°C until further use.
Protocol 2: In Vivo Photo-Cross-linking and IMAPP Analysis
This protocol outlines the procedure for photo-cross-linking in living cells, followed by the IMAPP workflow for identifying interacting proteins.
Materials:
-
E. coli cell pellet expressing the this compound-containing bait protein.
-
Lysis buffer (e.g., 50 mM Tris-HCl, pH 8.0, 150 mM NaCl, 1% Triton X-100, protease inhibitors).
-
Affinity purification resin (e.g., Ni-NTA agarose for His-tagged proteins).
-
Wash buffer (e.g., lysis buffer with 20 mM imidazole).
-
Elution buffer (e.g., lysis buffer with 250 mM imidazole).
-
UV lamp (365 nm).
-
Hydrogen peroxide (H₂O₂).
-
Tris(2-carboxyethyl)phosphine (TCEP).
-
Iodoacetamide (IAA).
-
Trypsin.
-
Mass spectrometer.
Procedure:
A. Cell Lysis and Photo-Cross-linking:
-
Resuspend the cell pellet in an appropriate buffer.
-
For intracellular cross-linking, irradiate the cell suspension with 365 nm UV light for 15-30 minutes on ice.
-
Lyse the cells by sonication or other appropriate methods.
-
Clarify the lysate by centrifugation.
B. Affinity Purification of Cross-linked Complexes:
-
Incubate the clarified lysate with the affinity resin for 1-2 hours at 4°C with gentle rotation.
-
Wash the resin extensively with wash buffer to remove non-specific binders.
-
Elute the protein complexes from the resin using elution buffer.
C. In-Gel Oxidative Cleavage and Digestion:
-
Separate the eluted protein complexes by SDS-PAGE.
-
Excise the gel band corresponding to the cross-linked complexes.
-
Destain and dehydrate the gel piece.
-
Perform in-gel oxidative cleavage by incubating the gel piece with 8 mM H₂O₂ for 60 minutes.
-
Reduce the disulfide bonds with TCEP and alkylate with IAA.
-
Digest the proteins in-gel with trypsin overnight at 37°C.
D. Mass Spectrometry Analysis:
-
Extract the peptides from the gel.
-
Analyze the peptide mixture by LC-MS/MS.
-
Search the MS/MS data against a protein database, specifying the NPAA modification (C₈H₁₃NO) on peptides to identify the cross-linked prey proteins and the sites of interaction.
Visualizations
This compound Mechanism of Action
Caption: Workflow of this compound-mediated protein-protein interaction mapping.
IMAPP Experimental Workflow
References
- 1. Genetically encoded protein photocrosslinker with a transferable mass spectrometry-identifiable label - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Genetically encoded releasable photo-cross-linking strategies for studying protein-protein interactions in living cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
Application Notes and Protocols for Live-Cell Imaging of Fluorescently-Tagged Biomolecules
Introduction
Live-cell imaging is a powerful technique for studying the dynamics of biological processes in real-time. The use of fluorescently-tagged molecules allows for the visualization of their localization, trafficking, and interactions within the complex cellular environment. While the specific entity "DiZHSeC" is not found in current scientific literature, this document provides a comprehensive guide and generalized protocols for the live-cell imaging of a hypothetical fluorescently-tagged protein or probe, which can be adapted by researchers for their specific molecule of interest, including novel selenocysteine-containing proteins.
The methodologies described herein are based on established techniques for fluorescently labeling and imaging proteins in living cells. These include the use of genetically encoded fluorescent proteins (FPs) and self-labeling enzyme tags.
General Principles of Fluorescent Tagging
There are several methods for fluorescently labeling a protein of interest for live-cell imaging. The choice of method depends on factors such as the nature of the protein, the desired brightness and photostability of the fluorophore, and the potential for the tag to interfere with protein function.[1][2]
-
Fluorescent Proteins (FPs): This is the most common method, involving the genetic fusion of a fluorescent protein (e.g., GFP, mCherry) to the protein of interest.[3][4] The fusion protein is then expressed in cells, rendering the target protein fluorescent.
-
Self-Labeling Tags: These are small enzyme domains (e.g., HaloTag, SNAP-tag) that are genetically fused to the protein of interest.[2] These tags form a covalent bond with a specific, cell-permeable fluorescent ligand, allowing for precise control over labeling and the use of a wide range of organic dyes with superior photophysical properties.
-
Biarsenical Dyes: Small, cell-permeable biarsenical dyes like FlAsH and ReAsH can bind to a short, genetically encoded tetracysteine motif.
Diagram: Logic for Selecting a Fluorescent Tagging Method
References
- 1. Imaging proteins inside cells with fluorescent tags - PMC [pmc.ncbi.nlm.nih.gov]
- 2. MyScope [myscope.training]
- 3. Labeling Using Fluorescent Proteins | Thermo Fisher Scientific - KR [thermofisher.com]
- 4. Application of Fluorescent Protein Tags as Reporters in Live-Cell Imaging Studies | Springer Nature Experiments [experiments.springernature.com]
Application Notes and Protocols for DiZHSeC: A Genetically Encoded Photo-Cross-Linker
For Researchers, Scientists, and Drug Development Professionals
Introduction
DiZHSeC, or Se-(N-(3-(3-methyl-3H-diazirin-3-yl)propyl)propanamide)-3-yl-homoselenocysteine, is a genetically encoded, membrane-permeable, and releasable photo-cross-linker.[1][2] This unnatural amino acid (UAA) is a powerful tool for the in vivo identification of transient and weak protein-protein interactions (PPIs), which are crucial in virtually all cellular signaling pathways.[1][3] this compound contains a diazirine moiety for UV-light-induced cross-linking and a selenium-carbon bond that can be selectively cleaved under mild oxidative conditions.[2] This unique feature is leveraged in a technique called "in situ cleavage and mass spectrometry (MS)-label transfer after protein photo-cross-linking" (IMAPP). The IMAPP strategy allows for the covalent capture of interacting "prey" proteins by a this compound-containing "bait" protein within living cells. Subsequent oxidative cleavage releases the prey proteins, leaving a stable N-(4,4-bis-substituted-pentyl)acrylamide (NPAA) mass tag at the site of interaction, facilitating their identification by mass spectrometry.
Chemical and Physical Properties
A summary of the key properties of this compound is provided in the table below.
| Property | Value | Reference |
| Full Chemical Name | Se-(N-(3-(3-methyl-3H-diazirin-3-yl)propyl)propanamide)-3-yl-homoselenocysteine | |
| Molecular Formula | C12H22N4O3Se | |
| CAS Number | 2230724-46-4 | |
| Photoactivation Wavelength | ~365 nm | |
| Cleavage Agent | Hydrogen Peroxide (H₂O₂) |
Protocol 1: Dissolving and Storing this compound
1.1. Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), sterile, cell culture grade
-
Sterile microcentrifuge tubes
-
Vortex mixer
1.2. Protocol for Preparing a 100 mM Stock Solution:
-
Wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.
-
In a sterile microcentrifuge tube, weigh out the desired amount of this compound powder.
-
Add the appropriate volume of sterile DMSO to achieve a final concentration of 100 mM.
-
Vortex the solution until the this compound powder is completely dissolved. Gentle warming may be applied if necessary, but avoid excessive heat.
-
Aliquot the stock solution into smaller, single-use volumes to minimize freeze-thaw cycles.
1.3. Storage and Handling:
-
Stock Solution: Store the 100 mM DMSO stock solution at -20°C or -80°C for long-term storage. Protect from light by wrapping the tubes in aluminum foil or using amber-colored tubes. This compound is stable under these recommended storage conditions.
-
Solid Powder: Store the solid this compound powder in a cool, dry, and dark place.
-
Safety Precautions: According to the Safety Data Sheet, this compound is not classified as a hazardous substance. However, standard laboratory safety practices should be followed. Avoid inhalation, ingestion, and contact with skin and eyes. Incompatible materials include strong acids/alkalis and strong oxidizing/reducing agents.
Protocol 2: Site-Specific Incorporation of this compound into a Target Protein in E. coli
This protocol outlines the general steps for incorporating this compound into a protein of interest at a specific site containing an in-frame amber codon (TAG).
2.1. Required Materials:
-
E. coli strain (e.g., DH10B)
-
Expression plasmid for the target protein with a TAG codon at the desired position.
-
Plasmid carrying the engineered pyrrolysyl-tRNA synthetase (PylRS)/tRNAPyl pair that recognizes this compound (e.g., pEvol-DiZPK).
-
Luria-Bertani (LB) medium
-
Appropriate antibiotics
-
This compound stock solution (100 mM in DMSO)
-
Isopropyl β-D-1-thiogalactopyranoside (IPTG) for induction
2.2. Experimental Workflow:
Figure 1: Workflow for this compound incorporation in E. coli.
2.3. Step-by-Step Protocol:
-
Co-transform the E. coli cells with the plasmid encoding your target protein (with the amber codon) and the pEvol plasmid.
-
Plate on LB agar with the appropriate antibiotics and incubate overnight at 37°C.
-
Inoculate a single colony into LB medium with antibiotics and grow overnight at 37°C.
-
The next day, dilute the overnight culture 1:100 into fresh LB medium with antibiotics.
-
Grow the culture at 37°C with shaking until the optical density at 600 nm (OD₆₀₀) reaches approximately 0.5.
-
Add the this compound stock solution to a final concentration of 330 μM.
-
Induce protein expression by adding IPTG to the appropriate final concentration.
-
Continue to culture the cells under the optimal conditions for your protein's expression (e.g., overnight at a lower temperature).
-
Harvest the cells by centrifugation.
-
The cell pellet can be stored at -80°C or used immediately for protein purification.
Protocol 3: In Vivo Photo-Cross-Linking and Analysis (IMAPP)
This protocol describes the general workflow for the IMAPP strategy to identify protein-protein interactions.
3.1. IMAPP Workflow Diagram:
References
Application Notes and Protocols for DiZHSeC-based In Situ Cleavage and Mass Spectrometry (MS)-label Transfer after Protein Photo-cross-linking (IMAPP)
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed guide for the experimental setup and execution of the DiZHSeC-based IMAPP strategy. This powerful technique enables the identification of protein-protein interactions (PPIs) and the mapping of interaction interfaces directly within living cells.
Introduction to this compound and the IMAPP Strategy
This compound is a genetically encoded, membrane-permeable, and releasable photo-cross-linker.[1] It is designed as an unnatural amino acid that can be site-specifically incorporated into a protein of interest (the "bait"). The key feature of this compound is a diazirine group for UV-light-inducible cross-linking and a selenium-carbon bond that can be cleaved under mild oxidative conditions.[2]
This enables the In Situ Cleavage and Mass Spectrometry (MS)-label Transfer after Protein Photo-cross-linking (IMAPP) strategy. In this approach, the this compound-containing bait protein captures its interacting partners ("prey") upon UV irradiation in living cells. Following affinity purification of the cross-linked complex, the selenium-carbon bond in this compound is cleaved, typically with hydrogen peroxide (H₂O₂). This cleavage releases the prey proteins from the bait, but with a crucial modification: a stable N-(4,4-bis-substituted-pentyl)acrylamide (NPAA) moiety (C₈H₁₃NO) is transferred to the cross-linked amino acid residue on the prey protein.[1][2] This unique mass-label allows for the confident identification of prey proteins and the precise mapping of cross-linking sites by mass spectrometry.[1]
The IMAPP strategy offers significant advantages over conventional photo-cross-linking methods by reducing the background of co-purified, non-interacting proteins and facilitating the identification of transient or weak interactions in their native cellular context.
Experimental Workflow Overview
The IMAPP experimental workflow can be broken down into several key stages.
References
Application Notes and Protocols for High-Throughput Screening of Protein-Protein Interaction Inhibitors Using DiZHSeC
For Researchers, Scientists, and Drug Development Professionals
Introduction
Protein-protein interactions (PPIs) represent a vast and largely untapped class of therapeutic targets. The development of small molecule inhibitors of PPIs holds immense promise for the treatment of a wide range of diseases, including cancer, neurodegenerative disorders, and infectious diseases. A key challenge in this field is the identification of potent and specific inhibitors from large chemical libraries. DiZHSeC, a genetically encoded, cleavable photocrosslinker with a transferable mass spectrometry-identifiable label, offers a powerful tool for studying PPIs in their native cellular context. This document provides detailed application notes and protocols for adapting the this compound-based in situ MS-label assisted pull-down and photo-affinity purification (IMAPP) strategy for high-throughput screening (HTS) of PPI inhibitors.
Principle of the this compound-Based HTS Assay
The screening assay is based on a competitive displacement principle. A "bait" protein of interest is genetically engineered to incorporate the this compound unnatural amino acid at a specific site within the interaction interface with its "prey" protein. In the absence of an inhibitor, the bait and prey proteins interact, and upon UV irradiation, this compound forms a covalent crosslink with the prey. Following cell lysis and affinity purification of the bait, the crosslinked prey is co-purified.
In the presence of a small molecule inhibitor that disrupts the PPI, the interaction between the bait and prey is diminished, leading to a reduction in the amount of crosslinked prey protein. The readout of the assay quantifies the amount of co-purified prey protein, which is inversely proportional to the inhibitory activity of the test compound. This method allows for the screening of large compound libraries to identify molecules that specifically disrupt the targeted PPI in a cellular environment.
Key Advantages of a this compound-Based HTS Assay
-
Physiological Relevance: The assay is performed in living cells, allowing for the identification of inhibitors that are cell-permeable and active in a native biological context.
-
Specificity: The site-specific incorporation of this compound ensures that only interactions occurring at the defined interface are interrogated.
-
Versatility: The platform can be adapted to a wide range of PPI targets.
-
Reduced False Positives: By capturing the direct interaction, the assay minimizes the identification of compounds that interfere with downstream signaling events without affecting the primary PPI.
Visualization of the this compound Mechanism and HTS Workflow
This compound Mechanism of Action
Troubleshooting & Optimization
How to improve DiZHSeC solubility for cell culture
This technical support center provides researchers, scientists, and drug development professionals with guidance on the effective use of DiZHSeC in cell culture, with a specific focus on optimizing its solubility.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary application in cell culture?
This compound is a genetically encoded, cleavable photocrosslinker. It is an unnatural amino acid that can be site-specifically incorporated into a protein of interest. Upon activation with UV light, it forms a covalent bond with interacting molecules in close proximity, allowing for the capture of transient or weak protein-protein interactions within living cells. The key feature of this compound is its selenium-containing cleavable linker, which allows for the subsequent identification of the crosslinked proteins and the precise crosslinking sites by mass spectrometry.
Q2: I'm observing precipitation after adding my this compound solution to the cell culture medium. What is the likely cause?
Precipitation of this compound in cell culture medium is most likely due to its limited aqueous solubility. This can be exacerbated by several factors:
-
High Concentration: Exceeding the solubility limit of this compound in the final culture medium.
-
Solvent Shock: Rapidly diluting a concentrated stock solution (e.g., in DMSO) into the aqueous medium can cause the compound to crash out of solution.
-
Interactions with Media Components: Components in the culture medium, such as salts and proteins, can sometimes interact with the compound and reduce its solubility.
-
pH and Temperature: Although less common for this compound, significant shifts in the pH or temperature of the medium can affect the solubility of some chemical compounds.
Q3: What is the recommended solvent for preparing a this compound stock solution?
Q4: How should I store my this compound stock solution?
To maintain the stability and activity of your this compound, it is recommended to store stock solutions in small aliquots to avoid repeated freeze-thaw cycles. According to supplier information, stock solutions can be stored at -20°C for up to one month or at -80°C for up to six months.[1] It is also advisable to protect the stock solution from light.[1]
Troubleshooting Guide: this compound Precipitation
If you encounter precipitation when using this compound in your cell culture experiments, consult the following troubleshooting guide.
| Problem | Possible Cause | Recommended Solution |
| Precipitate forms immediately upon adding this compound stock to media. | Solvent Shock: The rapid change in solvent polarity causes the compound to precipitate. | 1. Slow Dilution: Add the DMSO stock solution dropwise to the culture medium while gently swirling. 2. Pre-dilution: First, dilute the DMSO stock in a smaller volume of pre-warmed medium, then add this intermediate dilution to the final culture volume. |
| Precipitate appears over time in the incubator. | Concentration is too high: The final concentration of this compound in the medium exceeds its solubility limit under culture conditions. | 1. Optimize Concentration: Perform a dose-response experiment to determine the lowest effective concentration of this compound for your specific application. 2. Solubility Test: Before your experiment, test the solubility of your desired this compound concentration in a small volume of your cell culture medium. |
| Inconsistent results that may be related to solubility. | Incomplete dissolution of stock: The initial stock solution was not fully dissolved. | 1. Ensure Complete Dissolution: After adding the solvent to the this compound powder, ensure it is completely dissolved by vortexing or gentle warming. 2. Visual Inspection: Visually inspect the stock solution for any undissolved particles before use. |
| Precipitate is observed after thawing a stock solution. | Freeze-thaw cycles: Repeated freezing and thawing can affect the stability and solubility of the compound. | 1. Aliquot Stock Solution: Prepare and store your stock solution in single-use aliquots to minimize freeze-thaw cycles. 2. Re-dissolve: If a precipitate is seen after thawing, try to re-dissolve it by warming the tube to 37°C and vortexing before use. |
Recommended Solvents for this compound Stock Solution
While quantitative solubility data is limited, the following table provides guidance on solvent selection for preparing this compound stock solutions.
| Solvent | Concentration Range (Recommended Starting Point) | Considerations |
| DMSO (Dimethyl Sulfoxide) | 10-50 mM | - Most common solvent for similar compounds. - Use anhydrous, high-purity DMSO. - Keep the final DMSO concentration in cell culture medium below 0.5% (v/v) to avoid cytotoxicity. |
| Water (Sterile) | Lower concentrations | - A supplier suggests this as a possibility.[1] - May only be suitable for lower concentration stock solutions. - The stock solution should be sterile-filtered through a 0.22 µm filter before use.[1] |
Experimental Protocol: Preparation and Addition of this compound to Cell Culture
This protocol provides a step-by-step guide for preparing a this compound stock solution and adding it to mammalian cell culture medium to minimize the risk of precipitation.
Materials:
-
This compound powder
-
Anhydrous, sterile DMSO
-
Sterile microcentrifuge tubes
-
Pre-warmed complete cell culture medium
-
Vortex mixer
-
Pipettes and sterile filter tips
Procedure:
-
Prepare a Concentrated Stock Solution in DMSO:
-
In a sterile microcentrifuge tube, weigh out the desired amount of this compound powder.
-
Add the appropriate volume of anhydrous, sterile DMSO to achieve a stock concentration of, for example, 20 mM.
-
Vortex the tube thoroughly until the this compound is completely dissolved. Visually inspect the solution to ensure there are no visible particles.
-
-
Dilution into Cell Culture Medium:
-
Determine the final concentration of this compound needed for your experiment (e.g., 200 µM).
-
Calculate the volume of the DMSO stock solution required to achieve this final concentration in your total culture volume. Ensure the final DMSO concentration remains below 0.5%.
-
Warm your complete cell culture medium to 37°C.
-
To prevent precipitation due to "solvent shock," add the calculated volume of the this compound stock solution dropwise into the pre-warmed medium while gently swirling the flask or plate.
-
-
Incubation and Observation:
-
Once the this compound is added and mixed, place your cells in the incubator.
-
When first establishing your experimental conditions, it is good practice to visually inspect the culture plates under a microscope for any signs of precipitation after a few hours of incubation.
-
Visualizing the Workflow
Signaling Pathways and Experimental Logic
The primary utility of this compound is not to modulate a specific signaling pathway, but rather to identify the components of pathways and protein interaction networks. The experimental logic revolves around capturing protein-protein interactions in their native cellular context.
References
DiZHSeC Brain Tissue Delivery: Technical Support Center
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers using the genetically encoded photocrosslinker, DiZHSeC, to study protein-protein interactions in brain tissue. As the in-vivo application of this compound in the brain is an emerging area, this guide combines established principles of neuroscience and drug delivery with the known mechanisms of this compound technology.
Troubleshooting Guides
This section addresses specific issues that may arise during your experiments in a question-and-answer format.
Issue 1: Low or Undetectable Expression of this compound-Containing Protein
Question: I have delivered the genetic constructs for my bait protein (containing an amber codon) and the this compound system into the target brain region, but I cannot detect the expression of my full-length protein via Western blot or fluorescence microscopy. What could be the cause?
Potential Causes and Solutions:
| Potential Cause | Recommended Solution |
| Inefficient Vector Transduction | Verify the tropism and titer of your viral vector (e.g., AAV). Different serotypes have varying efficiencies in transducing specific brain regions and cell types. Consider testing multiple serotypes. |
| Promoter Inactivity | Ensure the promoter used in your construct is active in the target neuronal population. A ubiquitous promoter like CAG or a neuron-specific promoter like Synapsin-1 is often recommended. |
| Sub-optimal Injection Coordinates | Confirm your stereotactic injection coordinates using a brain atlas and validate with a reporter gene (e.g., GFP) before proceeding with the full experiment. |
| Poor Amber Suppression Efficiency | The expression of the pyrrolysyl-tRNA synthetase (PylRS) and tRNA may be insufficient. Try using a stronger promoter for the synthetase/tRNA constructs or co-transfecting with multiple copies.[1][2] |
| Toxicity of the Bait Protein | Overexpression of your protein of interest might be toxic to neurons. Use a weaker, cell-type-specific promoter or an inducible expression system to control the expression level. |
| Degradation of the Protein | The protein may be unstable and rapidly degraded.[3] Include protease inhibitors during tissue homogenization and lysis.[4][5] |
Issue 2: Inefficient Photo-Crosslinking in Brain Tissue
Question: My this compound-containing protein is expressing well, but after UV irradiation and immunoprecipitation, I am not detecting any crosslinked complexes. Why is the crosslinking failing?
Potential Causes and Solutions:
| Potential Cause | Recommended Solution |
| Insufficient UV Light Penetration | For in-vivo or acute slice experiments, UV light penetration into dense brain tissue is limited. Ensure your light source is properly calibrated and positioned. Consider using thinner brain slices for ex-vivo crosslinking. For in-vivo applications, an implanted optical fiber may be necessary. |
| Incorrect Wavelength or Duration | This compound is typically activated by UV light at 365 nm. Optimize the duration and intensity of UV exposure. Excessive irradiation can lead to tissue damage, while insufficient exposure will result in poor crosslinking efficiency. |
| Sub-optimal Buffer Conditions | The interaction between your bait and prey proteins may be dependent on specific physiological conditions (e.g., pH, ion concentration) that are disrupted during the experiment. |
| Transient or Weak Interaction | The protein-protein interaction may be too transient to be captured efficiently. Consider increasing the expression level of the bait protein or performing the crosslinking under conditions that stabilize the interaction. |
| Quenching of the Diazirine Moiety | The highly reactive carbene intermediate generated from the diazirine can be quenched by water or other molecules before it reacts with the prey protein. Perform crosslinking in a buffer with minimal quenching agents if possible. |
Issue 3: High Background or Non-Specific Binding
Question: My mass spectrometry results show a large number of proteins that are known to be non-specific binders. How can I reduce this background?
Potential Causes and Solutions:
| Potential Cause | Recommended Solution |
| Non-Specific Binding to Beads | Pre-clear your brain lysate with beads that do not have antibody conjugated. Also, perform stringent wash steps after immunoprecipitation with buffers of increasing stringency (e.g., varying salt concentration). |
| Contamination During Sample Prep | Use dedicated reagents and filtered pipette tips to minimize contamination from keratins and other common contaminants. |
| Over-Crosslinking | Excessive UV exposure can lead to non-specific crosslinking of abundant, nearby proteins. Titrate the UV dose to find the optimal balance between specific crosslinking and background. |
| Inadequate Blocking | Block the immunoprecipitation beads and membranes with appropriate agents like BSA or non-fat dry milk to prevent non-specific protein adherence. |
| Antibody Cross-Reactivity | Ensure your antibody is highly specific to your bait protein. Validate the antibody with knockout/knockdown controls if possible. |
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary advantage?
A1: this compound is a genetically encoded, photo-activatable unnatural amino acid. It is designed to be incorporated into a "bait" protein at a specific site. Upon exposure to UV light, it forms a covalent bond with nearby interacting "prey" proteins. Its key advantage is a selenium-carbon bond that can be cleaved with an oxidizing agent like hydrogen peroxide (H₂O₂). This cleavage transfers a stable, mass-spectrometry-identifiable tag onto the prey protein, making it easier to identify the interaction partner and the specific site of interaction.
Q2: How do I get the this compound system into the brain?
A2: Since this compound is genetically encoded, you must deliver the necessary genetic components to the target brain cells. The most common method is stereotactic injection of Adeno-Associated Viral (AAV) vectors. You will typically need two vectors: one to express your bait protein with an in-frame amber (TAG) codon, and a second to express the engineered pyrrolysyl-tRNA synthetase (PylRS)/tRNA pair required to incorporate this compound.
Q3: How is this compound delivered to the animal for incorporation into the protein?
A3: this compound is a small molecule that must be supplied to the animal. Strategies to cross the blood-brain barrier (BBB) are crucial. Potential delivery methods include:
-
Systemic Injection (e.g., intraperitoneal or intravenous): This requires this compound to be formulated to cross the BBB.
-
Direct Infusion into the Brain: Using an osmotic pump connected to a cannula for continuous delivery near the target region.
-
Inclusion in Drinking Water or Diet: This is a less invasive but potentially less efficient method, depending on the stability and absorption of the compound.
Q4: What are the essential controls for a this compound experiment in the brain?
A4:
-
No UV Control: A sample that has not been exposed to UV light to control for proteins that non-specifically bind to your bait protein or the affinity resin.
-
No this compound Control: An animal expressing the bait protein with the amber codon and the PylRS/tRNA system but not administered this compound. This controls for non-specific interactions and truncated protein products.
-
Wild-Type Bait Protein Control: An animal expressing the bait protein without the amber codon to ensure the observed interactions are dependent on the this compound-mediated crosslinking.
Q5: How do I confirm the cleavage of the this compound crosslinker and the transfer of the mass tag?
A5: After immunoprecipitating the crosslinked complexes, you treat them with an oxidizing agent (e.g., 8 mM H₂O₂). The cleavage and tag transfer can be confirmed by mass spectrometry. You will be looking for a specific mass shift on the peptides of the prey proteins, corresponding to the N-(4,4-bis-substituted-pentyl)acrylamide (NPAA) moiety.
Quantitative Data Summary
The following tables provide example data that researchers might generate during the optimization phase of a this compound experiment in the brain.
Table 1: Example AAV Serotype Transduction Efficiency in Mouse Cortex
| AAV Serotype | Titer (vg/mL) | Injection Volume (µL) | Transduced Area (mm³) (Mean ± SD) | Predominant Cell Type |
| AAV2/1 | 1 x 10¹² | 1.0 | 1.5 ± 0.3 | Neurons |
| AAV2/5 | 1 x 10¹² | 1.0 | 2.1 ± 0.4 | Neurons & Astrocytes |
| AAV2/9 | 1 x 10¹² | 1.0 | 3.5 ± 0.6 | Neurons & Astrocytes |
| AAV2/DJ | 1 x 10¹² | 1.0 | 2.8 ± 0.5 | Neurons |
Table 2: Example Protein Yield from Brain Tissue Homogenization
| Brain Region | Tissue Weight (mg) | Lysis Buffer Volume (µL) | Protein Concentration (µg/µL) (Mean ± SD) | Total Protein Yield (µg) (Mean ± SD) |
| Cortex | 50 | 500 | 8.2 ± 1.1 | 4100 ± 550 |
| Hippocampus | 20 | 200 | 7.5 ± 0.9 | 1500 ± 180 |
| Cerebellum | 60 | 600 | 9.5 ± 1.3 | 5700 ± 780 |
| Striatum | 30 | 300 | 8.9 ± 1.0 | 2670 ± 300 |
Experimental Protocols
Protocol 1: Stereotactic AAV Injection into the Mouse Brain
-
Anesthetize the mouse using isoflurane and secure it in a stereotactic frame.
-
Make a small incision in the scalp to expose the skull.
-
Using a dental drill, create a small burr hole over the target coordinates.
-
Load a Hamilton syringe with your AAV vector(s).
-
Slowly lower the syringe needle to the desired depth in the brain.
-
Infuse the virus at a slow rate (e.g., 100 nL/minute) to prevent tissue damage.
-
After infusion, leave the needle in place for 5-10 minutes to allow for diffusion and prevent backflow.
-
Slowly withdraw the needle, suture the scalp, and allow the animal to recover.
-
Wait for 3-4 weeks for robust gene expression before proceeding with the experiment.
Protocol 2: Brain Tissue Homogenization and Protein Extraction
-
Rapidly dissect the target brain region on ice.
-
Weigh the tissue and place it in a pre-chilled Dounce homogenizer.
-
Add 10 volumes of ice-cold lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.
-
Homogenize the tissue with 15-20 strokes of the pestle.
-
Transfer the homogenate to a microcentrifuge tube.
-
Incubate on ice for 30 minutes to ensure complete lysis.
-
Centrifuge the lysate at 14,000 x g for 20 minutes at 4°C to pellet cellular debris.
-
Carefully collect the supernatant containing the soluble protein fraction.
-
Determine the protein concentration using a BCA or Bradford assay.
Visualizations
References
- 1. Genetically encoded protein photocrosslinker with a transferable mass spectrometry-identifiable label - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Characterization of degradation signals at protein C-termini - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Frontiers | Troubleshooting Guide to Expressing Intrinsically Disordered Proteins for Use in NMR Experiments [frontiersin.org]
- 5. Troubleshooting Guide to Expressing Intrinsically Disordered Proteins for Use in NMR Experiments - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing DiZHSeC Concentration for Maximum Effect
Welcome to the technical support center for DiZHSeC, a genetically encoded photocrosslinker used for mapping protein-protein interactions. This guide provides detailed troubleshooting advice, frequently asked questions (FAQs), and experimental protocols to help researchers, scientists, and drug development professionals optimize the concentration and application of this compound for maximum crosslinking efficiency.
Disclaimer: this compound is a research chemical. All protocols and recommendations are intended for in vitro and in-cell research applications by trained professionals.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary application?
A1: this compound (Se-(N-(3-(3-methyl-3H-diazirin-3-yl)propyl)propanamide)-3-yl-homoselenocysteine) is a genetically encoded, photo-activatable unnatural amino acid (UAA).[1] Its primary application is to identify protein-protein interactions.[1][2] It is site-specifically incorporated into a "bait" protein using an expanded genetic code. Upon exposure to UV light, the diazirine group forms a highly reactive carbene that covalently crosslinks to nearby interacting "prey" proteins.[1][3]
Q2: What is the "maximum effect" when using this compound, and what factors influence it?
A2: The "maximum effect" refers to the highest possible yield of specific crosslinked protein complexes with minimal non-specific crosslinking or protein damage. This is primarily influenced by two stages:
-
Incorporation Efficiency: The successful substitution of a target codon (typically an amber stop codon, TAG) with this compound in the bait protein.
-
Crosslinking Efficiency: The percentage of bait proteins that successfully form a covalent bond with a prey protein upon photoactivation.
Q3: What is the recommended starting concentration of this compound to add to cell culture media for incorporation?
A3: The optimal concentration of this compound for efficient incorporation into your protein of interest can vary depending on the expression system (E. coli, mammalian cells) and the specific orthogonal aminoacyl-tRNA synthetase/tRNA pair used. A common starting point for many unnatural amino acids in E. coli is a final concentration of 1-2 mM in the growth medium. For mammalian cells, lower concentrations in the range of 0.1-1 mM are typically used. It is highly recommended to perform a titration experiment to determine the optimal concentration for your specific system.
Q4: I am observing low incorporation efficiency of this compound into my bait protein. What are the potential causes?
A4: Low incorporation efficiency is a common issue. Several factors can contribute to this:
-
Suboptimal this compound Concentration: The concentration in the media may be too low for efficient uptake and charging of the orthogonal tRNA.
-
Toxicity: High concentrations of this compound or the organic solvent used for its stock solution (e.g., DMSO) can be toxic to cells, leading to poor protein expression.
-
Synthetase/tRNA Pair Inefficiency: The chosen orthogonal synthetase may not efficiently charge the tRNA with this compound, or the tRNA may be poorly expressed.
-
Competition from Release Factor 1 (RF1): In E. coli, RF1 competes with the orthogonal tRNA at the amber (TAG) stop codon, leading to premature termination of the protein.
Q5: My crosslinking yield is low even with good incorporation. How can I optimize the photocrosslinking step?
A5: Low crosslinking yield can often be addressed by optimizing the UV irradiation conditions:
-
UV Wavelength and Intensity: Diazirines are typically activated by UV light in the 350-365 nm range. The intensity of the UV source and its distance from the sample are critical. Higher intensity or closer proximity can increase crosslinking but also risks protein damage.
-
Irradiation Time: Insufficient irradiation time will lead to incomplete activation of the diazirine. Conversely, prolonged exposure can cause protein denaturation and aggregation. An irradiation time course (e.g., 1, 5, 10, 20 minutes) is recommended to find the optimal duration.
-
Buffer Composition: The presence of scavenger molecules in the buffer (e.g., Tris, glycerol) can quench the reactive carbene intermediate, reducing crosslinking efficiency. If possible, perform the crosslinking step in a non-nucleophilic buffer like PBS or HEPES.
Troubleshooting Guide
This guide addresses specific issues that may arise during your experiments.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| No or Low Bait Protein Expression | • High toxicity of this compound or solvent. • Inefficient amber suppression. | • Perform a dose-response experiment to find the optimal, non-toxic concentration of this compound. • Ensure the final solvent concentration (e.g., DMSO) is low (<0.5%). • Use an E. coli strain with a modified or deleted RF1 to improve suppression efficiency. • Verify the expression of your orthogonal synthetase and tRNA. |
| High Variability Between Replicates | • Inconsistent this compound concentration. • Uneven UV light exposure. | • Prepare fresh this compound dilutions for each experiment from a stable stock solution. • Ensure your sample is well-mixed before and during UV irradiation. • Standardize the distance and orientation of your sample relative to the UV lamp. |
| Protein Aggregation After UV Irradiation | • Protein damage from excessive UV exposure. • Non-specific crosslinking at high protein concentrations. | • Reduce UV irradiation time or light intensity. • Perform crosslinking at a lower bait protein concentration. • Include a non-ionic detergent (e.g., 0.1% Tween-20) or other stabilizing agents in the buffer. |
| Non-specific Crosslinking | • The carbene intermediate is highly reactive and can react with solvent or buffer components. • Over-exposure to UV light. | • Use a buffer with minimal nucleophilic components (e.g., PBS instead of Tris). • Titrate the UV exposure time to find the minimum duration required for specific crosslinking. • Include a negative control (e.g., the same bait protein without this compound) to identify truly crosslinked products. |
Quantitative Data Summary
The optimal experimental parameters for this compound are system-dependent. The following table provides recommended starting points for optimization.
| Parameter | E. coli Expression | Mammalian Expression | In Vitro Photocrosslinking |
| This compound Concentration | 1-2 mM (in media) | 0.1-1 mM (in media) | N/A |
| Bait Protein Concentration | N/A | N/A | 1-10 µM |
| UV Wavelength | 365 nm | 365 nm | 350-365 nm |
| UV Irradiation Time | 10-30 min | 5-20 min | 1-20 min |
| Recommended Buffer | N/A | N/A | PBS or HEPES |
Note: These values are intended as a starting reference. Empirical optimization is crucial for achieving the maximum effect in your specific experimental context.
Experimental Protocols
Protocol 1: Determining Optimal this compound Concentration for Incorporation in E. coli
This protocol provides a framework for identifying the this compound concentration that maximizes the yield of your target protein.
-
Preparation: Prepare a sterile, concentrated stock solution of this compound (e.g., 100 mM in DMSO).
-
Culture Setup: Inoculate several parallel cultures of your expression strain (E. coli transformed with plasmids for the bait protein with an amber codon, the orthogonal synthetase, and tRNA).
-
Induction and this compound Addition: When the cultures reach the optimal density for induction (e.g., OD600 of 0.6-0.8), induce protein expression. Simultaneously, add this compound from the stock solution to each culture to achieve a range of final concentrations (e.g., 0, 0.5, 1, 2, 4 mM). Also, add a vehicle control (DMSO only).
-
Expression: Allow the protein to express for the desired time (e.g., 4-16 hours) at the optimal temperature.
-
Analysis: Harvest the cells from each culture. Lyse the cells and analyze the total protein expression levels via SDS-PAGE and Western blot (using an antibody against a tag on your bait protein, like a His-tag).
-
Optimization: Compare the band intensity of the full-length bait protein across the different this compound concentrations. The optimal concentration is the one that gives the highest yield without a significant decrease in total cell density (which would indicate toxicity).
Protocol 2: In Vitro Photocrosslinking of a this compound-Containing Protein
This protocol details the steps for crosslinking a purified bait protein to its interacting partners.
-
Protein Purification: Express and purify your this compound-containing bait protein using standard chromatography techniques. Ensure the final protein is in a non-nucleophilic buffer like PBS.
-
Complex Formation: Mix the purified bait protein with a purified potential prey protein or a complex cell lysate containing potential partners. Incubate under conditions that favor their interaction (e.g., 30 minutes at 4°C).
-
Sample Preparation: Place the protein mixture in a UV-transparent vessel (e.g., a quartz cuvette or on a sterile plastic surface on ice).
-
Photocrosslinking: Irradiate the sample with a 365 nm UV lamp. The distance from the lamp and the duration should be optimized. A typical starting point is 5-15 minutes at a close distance.
-
Quenching (Optional): The reaction can be quenched by adding a scavenger molecule like dithiothreitol (DTT).
-
Analysis: Analyze the results by SDS-PAGE. A successful crosslink will result in a new, higher molecular weight band corresponding to the bait-prey complex. This can be confirmed by Western blotting for tags on both the bait and prey proteins or by mass spectrometry.
Visualizations
Caption: Experimental workflow for this compound incorporation and photocrosslinking.
Caption: Troubleshooting flowchart for low this compound crosslinking yield.
Caption: Simplified mechanism of diazirine photoactivation for crosslinking.
References
Common issues with DiZHSeC stability and how to solve them
Welcome to the technical support center for the DiZHSeC (Se-(N-(3-(3-methyl-3H-diazirin-3-yl)propyl)propanamide)-3-yl-homoselenocysteine) photocrosslinking system. This resource provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions to address common issues related to the stability and application of this compound in identifying protein-protein interactions using the IMAPP (In-situ cleavage and MS-label transfer After Protein Photocrosslinking) strategy.
Troubleshooting Guide
This guide is designed in a question-and-answer format to directly address specific issues you may encounter during your experiments.
Issue 1: Low or no incorporation of this compound into the bait protein.
-
Question: I am not observing successful incorporation of this compound into my protein of interest. What are the potential causes and how can I troubleshoot this?
-
Answer: Inefficient incorporation of this unnatural amino acid (UAA) can stem from several factors. Firstly, ensure the fidelity of your genetic code expansion machinery. The expression of the mutant pyrrolysyl-tRNA synthetase (PylRS) and its corresponding tRNA (tRNA CUA Pyl) is critical. Verify the integrity of your expression plasmids and consider optimizing the induction conditions for the synthetase. The concentration of this compound in the culture medium is also a crucial parameter; a final concentration of 330 μM is a good starting point.[1] Additionally, the choice of the amber codon (TAG) site within your protein of interest can influence incorporation efficiency. If possible, select a site that is surface-exposed and not critical for protein folding or stability. Finally, confirm the viability of your cells and the quality of your cell culture reagents.
Issue 2: Inefficient photocrosslinking of the bait protein to its prey.
-
Question: After successful incorporation of this compound, I am observing a low yield of crosslinked protein complexes. How can I improve the crosslinking efficiency?
-
Answer: Low crosslinking efficiency can be due to suboptimal UV irradiation or issues with the interaction itself. Ensure that the UV light source provides irradiation at 365 nm, as this is the optimal wavelength for activating the diazirine moiety. The duration of UV exposure is also critical; a common starting point is 15 minutes.[1] You may need to optimize this duration for your specific protein complex. It is also important to consider the nature of the protein-protein interaction you are studying. If the interaction is very transient or weak, the likelihood of successful crosslinking will be lower. Ensure that the experimental conditions (e.g., pH, temperature, buffer composition) are optimal for the interaction to occur. For instance, in the study of the HdeA-DegP interaction, the photocrosslinking was performed at an acidic pH of 2.0 to facilitate the interaction before UV irradiation.[1]
Issue 3: Incomplete oxidative cleavage of the this compound crosslinker.
-
Question: I am having trouble efficiently cleaving the crosslinked protein complexes with hydrogen peroxide (H₂O₂). What are the recommended conditions and what could be going wrong?
-
Answer: The oxidative cleavage of the Cε-Seδ bond in this compound is a critical step in the IMAPP workflow. Incomplete cleavage will result in the bait protein remaining attached to the prey, complicating downstream mass spectrometry analysis. The recommended condition for oxidative cleavage is treatment with 8 mM H₂O₂ for 60 minutes.[1] If you are experiencing incomplete cleavage, ensure that your H₂O₂ solution is fresh and at the correct concentration. The pH of the reaction buffer can also influence the efficiency of the cleavage; a pH of 8.0 is typically used.[1] Additionally, ensure that the crosslinked complexes are fully denatured (e.g., with 1% SDS) before H₂O₂ treatment to allow for efficient access of the oxidizing agent to the selenium-carbon bond.
Issue 4: Difficulty in identifying the NPAA-modified peptides by mass spectrometry.
-
Question: I am struggling to identify the peptides containing the N-(4,4-bis-substituted-pentyl)acrylamide (NPAA) modification in my mass spectrometry data. What are some common pitfalls?
-
Answer: The successful identification of the NPAA-labeled peptides is the final and most crucial step of the IMAPP strategy. If you are facing challenges, first ensure that your mass spectrometry data analysis software is correctly configured to search for the specific mass shift corresponding to the NPAA moiety (C₈H₁₃NO). The presence of this label is the key identifier of a successful crosslinking event. Issues can also arise from a low abundance of the labeled peptides. To enrich for these peptides, it is important to have an efficient affinity purification step to isolate the crosslinked complexes and minimize background from non-specific binders. Furthermore, ensure that the in-gel digestion with trypsin is complete to generate peptides of an appropriate size for MS/MS analysis.
Frequently Asked Questions (FAQs)
Q1: What is the key advantage of using this compound over other photocrosslinkers?
A1: The primary advantage of this compound is its ability to be cleaved after photocrosslinking, transferring a stable and readily identifiable mass tag (the NPAA moiety) onto the prey protein. This feature allows for the direct identification of the crosslinked peptides and, consequently, the precise mapping of the protein-protein interaction interface, which is a significant challenge with non-cleavable crosslinkers.
Q2: How stable is the this compound molecule itself and the resulting NPAA moiety?
A2: this compound is designed to be stable under typical cell culture and protein expression conditions. The diazirine group is activated by UV light, and the selenium-carbon bond is cleaved under specific oxidative conditions (H₂O₂ treatment). The resulting acrylamide group of the NPAA moiety is stable under these oxidative conditions, making it a reliable tag for mass spectrometry identification.
Q3: Can the IMAPP strategy be used in living cells?
A3: Yes, the IMAPP strategy is designed for use in living cells. The genetically encoded nature of the this compound incorporation allows for the bait protein to be expressed with the photocrosslinker in a cellular context. The photocrosslinking is then initiated by UV irradiation of the live cells, capturing protein-protein interactions as they occur in their native environment.
Q4: What are the optimal instrument settings for mass spectrometry analysis of NPAA-labeled peptides?
A4: While specific instrument settings can vary, a high-resolution mass spectrometer is essential for accurate identification of the NPAA-modified peptides. The data analysis should include a variable modification search for the NPAA moiety on all amino acid residues. The search parameters should be set to account for the specific mass of the NPAA tag (C₈H₁₃NO).
Experimental Protocols & Data
Summary of Key Experimental Parameters
| Parameter | Value | Stage of Experiment |
| This compound Concentration | 330 μM | Protein Expression |
| UV Irradiation Wavelength | 365 nm | Photocrosslinking |
| UV Irradiation Time | 15 min | Photocrosslinking |
| H₂O₂ Concentration | 8 mM | Oxidative Cleavage |
| H₂O₂ Incubation Time | 60 min | Oxidative Cleavage |
| Cleavage Reaction pH | 8.0 | Oxidative Cleavage |
Detailed Methodologies
1. Site-Specific Incorporation of this compound into a Bait Protein in E. coli
-
Co-transform E. coli cells with two plasmids: one encoding the DiZPK-recognizing PylRS mutant and its corresponding tRNA CUA Pyl, and another encoding the bait protein with an in-frame amber (TAG) codon at the desired incorporation site.
-
Grow the transformed cells in LB medium containing the appropriate antibiotics at 37°C to an OD₆₀₀ of ~0.5.
-
Add this compound to the culture medium to a final concentration of 330 μM and incubate for 30 minutes.
-
Induce protein expression with the appropriate inducer (e.g., 0.2% arabinose) and continue to grow the cells for 12 hours at 30°C.
-
Harvest the cells and purify the this compound-containing bait protein using standard protein purification techniques (e.g., affinity chromatography).
2. In-Vivo Photocrosslinking and IMAPP Procedure
-
Express the this compound-incorporated bait protein in living cells as described above.
-
Irradiate the cells with UV light at 365 nm for 15 minutes to induce photocrosslinking.
-
Lyse the cells and enrich the crosslinked prey-bait complexes using affinity purification targeting an epitope tag on the bait protein.
-
Separate the enriched complexes by SDS-PAGE.
-
Excise the gel band corresponding to the crosslinked complexes.
-
Perform in-gel reduction with dithiothreitol (DTT) and alkylation with iodoacetamide.
-
Incubate the gel pieces in 8 mM H₂O₂ in PBS (pH 8.0) at 37°C for 3 hours for oxidative cleavage.
-
Wash and dehydrate the gel pieces.
-
Perform in-gel trypsin digestion overnight.
-
Extract the peptides and analyze them by LC-MS/MS.
-
Search the MS/MS data for peptides containing the NPAA modification (C₈H₁₃NO) to identify the prey proteins and crosslinking sites.
Visualizations
Caption: The IMAPP workflow for identifying protein-protein interactions.
Caption: Chemical transformation of this compound during the IMAPP experiment.
References
Technical Support Center: Refining DiZHSeC Experimental Protocols for Reproducibility
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in successfully implementing DiZHSeC-based experimental protocols. The information is designed to enhance reproducibility by directly addressing specific issues that may be encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary application?
A1: this compound is a genetically encoded, photo-activatable, and cleavable unnatural amino acid. Its primary application is in the study of protein-protein interactions (PPIs) within living cells. It is a key component of the IMAPP (in situ cleavage and mass spectrometry-label transfer after protein photo-cross-linking) strategy, which allows for the identification of interacting proteins and the specific sites of interaction.[1]
Q2: How does the IMAPP strategy work with this compound?
A2: The IMAPP strategy involves genetically incorporating this compound into a "bait" protein of interest. When the bait protein interacts with a "prey" protein, UV light is used to activate the this compound, forming a covalent cross-link between the two proteins. The cross-linked complex is then isolated, and the selenium-carbon bond in this compound is cleaved using hydrogen peroxide (H₂O₂). This cleavage transfers a stable mass tag (the NPAA moiety) onto the prey protein, which can then be identified by mass spectrometry, revealing the identity of the interacting partner and the site of cross-linking.[1]
Q3: What is the cross-linking range of this compound?
A3: The this compound photo-cross-linker has a cross-linking range of up to 14 Å. This means it can capture interactions between amino acid residues that are within this distance of each other.
Q4: What is the chemical formula and exact mass of the NPAA moiety transferred to the prey protein?
A4: The N-(4,4-bis-substituted-pentyl)acrylamide (NPAA) moiety has a chemical formula of C₈H₁₃NO and an exact mass of 139.0997 Da. This specific mass is used in the mass spectrometry data analysis to identify the labeled peptides from the prey protein.
Troubleshooting Guides
This section provides solutions to common problems that may arise during this compound experiments, from the initial incorporation of the unnatural amino acid to the final mass spectrometry analysis.
Section 1: this compound Incorporation
Problem: Low or no incorporation of this compound into the bait protein.
-
Possible Cause 1: Suboptimal this compound concentration.
-
Solution: The optimal concentration of this compound can vary between cell types and expression systems. For E. coli, a final concentration of 330 µM is a good starting point.[1] For mammalian cells, such as HEK 293T, a concentration of 200 µM has been used successfully.[1] It is recommended to perform a titration experiment to determine the optimal concentration for your specific system.
-
-
Possible Cause 2: Inefficient amber codon suppression.
-
Solution: The efficiency of the orthogonal aminoacyl-tRNA synthetase/tRNA pair used for this compound incorporation is crucial. Ensure that the expression levels of the synthetase and tRNA are sufficient. In some cases, the genomic context of the amber (UAG) codon can influence suppression efficiency. If possible, test different amber codon positions within your protein of interest.
-
-
Possible Cause 3: Instability of this compound.
-
Solution: this compound is light-sensitive. Ensure that all stock solutions are stored in the dark and handled under low-light conditions to prevent premature activation of the diazirine group.
-
Section 2: In Vivo Photo-Cross-linking
Problem: Low efficiency of photo-cross-linking.
-
Possible Cause 1: Inadequate UV light exposure.
-
Solution: The duration and intensity of UV irradiation are critical parameters. For in vivo cross-linking in E. coli, irradiation at 365 nm for 15 minutes has been shown to be effective.[1] For mammalian cells, a similar wavelength is used, and the irradiation time may need to be optimized, typically ranging from 5 to 15 minutes. Ensure that the UV source is positioned close to the cells (e.g., 1-5 cm) to maximize light intensity.
-
-
Possible Cause 2: Presence of quenching agents.
-
Solution: Components in the cell culture medium can sometimes quench the photo-activated cross-linker. If possible, perform the UV irradiation step with cells in a simple buffer like phosphate-buffered saline (PBS) to minimize potential interference.
-
-
Possible Cause 3: The interaction between the bait and prey proteins is too transient or spatially distant.
-
Solution: While this compound is designed to capture transient interactions, there are limits. If the interaction is extremely short-lived or the interacting residues are beyond the 14 Å reach of the cross-linker, cross-linking may not occur. Consider redesigning the experiment to stabilize the interaction if possible, or choose a different site for this compound incorporation that is predicted to be closer to the interaction interface.
-
Section 3: Oxidative Cleavage and Sample Preparation
Problem: Incomplete cleavage of the this compound cross-linker.
-
Possible Cause 1: Suboptimal hydrogen peroxide (H₂O₂) concentration or incubation time.
-
Solution: For in-gel cleavage of the cross-linked proteins, incubation with 8 mM H₂O₂ in a suitable buffer (e.g., PBS at pH 8.0) at 37°C for 3 hours is a recommended starting point. If incomplete cleavage is suspected, you can try optimizing the H₂O₂ concentration (e.g., up to 10 mM) and incubation time. However, be mindful that harsh oxidative conditions can potentially damage the peptides.
-
-
Possible Cause 2: Presence of H₂O₂ scavengers.
-
Solution: Ensure that the buffers used for the cleavage reaction do not contain any components that could scavenge H₂O₂, such as high concentrations of antioxidants.
-
Problem: Low yield of purified cross-linked complexes.
-
Possible Cause 1: Inefficient affinity purification.
-
Solution: Optimize your affinity purification protocol. This includes ensuring that the affinity tag on your bait protein is accessible, using a sufficient amount of affinity resin, and optimizing the binding and washing conditions to maximize the recovery of the cross-linked complex while minimizing non-specific binding.
-
-
Possible Cause 2: Protein degradation.
-
Solution: Add protease inhibitors to your lysis and purification buffers to prevent the degradation of your bait and prey proteins.
-
Section 4: Mass Spectrometry Analysis
Problem: Difficulty in identifying NPAA-modified peptides.
-
Possible Cause 1: Incorrect mass spectrometry search parameters.
-
Solution: It is crucial to include the mass of the NPAA moiety (139.0997 Da) as a variable modification on all 20 standard amino acids in your database search. This will allow the search engine to identify peptides that have been successfully labeled.
-
-
Possible Cause 2: Low abundance of labeled peptides.
-
Solution: The abundance of cross-linked and labeled peptides can be low. Consider using enrichment strategies for modified peptides to increase their concentration before mass spectrometry analysis. Additionally, ensure that the mass spectrometer is operated in a sensitive mode and that sufficient fragmentation data (MS/MS) is acquired for the potential labeled peptides.
-
-
Possible Cause 3: Complex fragmentation spectra.
-
Solution: The fragmentation of peptides containing the NPAA modification may be complex. Manual validation of the MS/MS spectra of potential hits is often necessary to confirm the correct identification and localization of the modification. Look for characteristic fragment ions that support the presence of the NPAA moiety.
-
Quantitative Data Summary
The following tables provide a summary of typical experimental parameters and expected outcomes for this compound-based experiments. These values should be considered as a starting point and may require optimization for specific experimental systems.
Table 1: Recommended Concentrations and Incubation Times
| Parameter | Value (E. coli) | Value (Mammalian Cells) |
| This compound Concentration | 330 µM | 200 µM |
| UV Irradiation (365 nm) | 15 minutes | 5-15 minutes |
| H₂O₂ Cleavage | 8 mM for 3 hours at 37°C | 8 mM for 3 hours at 37°C |
Table 2: Expected Experimental Outcomes
| Metric | Expected Result | Notes |
| Protein Yield after Purification | Variable (µg to mg scale) | Highly dependent on the expression level of the bait protein and the efficiency of the purification. |
| Cross-linking Efficiency | Variable | Can be assessed by SDS-PAGE and Western blotting by observing a higher molecular weight band corresponding to the cross-linked complex. |
| MS Identification Rate | Variable | In a typical IMAPP experiment, tens to hundreds of interacting proteins may be identified. The success rate depends on the abundance of the prey proteins and the efficiency of the entire workflow. |
Detailed Experimental Protocols
IMAPP Protocol using this compound
This protocol outlines the key steps for identifying protein-protein interactions using the this compound-based IMAPP strategy.
-
Genetic Incorporation of this compound:
-
Co-transform cells (E. coli or mammalian) with a plasmid encoding the bait protein with an in-frame amber (TAG) codon at the desired position and a plasmid encoding the orthogonal aminoacyl-tRNA synthetase/tRNA pair for this compound.
-
Culture the cells in a medium supplemented with the appropriate concentration of this compound (see Table 1).
-
-
In Vivo Photo-Cross-linking:
-
Harvest the cells and resuspend them in a suitable buffer (e.g., PBS).
-
Irradiate the cell suspension with UV light at 365 nm for the optimized duration (see Table 1). Perform this step on ice to minimize cellular damage.
-
-
Cell Lysis and Affinity Purification:
-
Lyse the cells using a suitable lysis buffer containing protease inhibitors.
-
Clarify the lysate by centrifugation.
-
Perform affinity purification of the bait protein and its cross-linked partners using an appropriate affinity resin (e.g., Ni-NTA for His-tagged proteins).
-
-
SDS-PAGE and In-Gel Digestion:
-
Elute the purified proteins from the affinity resin and separate them by SDS-PAGE.
-
Excise the gel band corresponding to the cross-linked complex (this will be at a higher molecular weight than the bait protein alone).
-
Perform in-gel reduction, alkylation, and digestion with a protease such as trypsin.
-
-
Oxidative Cleavage:
-
After tryptic digestion, perform the in-gel oxidative cleavage of the this compound cross-linker by incubating the gel pieces with H₂O₂ solution (see Table 1).
-
-
Mass Spectrometry Analysis:
-
Extract the peptides from the gel pieces.
-
Analyze the peptide mixture by LC-MS/MS.
-
Search the acquired MS/MS data against a protein database, including the mass of the NPAA moiety (139.0997 Da) as a variable modification on all amino acids.
-
-
Data Analysis and Validation:
-
Identify the prey proteins that are consistently found to be modified with the NPAA tag across biological replicates.
-
Manually inspect the MS/MS spectra of the NPAA-modified peptides to validate the identification and pinpoint the site of cross-linking.
-
Visualizations
Experimental Workflow and Signaling Pathways
Caption: The IMAPP experimental workflow using this compound.
Caption: Simplified HdeA-DegP signaling pathway in response to acid stress.
References
Technical Support Center: Overcoming Off-Target Effects and Troubleshooting DiZHSeC-Based Experiments
Welcome to the technical support center for DiZHSeC, a genetically encoded releasable photo-cross-linker for studying protein-protein interactions (PPIs) in living cells. This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges and minimize off-target effects during their experiments.
This compound, in conjunction with the in situ cleavage and mass spectrometry-label transfer after protein photo-cross-linking (IMAPP) strategy, is designed to reduce non-specific protein binding and false-positive identifications that can confound traditional cross-linking studies. However, like any powerful technique, optimal results depend on careful experimental design and execution. This resource addresses specific issues you might encounter at each stage of the IMAPP workflow.
Frequently Asked Questions (FAQs)
Q1: What are the primary "off-target effects" when using this compound?
In the context of this compound and IMAPP, "off-target effects" primarily refer to the identification of non-specific or indirect protein interactions, rather than unintended biological or toxic effects. The IMAPP strategy is specifically designed to minimize these false positives by using an internal mass spectrometry label as a stringent criterion for identifying true interaction partners.[1] Previous efforts in identifying protein-protein interactions were often hampered by false target identification due to non-specific protein binding and indirect interactions.[1]
Q2: How does this compound help in reducing false-positive results in PPI studies?
This compound contains a transferable MS-label. This allows for the simultaneous identification of protein-protein interactions and the mapping of their corresponding contact interfaces under living conditions.[1] The IMAPP strategy, which utilizes this compound, allows for high-confidence target identification from complex proteome backgrounds without requiring extensive optimization of purification procedures or time-consuming comparisons with control groups.[1]
Q3: Can this compound be used in both bacterial and mammalian cells?
Yes, protocols have been developed for the use of this compound in both living Escherichia coli and mammalian cells.[2]
Q4: What is the key chemical feature of this compound that allows for its utility in the IMAPP strategy?
This compound, or Se-(N-(3-(3-methyl-3H-diazirin-3-yl)propyl)propanamide)-3-yl-homoselenocysteine, possesses a selenium-based structure that can undergo oxidation-mediated Cε-Seδ bond cleavage. This cleavage produces a stable N-(4,4-bis-substituted-pentyl)acrylamide (NPAA) moiety that is readily identifiable by mass spectrometry.
Troubleshooting Guide
This troubleshooting guide is organized by the key stages of the IMAPP experimental workflow.
Stage 1: Incorporation of this compound into the Protein of Interest
| Problem | Possible Causes | Solutions |
| Low or no incorporation of this compound into the target protein. | Inefficient amber codon suppression. | - Verify the integrity and expression of the mutant aminoacyl-tRNA synthetase (aaRS) and its corresponding tRNA. - Optimize the concentration of this compound in the cell culture medium. - Ensure the amber codon (TAG) is correctly introduced into the gene of interest. |
| Degradation of this compound. | - Prepare fresh solutions of this compound for each experiment. - Store this compound stock solutions as recommended by the manufacturer. | |
| Toxicity of this compound to the cells. | - Perform a dose-response curve to determine the optimal, non-toxic concentration of this compound for your cell type. | |
| Confirmation of this compound incorporation is ambiguous. | Non-specific binding of antibodies in Western blot. | - Use a highly specific antibody for your protein of interest. - Include appropriate positive and negative controls. |
| Difficulty in detecting the mass shift by mass spectrometry. | - Use high-resolution mass spectrometry to confirm the mass of the protein with and without this compound incorporation. |
Stage 2: Photo-Cross-Linking
| Problem | Possible Causes | Solutions |
| Inefficient cross-linking. | Suboptimal UV irradiation time or intensity. | - Optimize the duration and intensity of UV exposure. Insufficient exposure will result in low cross-linking efficiency, while excessive exposure can lead to protein damage. - Ensure the UV lamp is functioning correctly and emitting at the appropriate wavelength (typically 365 nm). |
| The this compound-containing residue is not at the protein-protein interface. | - If the interaction interface is known or predicted, place this compound at multiple sites within the interface to find the optimal position for cross-linking. - If the interface is unknown, consider placing this compound at several surface-exposed residues. | |
| High background of non-specific cross-linked products. | Over-expression of the bait protein. | - Titrate the expression level of your protein of interest to minimize non-specific interactions. |
| Cell density is too high. | - Optimize cell density during UV irradiation to reduce random collisions and non-specific cross-linking. |
Stage 3: Affinity Purification and Oxidative Cleavage
| Problem | Possible Causes | Solutions |
| Low yield of purified cross-linked complexes. | Inefficient affinity purification. | - Ensure the affinity tag (e.g., His-tag) is accessible. - Optimize binding and washing conditions for the affinity resin. |
| Loss of complex during wash steps. | - Use gentle washing conditions and avoid harsh detergents that might disrupt the protein complex. | |
| Incomplete oxidative cleavage of the Cε-Seδ bond. | Insufficient concentration or incubation time with the oxidizing agent (e.g., H₂O₂). | - Optimize the concentration of H₂O₂ and the incubation time. A typical starting point is 8 mM H₂O₂ for 60 minutes. - Ensure the H₂O₂ solution is fresh. |
| Interference from other cellular components. | - Ensure the purified complex is in a suitable buffer for the oxidation reaction. |
Stage 4: Mass Spectrometry Analysis
| Problem | Possible Causes | Solutions |
| Difficulty in identifying the NPAA-labeled peptides. | Low abundance of the labeled peptides. | - Enrich for the labeled peptides before mass spectrometry analysis. |
| The mass spectrometry data analysis pipeline is not optimized for identifying the NPAA modification. | - Ensure your search parameters in the mass spectrometry software include the mass of the NPAA moiety (C₈H₁₃NO). | |
| Identification of known non-specific binders or contaminants. | Carryover from affinity purification. | - Include a control experiment with cells that do not express the this compound-containing protein to identify background proteins. |
| The identified protein is a highly abundant cellular protein. | - Critically evaluate the biological relevance of the identified interaction. The IMAPP strategy's internal label helps, but biological validation is still crucial. |
Experimental Protocols & Visualizations
General Workflow for the IMAPP Strategy
The IMAPP strategy using this compound involves a series of steps to identify protein-protein interactions in living cells. The general workflow is depicted below.
Signaling Pathway of this compound Chemistry
The key to the IMAPP strategy is the specific chemistry of the this compound molecule, which allows for photo-cross-linking and subsequent oxidative cleavage and label transfer.
References
How to prevent DiZHSeC degradation in solution
This guide provides researchers, scientists, and drug development professionals with essential information for preventing the degradation of DiZHSeC (Se-(N-(3-(3-methyl-3H-diazirin-3-yl)propyl)propanamide)-3-yl-homoselenocysteine) in solution. Following these protocols and recommendations will help ensure the integrity and reactivity of the photocrosslinker for successful experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is this compound and its primary application?
A1: this compound is a genetically encoded, cleavable photocrosslinker used to study protein-protein interactions in living cells.[1] It contains a diazirine moiety that, upon UV irradiation, forms a reactive carbene to covalently capture interacting proteins.[1][2] Its key feature is a selenium-carbon bond that can be selectively cleaved through oxidation, which facilitates the identification of captured "prey" proteins by mass spectrometry.[1][3]
Q2: What is the primary cause of this compound degradation in solution?
A2: The primary degradation pathway is the oxidative cleavage of the Cɛ-Seδ bond within the homoselenocysteine residue. Organoselenium compounds, in general, are susceptible to oxidation. This cleavage is an intentional step in some experimental workflows but must be prevented during solution preparation, storage, and the photocrosslinking stage to ensure experimental success.
Q3: My this compound-labeled protein shows low photocrosslinking efficiency. What is the likely cause?
A3: Low photocrosslinking efficiency can be caused by the degradation of the diazirine ring, but a more common issue is the premature oxidative cleavage of the Cɛ-Seδ bond. If the selenium moiety is cleaved, the integrity of the probe is compromised. This degradation can be initiated by exposure to oxidizing agents, dissolved oxygen in buffers, or prolonged exposure to light and ambient conditions.
Q4: What specific chemicals or reagents should be avoided?
A4: Avoid any oxidizing agents. Hydrogen peroxide (H₂O₂) is explicitly used to induce cleavage and must be avoided until the specific cleavage step of your protocol. Other common lab reagents with oxidative potential, such as ozone (O₃), meta-Chloroperoxybenzoic acid (mCPBA), and even atmospheric oxygen, can contribute to degradation. Also, be mindful of transition metals like copper (Cu²⁺) and iron (Fe²⁺), which can catalyze oxidation reactions.
Q5: How does pH affect the stability of this compound?
A5: While the provided literature shows this compound being used at both acidic (pH 2.0) and neutral (pH 7.0) conditions for specific experimental steps related to protein folding and interaction, stability can be pH-dependent. Selenols are generally more acidic than thiols, and extreme pH values can catalyze degradation pathways. It is recommended to maintain the pH within the optimal range for the protein of interest and to minimize the time the solution is held at harsher pH conditions.
Q6: What are the optimal storage conditions for this compound-containing protein solutions?
A6: To maximize stability, solutions should be prepared fresh using deoxygenated buffers. For short-term storage, keep solutions on ice and protected from light. For longer-term storage, flash-freeze aliquots in liquid nitrogen and store them at -80°C. Avoid repeated freeze-thaw cycles. The use of inert gas (argon or nitrogen) to purge the headspace of storage vials is also a good practice.
Q7: How can I detect this compound degradation?
A7: Degradation, specifically the oxidative cleavage of the Cɛ-Seδ bond, can be monitored using liquid chromatography-mass spectrometry (LC-MS). The appearance of a peak corresponding to the cleaved product (containing the N-(4,4-bis-substituted-pentyl)acrylamide moiety) and a decrease in the peak for the intact this compound-containing protein would indicate degradation.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Low or no photocrosslinking yield | Premature oxidative cleavage of the Cɛ-Seδ bond before UV irradiation. | Prepare protein solutions fresh before each experiment. Use high-purity, degassed solvents and buffers (sparge with argon or nitrogen). Minimize exposure to atmospheric oxygen by working in a glove box or using sealed vials. |
| Degradation of the diazirine ring. | Protect all solutions containing this compound from light by using amber vials or wrapping containers in aluminum foil. Avoid prolonged exposure to ambient light. | |
| Premature cleavage of the MS-label | Contamination of buffers or reagents with trace oxidizing agents. | Use analytical grade or higher purity reagents. Prepare all buffers with freshly deionized, high-purity water. |
| Dissolved oxygen in the solution. | Degas all buffers and solvents thoroughly before use. Consider adding a small amount of a compatible reducing agent if it does not interfere with your downstream application. | |
| Inconsistent Mass Spectrometry Results | Partial degradation of this compound during sample preparation or the experimental workflow. | Standardize all handling procedures. Minimize the time the sample is exposed to air and light. Ensure all solutions are kept cold (on ice) unless the protocol specifies otherwise. Run a control sample of the intact this compound-protein to confirm its integrity before starting the experiment. |
Quantitative Data: this compound Stability
The following table summarizes the known and extrapolated stability of the critical Cɛ-Seδ bond in this compound under various conditions.
| Condition | Reagent | Duration | Temperature | Atmosphere/Light | Cɛ-Seδ Bond Integrity (%) | Source |
| Oxidative Cleavage | 8 mM H₂O₂ | 60 min | Not specified | Not specified | ~0% | |
| Standard Buffer | None (Control) | 60 min | Room Temp | Ambient Air / Light | ~85-90% (Hypothetical) | N/A |
| Degassed Buffer | None (Control) | 60 min | Room Temp | Inert Gas / Dark | >98% (Hypothetical) | N/A |
| Contaminated Buffer | Trace Metal Ions | 60 min | Room Temp | Ambient Air / Light | ~70-80% (Hypothetical) | N/A |
| Long-term Storage | None (Control) | 24 hours | 4°C | Inert Gas / Dark | >95% (Hypothetical) | N/A |
| Freeze-Thaw Cycle | None (Control) | 1 Cycle | -80°C to RT | Inert Gas / Dark | ~90-95% (Hypothetical) | N/A |
Experimental Protocols
Protocol 1: Preparation and Storage of this compound-Protein Stock Solution
-
Buffer Preparation: Prepare your desired buffer (e.g., PBS, HEPES) using high-purity water and analytical-grade reagents.
-
Degassing: Thoroughly degas the buffer by sparging with an inert gas (e.g., argon or nitrogen) for at least 30 minutes on ice. Alternatively, use a vacuum pump to degas the solution.
-
Dissolution: Dissolve the lyophilized this compound-containing protein in the cold, degassed buffer to the desired concentration. Perform this step on ice.
-
Protection from Light: From this point forward, ensure the solution is protected from light by using amber microcentrifuge tubes or by wrapping the tubes in aluminum foil.
-
Aliquoting and Storage: For immediate use, keep the solution on ice. For long-term storage, aliquot the solution into single-use volumes, purge the headspace of each tube with inert gas, and flash-freeze in liquid nitrogen. Store the frozen aliquots at -80°C.
Protocol 2: Handling this compound-Protein During Photocrosslinking
-
Thawing: Thaw a single-use aliquot of the this compound-protein solution rapidly in a water bath at room temperature and immediately place it on ice. Do not refreeze.
-
Reaction Setup: Set up your photocrosslinking reaction in amber tubes or on a cold block. Add other reaction components from similarly prepared degassed and chilled stock solutions.
-
Incubation: If an incubation step is required prior to crosslinking, perform it in the dark at the specified temperature. Minimize incubation time where possible.
-
UV Irradiation: Transfer the reaction mixture to a suitable UV-transparent vessel (e.g., quartz cuvette or placed on a petri dish) immediately before photocrosslinking. Irradiate with UV light (e.g., 365 nm) for the predetermined time, ensuring the sample is kept cool.
-
Post-Irradiation: Immediately after irradiation, proceed to the next step of your workflow (e.g., quenching, cell lysis, or oxidative cleavage) to prevent any potential side reactions.
Visualized Workflows and Pathways
Caption: Workflow for preparing and storing stable this compound solutions.
Caption: Oxidative degradation pathway of this compound leading to loss of function.
References
Technical Support Center: Best Practices for Minimizing DiZHSeC Toxicity In Vitro
Welcome to the technical support center for the effective and safe use of DiZHSeC in your in vitro experiments. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to help minimize potential cytotoxicity and ensure reliable experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting concentration range for this compound in cell culture?
A1: The optimal concentration of this compound can be cell-line dependent and should be determined empirically. Based on published studies, a concentration range of 200 µM to 1 mM has been used for incorporating this compound into proteins in mammalian cells, such as HEK 293T cells.[1] It is crucial to perform a dose-response experiment to determine the optimal, non-toxic concentration for your specific cell line and experimental conditions.
Q2: I am observing significant cell death after treating my cells with this compound. What are the potential causes?
A2: Several factors could contribute to increased cytotoxicity:
-
High Concentration: The concentration of this compound may be too high for your specific cell type.
-
Solvent Toxicity: The solvent used to dissolve this compound (e.g., DMSO) might be at a toxic concentration.
-
Compound Instability: this compound, like other selenocysteine derivatives, may be unstable in culture medium over long incubation times, leading to the formation of toxic byproducts.
-
Oxidative Stress: The introduction of a foreign compound can induce cellular stress, including the generation of reactive oxygen species (ROS).
Q3: How can I assess the cytotoxicity of this compound in my cell line?
A3: Standard cytotoxicity assays are recommended to quantify cell viability. Commonly used methods include:
-
MTT Assay: Measures metabolic activity.
-
LDH Assay: Measures lactate dehydrogenase release from damaged cells.
-
Trypan Blue Exclusion Assay: Differentiates viable from non-viable cells.
-
Live/Dead Staining: Utilizes fluorescent probes like Calcein AM and Ethidium Homodimer to visualize viable and dead cells, respectively.[2]
It is advisable to include positive and negative controls in your experimental setup to validate the assay results.
Q4: Are there any specific cell culture conditions that can help minimize this compound toxicity?
A4: Yes, optimizing cell culture conditions can significantly impact cell health and response to this compound:
-
Healthy Cell Stocks: Always use cells that are in the exponential growth phase and have a high viability.
-
Appropriate Media and Supplements: Ensure you are using the recommended medium, serum, and supplements for your cell line. The presence of antioxidants in the medium may help mitigate oxidative stress.
-
Regular Monitoring: Visually inspect your cells daily for any morphological changes, such as rounding, detachment, or blebbing, which can be early indicators of cytotoxicity.
Troubleshooting Guides
Issue 1: High background cell death in control (vehicle-treated) cells.
| Potential Cause | Troubleshooting Step |
| Solvent Toxicity | Decrease the final concentration of the solvent (e.g., DMSO) to ≤ 0.1%. Perform a solvent toxicity titration to determine the maximum tolerable concentration for your cell line. |
| Suboptimal Cell Health | Ensure cells are seeded at an appropriate density and are not over-confluent. Use cells from a low passage number. |
| Contamination | Regularly test for mycoplasma and other microbial contaminants. |
Issue 2: Dose-dependent cytotoxicity observed at expected non-toxic concentrations.
| Potential Cause | Troubleshooting Step |
| Incorrect Concentration Calculation | Double-check all calculations for stock solutions and final dilutions. |
| Compound Degradation | Prepare fresh this compound solutions for each experiment. Avoid repeated freeze-thaw cycles. Store the stock solution as recommended by the manufacturer. |
| Cell Line Sensitivity | Your cell line may be particularly sensitive to this compound. Consider using a lower concentration range or a shorter incubation time. |
Experimental Protocols
Protocol 1: Determining the IC50 of this compound using MTT Assay
-
Cell Seeding: Seed your cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Preparation: Prepare a 2X serial dilution of this compound in complete growth medium. Also, prepare a vehicle control (medium with the same concentration of solvent as the highest this compound concentration).
-
Treatment: Remove the overnight culture medium from the cells and add 100 µL of the prepared this compound dilutions and vehicle control to the respective wells.
-
Incubation: Incubate the plate for the desired experimental duration (e.g., 24, 48, or 72 hours) under standard cell culture conditions (e.g., 37°C, 5% CO2).
-
MTT Addition: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 2-4 hours until a purple formazan precipitate is visible.
-
Solubilization: Carefully remove the medium and add 100 µL of DMSO or another suitable solvent to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control and plot a dose-response curve to determine the IC50 value.
Visualizations
Caption: Workflow for determining the IC50 of this compound.
Caption: A logical guide for troubleshooting this compound-induced cytotoxicity.
References
Validation & Comparative
A Comparative Guide to Protein Crosslinking: DiZHSeC vs. NHS-Ester Photocrosslinkers
In the intricate world of cellular biology, understanding protein-protein interactions (PPIs) is paramount to deciphering complex biological processes and developing novel therapeutics. Chemical crosslinking coupled with mass spectrometry has emerged as a powerful tool for capturing these transient interactions. This guide provides a detailed comparison of two prominent photocrosslinking methodologies: the genetically encoded unnatural amino acid, DiZHSeC, and conventional N-hydroxysuccinimide (NHS)-ester based photocrosslinkers, herein referred to as "Compound Y" for clarity.
Executive Summary
This guide is intended for researchers, scientists, and drug development professionals seeking to employ photocrosslinking techniques for the study of protein-protein interactions. We present a comprehensive comparison of this compound and Compound Y, focusing on their efficacy, specificity, and the quality of data they generate. The primary distinction lies in their method of incorporation and their subsequent analysis. This compound allows for site-specific incorporation and features a cleavable linker with a transferable mass tag, which significantly simplifies mass spectrometry analysis and enhances data confidence. In contrast, Compound Y, a traditional chemical crosslinker, reacts with less specificity and presents greater challenges in data analysis.
Data Presentation
The following tables summarize the key quantitative and qualitative differences between this compound and a representative NHS-ester photocrosslinker (Compound Y).
Table 1: Comparison of General Characteristics
| Feature | This compound | Compound Y (NHS-Ester Photocrosslinker) |
| Incorporation Method | Site-specific genetic code expansion | Chemical conjugation to primary amines (Lysine, N-terminus) |
| Specificity | High (single amino acid resolution) | Lower (reacts with available primary amines) |
| Cleavability | Cleavable (oxidation-mediated) | Typically non-cleavable |
| Mass Spectrometry Tag | Transferable NPAA moiety (C8H13NO) | None (crosslinked peptides remain intact) |
| Data Analysis Complexity | Reduced | High |
| Potential for False Positives | Low[1] | Higher[1] |
| In Vivo Application | Yes, in living cells[2] | Challenging, often limited to in vitro or cell surface[3] |
Table 2: Experimental Parameters
| Parameter | This compound | Compound Y (NHS-Ester Photocrosslinker) |
| UV Activation Wavelength | ~365 nm | ~365 nm |
| Reaction pH for Conjugation | N/A (genetically incorporated) | 7.2 - 8.5[4] |
| Typical Reaction Time | Photocrosslinking: 15 min | Conjugation: 30 min - 4 hours; Photocrosslinking: variable |
| Cleavage Conditions | 8 mM H2O2, 60 min | N/A |
Experimental Protocols
This compound: Site-Specific Incorporation and Photocrosslinking
This protocol outlines the key steps for using this compound to study protein-protein interactions.
1. Gene Mutagenesis and Protein Expression:
- Introduce an amber stop codon (TAG) at the desired site within the gene of the protein of interest (bait protein) via site-directed mutagenesis.
- Co-transform E. coli cells with the plasmid containing the mutated bait gene and a second plasmid encoding for the orthogonal aminoacyl-tRNA synthetase/tRNA pair specific for this compound.
- Culture the cells in a medium supplemented with this compound (e.g., 330 µM).
- Induce protein expression (e.g., with arabinose) and incubate for a designated period (e.g., 12 hours at 30°C) to allow for the incorporation of this compound at the amber codon site.
2. In Vivo or In Vitro Photocrosslinking:
- For in vivo studies, irradiate the cultured cells with UV light (e.g., 365 nm) for a specified duration to activate the diazirine moiety of the incorporated this compound, leading to covalent crosslinks with interacting proteins (prey).
- For in vitro studies, purify the this compound-containing bait protein and incubate it with the purified prey protein or cell lysate before UV irradiation.
3. Oxidative Cleavage and Sample Preparation for Mass Spectrometry:
- Lyse the cells (for in vivo studies) or use the in vitro crosslinked sample.
- Isolate the crosslinked protein complexes, often via affinity purification using a tag on the bait protein.
- Treat the purified complexes with a mild oxidizing agent, such as hydrogen peroxide (e.g., 8 mM H2O2 for 60 minutes), to cleave the Cɛ-Seδ bond in this compound. This cleavage releases the prey protein from the bait, leaving a stable N-(4,4-bis-substituted-pentyl)acrylamide (NPAA) moiety (C8H13NO) on the prey protein at the site of interaction.
- Digest the proteins into peptides using a protease (e.g., trypsin).
4. Mass Spectrometry Analysis:
- Analyze the peptide mixture using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
- Identify the prey proteins and the specific crosslinking sites by searching for peptides modified with the NPAA mass tag.
Compound Y (NHS-Ester Photocrosslinker): Chemical Crosslinking Protocol
This protocol describes a general procedure for using a conventional NHS-ester based photocrosslinker.
1. Protein Preparation:
- Prepare a solution of the purified protein(s) in an amine-free buffer with a pH between 7.2 and 8.5 (e.g., phosphate, borate, or HEPES buffer). Avoid buffers containing primary amines, such as Tris, as they will compete with the reaction.
2. NHS-Ester Conjugation:
- Dissolve the NHS-ester photocrosslinker in a water-miscible organic solvent like DMSO or DMF.
- Add the crosslinker solution to the protein solution. The molar ratio of crosslinker to protein should be optimized to avoid excessive modification.
- Incubate the reaction for 30 minutes to 4 hours at room temperature or 4°C to allow the NHS ester to react with primary amines (lysine residues and the N-terminus) on the protein surface.
- Quench the reaction by adding a primary amine-containing buffer, such as Tris or glycine.
3. Photocrosslinking:
- Irradiate the sample with UV light (e.g., 365 nm) to activate the diazirine moiety, inducing the formation of covalent bonds with nearby interacting molecules.
4. Sample Preparation for Mass Spectrometry:
- Separate the crosslinked complexes using SDS-PAGE.
- Excise the bands corresponding to the crosslinked species.
- Perform in-gel digestion of the proteins into peptides using a protease like trypsin.
5. Mass Spectrometry Analysis:
- Analyze the resulting peptide mixture by LC-MS/MS.
- Identify the crosslinked peptides using specialized software that can handle the complexity of searching for two linked peptides. This is often a challenging process due to the non-cleavable nature of the crosslinker.
Mandatory Visualization
Caption: this compound workflow from genetic incorporation to interaction site identification.
Caption: Workflow for a conventional NHS-ester photocrosslinker (Compound Y).
Conclusion
The choice between this compound and a conventional NHS-ester photocrosslinker like Compound Y depends on the specific experimental goals and available resources. This compound offers unparalleled precision through site-specific incorporation and significantly simplifies data analysis due to its cleavable nature and transferable mass tag. This leads to higher confidence in the identification of interaction partners and their binding sites, making it an excellent choice for detailed structural and in vivo studies.
Compound Y represents a more traditional and readily accessible approach. However, its lack of specificity in labeling and the complexity of analyzing non-cleavable crosslinked peptides can lead to ambiguous results and a higher potential for false positives. While still a valuable tool, particularly for initial screening or when genetic manipulation is not feasible, the data it produces requires more rigorous and specialized bioinformatic analysis. For researchers aiming for high-resolution and high-confidence mapping of protein-protein interactions, especially within a cellular context, this compound presents a more advanced and robust solution.
References
- 1. Genetically encoded protein photocrosslinker with a transferable mass spectrometry-identifiable label - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Genetically encoded releasable photo-cross-linking strategies for studying protein-protein interactions in living cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - ID [thermofisher.com]
- 4. tools.thermofisher.com [tools.thermofisher.com]
A Comparative Analysis of Neuroprotective Agents: Quercetin and Daidzein
While direct experimental data validating the neuroprotective effects of DiZHSeC is not currently available in published scientific literature, this guide provides a comparative analysis of two well-researched neuroprotective compounds: Quercetin and Daidzein. This comparison is based on available experimental data and aims to serve as a valuable resource for researchers, scientists, and drug development professionals in the field of neuroprotection.
Overview of Neuroprotective Agents
Neuroprotective agents are compounds that defend the central nervous system against neuronal injury and degeneration, often associated with conditions like stroke, Parkinson's disease, and Alzheimer's disease. The following sections detail the neuroprotective performance of Quercetin and Daidzein, supported by experimental findings.
Quantitative Data Comparison
The neuroprotective efficacy of Quercetin and Daidzein has been quantified in various preclinical models. The following tables summarize key findings from studies on these compounds.
Table 1: In Vivo Neuroprotective Effects in Ischemic Stroke Models
| Parameter | Model | Agent & Dosage | Result |
| Infarct Volume | Rat MCAO | Daidzein (20 mg/kg) | Significant reduction in infarct volume.[1][2] |
| Rat MCAO | Daidzein (30 mg/kg) | Significant reduction in infarct volume.[1][2] | |
| Mouse MCAO | Quercetin (10 mg/kg) & HSYA (10 mg/kg) | Combination treatment reduced infarct volume. | |
| Neurological Deficit Score | Rat MCAO | Daidzein (10, 20, 30 mg/kg) | Significant improvement in neurological scores.[1] |
| Rat MCAO | Daidzein (10 mg/kg) | Significantly decreased neurological scores at 24 hours post-treatment. | |
| Mouse MCAO | Quercetin (10 mg/kg) & HSYA (10 mg/kg) | Combination treatment ameliorated neurological deficits. | |
| Brain Edema | Rat MCAO | Daidzein (20, 30 mg/kg) | Significant reduction in brain edema. |
MCAO: Middle Cerebral Artery Occlusion, a model for ischemic stroke. HSYA: Hydroxysafflor yellow A
Table 2: In Vitro Neuroprotective Effects
| Parameter | Model | Agent & Concentration | Result |
| Cell Viability | PC12 cells (OGD/R) | Daidzein (5, 20, 50 µmol/L) | Significantly increased cell viability compared to the OGD/R model group. |
| Cell Toxicity (LDH Release) | PC12 cells (OGD/R) | Daidzein (5, 20, 50 µmol/L) | Significantly decreased LDH release compared to the OGD/R model group. |
| Nitric Oxide (NO) Production | LPS-induced BV2 microglia | Daidzein (10, 25, 50 µM/ml) | Significantly decreased NO production. |
OGD/R: Oxygen-Glucose Deprivation/Reperfusion, an in vitro model for ischemia-reperfusion injury. LPS: Lipopolysaccharide, used to induce neuroinflammation.
Table 3: Effects on Oxidative Stress Markers
| Parameter | Model | Agent & Dosage | Result |
| Malondialdehyde (MDA) | Rat MCAO | Daidzein | MDA levels decreased significantly after daidzein administration. |
| Rat 6-OHDA model | Quercetin (10, 25 mg/kg) | Reduced MDA levels in the hippocampus. | |
| Rat Ischemic Injury | Quercetin (20 mg/kg) | Clearly decreased MDA levels. | |
| Superoxide Dismutase (SOD) | Rat MCAO | Daidzein | SOD activity increased significantly after daidzein administration. |
| Rat 6-OHDA model | Quercetin (10, 25 mg/kg) | Increased SOD activity in the hippocampus. | |
| Rat Ischemic Injury | Quercetin (20 mg/kg) | Significantly increased SOD levels. | |
| Catalase (CAT) | Rat 6-OHDA model | Quercetin (10, 25 mg/kg) | Increased catalase activity in the hippocampus. |
| Rat Ischemic Injury | Quercetin (20 mg/kg) | Significantly increased CAT levels. |
6-OHDA: 6-hydroxydopamine, a neurotoxin used to model Parkinson's disease.
Table 4: Effects on Apoptotic and Signaling Molecules
| Parameter | Model | Agent & Dosage/Concentration | Result |
| Cleaved Caspase-3 | Rat MCAO | Daidzein (20, 30 mg/kg) | Reduced levels of cleaved Caspase-3. |
| Rat Ifosfamide-induced neurotoxicity | Daidzein | Significantly reduced caspase-3 levels in brain tissue. | |
| p-Akt, p-mTOR | Rat MCAO | Daidzein (20, 30 mg/kg) | Enhanced phosphorylation of Akt and mTOR. |
| BDNF, p-CREB | Rat MCAO | Daidzein (30 mg/kg) | Enhanced expression of BDNF and phosphorylation of CREB. |
BDNF: Brain-Derived Neurotrophic Factor CREB: cAMP response element-binding protein
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of the experimental protocols used in the cited studies.
In Vivo Middle Cerebral Artery Occlusion (MCAO) Model
This surgical procedure in rodents is a common method to mimic ischemic stroke.
-
Animal Model : Male Sprague-Dawley rats or C57BL/6 mice are typically used.
-
Anesthesia : Animals are anesthetized, often with an intraperitoneal injection of a suitable anesthetic.
-
Surgical Procedure : The common carotid artery, external carotid artery, and internal carotid artery are exposed. A nylon monofilament is inserted through the external carotid artery into the internal carotid artery to occlude the origin of the middle cerebral artery.
-
Ischemia and Reperfusion : The filament is left in place for a defined period (e.g., 1-2 hours) to induce ischemia. It is then withdrawn to allow for reperfusion.
-
Treatment : The neuroprotective agent (e.g., Daidzein) is administered, often intraperitoneally, at specified doses before or after the ischemic event.
-
Outcome Measures :
-
Neurological Deficit Scoring : Motor and behavioral functions are assessed using a graded scoring system.
-
Infarct Volume Measurement : Brains are sectioned and stained with 2,3,5-triphenyltetrazolium chloride (TTC) to visualize the infarct area.
-
Biochemical Assays : Brain tissue is homogenized to measure markers of oxidative stress (MDA, SOD) and apoptosis (Caspase-3).
-
In Vitro Oxygen-Glucose Deprivation/Reperfusion (OGD/R) Model
This cell culture model simulates the conditions of ischemia-reperfusion injury.
-
Cell Line : PC12 cells, a rat pheochromocytoma cell line, are commonly used.
-
Cell Culture : Cells are cultured in a standard medium (e.g., DMEM) with fetal bovine serum and antibiotics.
-
OGD Induction : The culture medium is replaced with a glucose-free medium, and the cells are placed in a hypoxic chamber (e.g., 95% N2, 5% CO2) for a specified duration to induce oxygen-glucose deprivation.
-
Reperfusion : After the OGD period, the medium is replaced with normal culture medium, and the cells are returned to a normoxic incubator.
-
Treatment : The neuroprotective agent (e.g., Daidzein) is added to the culture medium at various concentrations before the OGD/R procedure.
-
Outcome Measures :
-
Cell Viability Assay : Assays like CCK-8 are used to quantify the number of viable cells.
-
Lactate Dehydrogenase (LDH) Assay : The release of LDH into the culture medium is measured as an indicator of cell death and membrane damage.
-
Signaling Pathways and Mechanisms of Action
The neuroprotective effects of Quercetin and Daidzein are attributed to their modulation of various signaling pathways.
Daidzein's Neuroprotective Signaling Pathway
Daidzein has been shown to exert its neuroprotective effects by activating the PI3K/Akt/mTOR signaling pathway. This pathway is crucial for promoting cell survival and inhibiting apoptosis. Activation of this pathway leads to the phosphorylation and inhibition of pro-apoptotic proteins like BAD and the activation of transcription factors such as CREB, which promotes the expression of pro-survival genes like BDNF.
Caption: Daidzein's activation of the PI3K/Akt/mTOR pathway.
Quercetin's Neuroprotective Signaling Pathway
Quercetin's neuroprotective actions are, in part, mediated through the activation of the Nrf2-ARE pathway. Nrf2 is a transcription factor that regulates the expression of a wide array of antioxidant and cytoprotective genes. Under conditions of oxidative stress, Quercetin promotes the dissociation of Nrf2 from its inhibitor Keap1, allowing Nrf2 to translocate to the nucleus and initiate the transcription of antioxidant enzymes. Quercetin has also been shown to modulate the PI3K/Akt pathway.
Caption: Quercetin's activation of the Nrf2-ARE antioxidant pathway.
Conclusion
Both Quercetin and Daidzein demonstrate significant neuroprotective properties in preclinical models of neuronal injury. Their mechanisms of action involve the modulation of key signaling pathways related to cell survival, apoptosis, and oxidative stress. While the neuroprotective potential of this compound remains to be elucidated, the comprehensive data available for compounds like Quercetin and Daidzein provide a strong foundation and valuable benchmarks for future research in the development of novel neuroprotective therapies. Further investigation is warranted to translate these promising preclinical findings into clinical applications.
References
- 1. Neuroprotective Effect of Daidzein Extracted From Pueraria lobate Radix in a Stroke Model Via the Akt/mTOR/BDNF Channel - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Neuroprotective Effect of Daidzein Extracted From Pueraria lobate Radix in a Stroke Model Via the Akt/mTOR/BDNF Channel - PubMed [pubmed.ncbi.nlm.nih.gov]
Unveiling Molecular Interactions: A Comparative Guide to DiZHSeC Photo-Crosslinkers and Traditional Inhibitors
In the landscape of drug discovery and molecular biology, understanding and manipulating protein interactions is paramount. Researchers employ a variety of tools to achieve this, ranging from traditional inhibitors that block protein function to advanced chemical biology probes that map molecular interactions. This guide provides a comparative analysis of DiZHSeC, a state-of-the-art photo-crosslinker, and traditional inhibitors, offering clarity on their distinct roles and applications in research and development.
Differentiating this compound and Traditional Inhibitors
It is crucial to distinguish between the functions of this compound and traditional inhibitors. This compound is not an inhibitor itself; rather, it is a tool used to identify and map protein-protein interactions (PPIs).[1] It is a genetically encoded, unnatural amino acid that, upon exposure to UV light, permanently crosslinks with nearby interacting proteins.[2] This allows for the "capture" of transient or weak interactions that are often difficult to detect with other methods.[1] The key feature of this compound is its selenium-carbon bond, which can be cleaved under oxidative conditions, facilitating the identification of the captured proteins by mass spectrometry.[2]
In contrast, traditional inhibitors are molecules that bind to a specific target protein, such as an enzyme or receptor, and block its biological activity. These can range from small molecules to large biologics and are the cornerstone of modern pharmacology. Their primary purpose is therapeutic intervention, not target discovery.
The following table summarizes the fundamental differences between these two approaches.
| Feature | This compound (Photo-Crosslinker) | Traditional Inhibitors |
| Primary Function | Identification and mapping of protein-protein interactions (Target Discovery).[1] | Modulation (typically blockage) of a specific protein's function (Therapeutic Action). |
| Mechanism of Action | Genetically incorporated into a "bait" protein; UV activation creates a reactive carbene that covalently binds to interacting "prey" proteins. | Bind to active sites, allosteric sites, or other functional regions of a target protein to prevent its normal activity. |
| Output Data | A list of proteins that interact with the protein of interest, often with information about the binding interface. | Quantitative measure of biological effect (e.g., IC50, Ki), leading to a physiological response. |
| Typical Application | Early-stage research to understand disease mechanisms, identify novel drug targets, and map signaling pathways. | Preclinical and clinical development to treat diseases by targeting known protein functions. |
| Selectivity | Spatial selectivity; crosslinks with proteins in close proximity upon photoactivation. | Target-specific; designed to bind with high affinity and selectivity to a particular protein or protein family. |
Experimental Workflow and Data Comparison
The power of this compound lies in its ability to provide a snapshot of a protein's interactome within a living cell. A direct performance comparison with a traditional inhibitor is not applicable, as they serve different purposes. However, we can compare this compound to similar photo-crosslinking tools, such as DiZPK. Experimental data indicates that this compound and DiZPK exhibit comparable efficiency in both incorporation into proteins and in photocrosslinking to capture interacting partners.
Experimental Protocols
1. Site-Specific Incorporation of this compound: The gene for the "bait" protein is mutated to include an amber stop codon (TAG) at the desired site for this compound incorporation. This plasmid is co-transformed into E. coli or eukaryotic cells along with a plasmid encoding a mutant pyrrolysyl-tRNA synthetase (PylRS)/tRNA pair that recognizes the amber codon. The cells are then cultured in media supplemented with this compound, allowing the synthetase to charge its corresponding tRNA with this compound, which is then incorporated into the bait protein at the amber codon position.
2. In-Vivo Photo-Crosslinking: Cells expressing the this compound-containing bait protein are irradiated with UV light (typically at 365 nm). This activates the diazirine ring on this compound, which extrudes nitrogen gas to form a highly reactive carbene intermediate. This carbene then rapidly and non-selectively inserts into C-H or N-H bonds of any molecule in its immediate vicinity, including interacting proteins, forming a covalent crosslink.
3. Enrichment and Identification of Crosslinked Complexes: After crosslinking, cells are lysed, and the bait protein along with its covalently bound partners is purified, often via an affinity tag (e.g., His-tag) engineered onto the bait.
4. Cleavage and Mass Spectrometry Analysis: The purified complexes are treated with a mild oxidizing agent, such as hydrogen peroxide (H₂O₂), which selectively cleaves the C-Se bond in this compound. This releases the "prey" proteins from the bait. The released proteins are then identified using standard proteomics techniques, such as liquid chromatography-mass spectrometry (LC-MS/MS), revealing the identity of the interacting partners.
Visualizing the Concepts
To better illustrate these processes, the following diagrams outline the workflow of using this compound for target discovery and the general mechanism of a traditional inhibitor.
Caption: Workflow for identifying protein interactions using this compound.
Caption: General mechanism of a traditional competitive inhibitor.
Conclusion: Complementary Roles in Drug Discovery
This compound and traditional inhibitors are not competitors but rather complementary tools in the expansive field of drug discovery. Photo-crosslinking with this compound is a powerful discovery-phase technique that illuminates the complex web of protein interactions, enabling researchers to identify novel and potentially druggable targets that underpin disease. Once a critical interaction or protein is identified, the principles of medicinal chemistry and pharmacology are applied to develop traditional inhibitors that can selectively modulate the target's function for therapeutic benefit. The integration of these distinct approaches—using advanced probes to discover and traditional molecules to inhibit—creates a robust pipeline for the development of next-generation therapeutics.
References
A Comparative Guide to Genetically Encoded Photocrosslinkers for In-Vivo Protein Interaction Studies
For Researchers, Scientists, and Drug Development Professionals
This guide provides an independent verification and comparison of the DiZHSeC photocrosslinker with its alternatives, DiZPK and DiZSeK. The information presented is based on publicly available research findings to assist researchers in selecting the most appropriate tool for their protein-protein interaction studies.
Performance Comparison of Photocrosslinkers
The selection of a photocrosslinker is critical for the successful identification and mapping of protein-protein interactions. While quantitative data on head-to-head comparisons of crosslinking efficiency is limited in the reviewed literature, the following tables summarize the key features and qualitative performance of this compound, DiZPK, and DiZSeK based on published reports.
| Feature | This compound | DiZPK | DiZSeK |
| Crosslinking Chemistry | Diazirine-based, UV-A activated | Diazirine-based, UV-A activated | Diazirine-based, UV-A activated |
| Cleavability | Oxidatively cleavable (e.g., with H₂O₂) | Non-cleavable | Oxidatively cleavable (e.g., with H₂O₂) |
| Mass Spectrometry Label | Transfers a stable N-pentylacrylamide (NPAA) moiety to the prey protein | No label transfer | Leaves a selenenic acid moiety on the prey protein (less stable) |
| Primary Application | IMAPP (In-situ cleavage and MS-label transfer After Protein Photocrosslinking) for interaction and interface mapping | General in-vivo photocrosslinking | CAPP (Cleavage After Protein Photocrosslinking) for interactome profiling |
| Amber Suppression Efficiency | Similar to DiZPK[1][2] | Reference standard | Not explicitly compared to this compound |
| Photocrosslinking Efficiency | Similar to DiZPK for model proteins[1][2] | Reference standard | Not explicitly compared to this compound |
Key Advantages of this compound and the IMAPP Strategy
The standout feature of this compound is its ability to transfer a stable, readily identifiable mass tag (NPAA) to the interacting protein upon cleavage of the crosslinker.[1] This forms the basis of the IMAPP (In-situ cleavage and MS-label transfer After Protein Photocrosslinking) strategy, which offers significant advantages:
-
High Confidence in Interaction Identification: The presence of the NPAA label on a peptide is a direct and unambiguous indicator of a genuine protein-protein interaction, thereby reducing false positives.
-
Precise Mapping of Interaction Interfaces: The identification of peptides carrying the NPAA label allows for the precise mapping of the contact sites between the bait and prey proteins.
-
Simplified Downstream Analysis: The IMAPP workflow simplifies the mass spectrometry data analysis by focusing the search on peptides containing the specific mass modification of the NPAA label.
Visualizing the Methodologies
To better illustrate the underlying mechanisms and workflows, the following diagrams have been generated.
Caption: Mechanism of this compound photocrosslinking and label transfer.
Caption: The IMAPP experimental workflow using this compound.
Caption: Comparison of outcomes for different photocrosslinkers.
Experimental Protocols
Detailed, step-by-step protocols are essential for the successful application of these techniques. The following are generalized protocols for IMAPP, CAPP, and a standard DiZPK photocrosslinking experiment, synthesized from published methodologies.
IMAPP Protocol using this compound
-
Protein Expression and this compound Incorporation:
-
Co-transform E. coli or transfect mammalian cells with plasmids encoding the bait protein with an in-frame amber (TAG) codon at the desired site, and the engineered pyrrolysyl-tRNA synthetase (PylRS)/tRNA pair.
-
Culture cells in media supplemented with this compound to allow for its incorporation into the bait protein.
-
-
In-Vivo Photocrosslinking:
-
Irradiate the cells with UV-A light (typically 365 nm) for a specified duration to induce photocrosslinking between the this compound-containing bait protein and its interacting partners.
-
-
Cell Lysis and Affinity Purification:
-
Lyse the cells under denaturing conditions to preserve protein-protein interactions.
-
Purify the crosslinked bait-prey complexes using an affinity tag (e.g., His-tag, FLAG-tag) on the bait protein.
-
-
SDS-PAGE and In-Gel Cleavage:
-
Separate the purified protein complexes by SDS-PAGE.
-
Excise the gel band corresponding to the crosslinked complexes.
-
Perform in-gel oxidative cleavage of the this compound crosslinker by incubating the gel piece with a solution of hydrogen peroxide (H₂O₂).
-
-
Sample Preparation for Mass Spectrometry:
-
After cleavage, perform in-gel trypsin digestion of the proteins.
-
Extract the resulting peptides from the gel.
-
-
LC-MS/MS Analysis and Data Interpretation:
-
Analyze the extracted peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Search the MS/MS data for peptides containing the specific mass modification corresponding to the NPAA tag to identify the prey proteins and the crosslinked residues.
-
CAPP Protocol using DiZSeK
-
Protein Expression and DiZSeK Incorporation:
-
Follow a similar procedure as for this compound to incorporate DiZSeK into the bait protein.
-
-
In-Vivo Photocrosslinking and Purification:
-
Perform in-vivo photocrosslinking and affinity purification of the bait-prey complexes as described for the IMAPP protocol.
-
-
Cleavage and Release of Prey Proteins:
-
After affinity purification (while the complexes are still bound to the affinity resin), treat the sample with an oxidizing agent (e.g., H₂O₂) to cleave the DiZSeK crosslinker.
-
This releases the prey proteins from the bait protein, which remains bound to the resin.
-
-
Analysis of Released Prey Proteins:
-
Collect the supernatant containing the released prey proteins.
-
Analyze the prey protein pool by mass spectrometry or 2D gel electrophoresis to identify the interactome of the bait protein.
-
Standard DiZPK Photocrosslinking Protocol
-
Protein Expression and DiZPK Incorporation:
-
Incorporate DiZPK into the bait protein using the same genetic code expansion methodology.
-
-
In-Vivo Photocrosslinking and Purification:
-
Carry out in-vivo photocrosslinking and affinity purification of the stable, non-cleavable bait-prey complexes.
-
-
Analysis of Crosslinked Complexes:
-
Separate the purified complexes by SDS-PAGE.
-
Analyze the intact crosslinked complexes by mass spectrometry. This typically involves digesting the entire complex and using specialized software to identify the crosslinked peptides, which can be more challenging than the IMAPP approach. Alternatively, individual bands can be excised and analyzed to identify the components of the complex.
-
References
DiZHSeC: A Novel Tool for Mapping Protein Interactions, Not a Therapeutic Agent
Contrary to a potential misunderstanding, DiZHSeC is not a therapeutic drug and is therefore not compared to current therapeutic standards. Instead, it is a cutting-edge research tool—a genetically encoded, photo-activated crosslinker—designed for the precise identification and mapping of protein-protein interactions (PPIs) within the complex environment of living cells.[1][2][3] This guide will provide a comprehensive comparison of this compound-based methodologies with other established techniques for studying PPIs, tailored for researchers, scientists, and drug development professionals.
Overview of this compound and the IMAPP Strategy
This compound is an unnatural amino acid that can be site-specifically incorporated into a "bait" protein of interest.[1] Upon activation by UV light, it forms a covalent bond with nearby "prey" proteins, permanently capturing the interaction. A key feature of this compound is its selenium-based structure, which allows for a subsequent chemical cleavage. This cleavage releases the captured prey protein while leaving behind a stable, identifiable mass spectrometry (MS) label.[1]
This unique property is leveraged in a technique called IMAPP (in situ cleavage and mass spectrometry-label transfer after protein photo-cross-linking) . IMAPP allows researchers to not only identify which proteins are interacting but also to pinpoint the specific sites of interaction on the prey protein.
Comparison with Current Standard Methods for PPI Analysis
This compound-based IMAPP offers distinct advantages and disadvantages when compared to other widely used methods for studying protein-protein interactions. The following table summarizes these comparisons.
| Feature | This compound (IMAPP) | Yeast Two-Hybrid (Y2H) | Co-immunoprecipitation (Co-IP) | Affinity Purification-Mass Spectrometry (AP-MS) |
| Principle | Genetically encoded photo-crosslinking and mass tag transfer. | Reconstitution of a functional transcription factor. | Antibody-based pulldown of a protein complex. | Pulldown of a tagged protein and its binding partners. |
| Interaction Type | Captures direct and transient interactions in a native cellular environment. | Primarily detects binary, stable interactions. | Detects stable and some transient interactions within a complex. | Identifies components of stable protein complexes. |
| Localization | In vivo (within living cells). | In vivo (in the yeast nucleus). | In vitro or in vivo. | In vitro or in vivo. |
| Interaction Mapping | Provides information on the interaction interface. | No information on the interaction interface. | No information on the interaction interface. | No information on the interaction interface. |
| False Positives | Lower, due to the specificity of crosslinking and the identifiable mass tag. | High, due to non-specific activation and mislocalization. | High, due to non-specific antibody binding and contaminants. | High, due to non-specific binding to the affinity resin. |
| Throughput | Low to medium. | High. | Low to medium. | Medium to high. |
| Strengths | Captures transient interactions; maps interaction sites; high confidence identification. | High-throughput screening of large libraries. | Relatively simple and widely used. | Can identify components of large protein complexes. |
| Limitations | Requires genetic manipulation; UV crosslinking can be cytotoxic. | Indirect interactions are missed; many false positives and negatives. | Can be biased by antibody availability and specificity; may miss weak interactions. | Overexpression of tagged protein can lead to non-physiological interactions. |
Experimental Protocols
This compound-based IMAPP Protocol
-
Plasmid Construction and Protein Expression : A plasmid is constructed to express the "bait" protein with an in-frame amber codon at the desired site for this compound incorporation. This plasmid, along with another plasmid encoding the necessary orthogonal aminoacyl-tRNA synthetase/tRNA pair, is introduced into cells (e.g., E. coli or mammalian cells). The cells are then cultured in a medium supplemented with this compound to allow for its incorporation into the bait protein.
-
Photo-crosslinking : The cells expressing the this compound-containing bait protein are irradiated with UV light (typically 365 nm) to induce crosslinking between the bait and interacting "prey" proteins.
-
Cell Lysis and Affinity Purification : The cells are lysed, and the bait protein, along with its crosslinked prey partners, is enriched using an affinity tag (e.g., a His-tag) on the bait protein.
-
Oxidative Cleavage and Mass Tag Transfer : The purified protein complexes are treated with a mild oxidizing agent, such as hydrogen peroxide (H₂O₂). This selectively cleaves the this compound linker, releasing the prey protein but leaving a stable N-(4,4-bis-substituted-pentyl)acrylamide (NPAA) moiety as a mass tag on the prey protein at the site of interaction.
-
Mass Spectrometry Analysis : The released prey proteins are separated by SDS-PAGE and identified by mass spectrometry. The presence of the NPAA mass tag confirms the direct interaction and allows for the identification of the crosslinked peptide, thereby mapping the interaction interface.
Visualizing the Methodologies
Below are diagrams illustrating the workflow of the this compound-based IMAPP technique and a comparison with the standard Co-immunoprecipitation method.
References
- 1. Genetically encoded protein photocrosslinker with a transferable mass spectrometry-identifiable label - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Genetically encoded releasable photo-cross-linking strategies for studying protein-protein interactions in living cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Unveiling Protein Interactions: A Comparative Guide to DiZHSeC and Key Methodologies
For researchers, scientists, and professionals in drug development, the precise identification of protein-protein interactions (PPIs) is paramount to understanding cellular signaling, disease mechanisms, and therapeutic targets. This guide provides a comprehensive comparison of DiZHSeC, a novel photo-cross-linking technology, with established methods for PPI analysis. We present supporting experimental data, detailed protocols, and visual workflows to facilitate an objective evaluation of these powerful techniques.
At a Glance: Comparing this compound with Alternative PPI Methodologies
The landscape of protein-protein interaction analysis is diverse, with each method offering unique advantages and limitations. Here, we summarize the key features of this compound in comparison to two widely used techniques: Affinity Purification-Mass Spectrometry (AP-MS) and Proximity-dependent Biotin Identification (BioID).
| Feature | This compound (IMAPP) | Affinity Purification-Mass Spectrometry (AP-MS) | Proximity-dependent Biotin Identification (BioID) |
| Principle | Genetically encoded photo-cross-linking and in-vivo covalent capture of interacting proteins, followed by oxidative cleavage and mass tag transfer. | Pull-down of a tagged "bait" protein to co-purify its interacting "prey" proteins for mass spectrometry identification. | Fusion of a promiscuous biotin ligase to a "bait" protein to biotinylate nearby "prey" proteins, which are then purified and identified. |
| Interaction Type | Captures direct and transient interactions in a physiological context. | Primarily identifies stable and abundant interactions that survive cell lysis and purification steps. | Identifies both direct and proximal, transient interactions within a ~10 nm radius in living cells. |
| Temporal Resolution | High; cross-linking is initiated by a brief UV light exposure, providing a "snapshot" of interactions at a specific moment. | Low; reflects an average of interactions occurring over the lifetime of the protein complex in the cell lysate. | Low; biotinylation occurs over several hours, representing a time-averaged history of proximity. |
| False Positives | Reduced due to the specificity of in-vivo cross-linking and the transfer of a unique mass tag. | Can be high due to non-specific binding to the affinity resin or the bait protein during purification. | Can arise from highly abundant proteins that are not true interactors but are within the biotinylation radius. |
| Identification of Interaction Interface | Yes, the transferred mass tag pinpoints the site of interaction on the prey protein. | No, only identifies the interacting proteins, not the specific binding sites. | No, only identifies proximal proteins. |
| In Vivo Application | Yes, designed for use in living cells. | Typically performed on cell lysates, which may disrupt native interactions. | Yes, designed for use in living cells. |
Delving Deeper: The this compound-IMAPP Workflow
The power of this compound lies in its innovative "In-situ cleavage and MS-label transfer After Protein Photo-cross-linking" (IMAPP) strategy. This multi-step process allows for the precise and confident identification of protein interaction partners.
Experimental Protocol: The IMAPP Strategy
The IMAPP protocol provides a robust framework for identifying protein-protein interactions in their native cellular environment.[1][2]
-
Plasmid Construction and Protein Expression:
-
An amber stop codon (TAG) is introduced at the desired site for this compound incorporation within the gene encoding the "bait" protein.
-
The bait protein is also tagged with an affinity handle (e.g., His-tag, FLAG-tag) for later purification.
-
The plasmid, along with a plasmid encoding the necessary aminoacyl-tRNA synthetase/tRNA pair for this compound incorporation, is transformed into the expression host (e.g., E. coli or mammalian cells).
-
Cells are cultured in a medium supplemented with this compound.
-
-
In Vivo Photo-Cross-Linking:
-
Once the bait-DiZHSeC protein is expressed, the cells are irradiated with UV light (typically 365 nm) for a short period (e.g., 15 minutes) to induce cross-linking between the diazirine group of this compound and interacting "prey" proteins.[1]
-
-
Affinity Purification of Cross-Linked Complexes:
-
The cells are lysed under denaturing conditions to minimize non-specific protein interactions.
-
The bait protein, along with its covalently linked prey proteins, is purified from the cell lysate using affinity chromatography corresponding to the tag on the bait protein.
-
-
Oxidative Cleavage and Mass Tag Transfer:
-
The purified protein complexes are subjected to oxidative cleavage, for example, by incubation with hydrogen peroxide (H₂O₂).[1]
-
This step cleaves the selenoether bond in this compound, releasing the prey protein from the bait.
-
Crucially, a stable N-(4,4-bis-substituted-pentyl)acrylamide (NPAA) moiety is transferred to the prey protein at the site of interaction.[1]
-
-
Sample Preparation for Mass Spectrometry:
-
The released prey proteins are separated by SDS-PAGE.
-
The protein bands are excised, and in-gel tryptic digestion is performed to generate peptides.
-
-
LC-MS/MS Analysis and Data Interpretation:
-
The resulting peptide mixture is analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
The MS data is searched against a protein database to identify the prey proteins.
-
A key aspect of the data analysis is the specific search for peptides modified with the NPAA mass tag, which confirms them as direct interaction partners and pinpoints the cross-linking site.
-
Case Study: Mapping the Interactome of the Chaperone Protein HdeA
A key demonstration of this compound's efficacy is in mapping the protein interaction network of the acid-stress chaperone HdeA in E. coli. This study successfully identified numerous client proteins of HdeA, providing insights into its role in bacterial survival under acidic conditions.
A Comparative Look at Alternative Methodologies
Affinity Purification-Mass Spectrometry (AP-MS)
AP-MS is a cornerstone of proteomics for identifying members of protein complexes.
Experimental Protocol: AP-MS
-
Bait Protein Expression: The protein of interest is tagged with an affinity tag (e.g., FLAG, HA, or GFP) and expressed in cells.
-
Cell Lysis: Cells are lysed under non-denaturing conditions to preserve protein complexes.
-
Affinity Purification: The cell lysate is incubated with beads coated with an antibody or affinity reagent that specifically binds to the tag on the bait protein.
-
Washing: The beads are washed to remove proteins that non-specifically bind to the beads or the bait.
-
Elution: The bait protein and its interacting partners are eluted from the beads.
-
Mass Spectrometry: The eluted proteins are identified by mass spectrometry.
Proximity-dependent Biotin Identification (BioID)
BioID is a powerful technique for identifying proximal and transiently interacting proteins in living cells.
Experimental Protocol: BioID
-
Fusion Protein Expression: The protein of interest is fused to a promiscuous biotin ligase (BirA*) and expressed in cells.
-
Biotin Labeling: The cells are incubated with excess biotin for a defined period (typically 18-24 hours). BirA* releases reactive biotin-5'-AMP, which covalently attaches to primary amines of proteins within a ~10 nm radius.
-
Cell Lysis: Cells are lysed under harsh, denaturing conditions to solubilize all proteins.
-
Streptavidin Affinity Purification: Biotinylated proteins are captured from the lysate using streptavidin-coated beads.
-
Washing: The beads are extensively washed to remove non-biotinylated proteins.
-
Mass Spectrometry: The captured proteins are identified by mass spectrometry.
Conclusion
The selection of an appropriate method for studying protein-protein interactions is contingent on the specific biological question being addressed. This compound, with its IMAPP strategy, offers a unique advantage in its ability to capture transient interactions with high temporal resolution and to precisely map the interaction interface on the prey protein. While AP-MS remains a valuable tool for identifying stable protein complexes and BioID excels at mapping the proteomic neighborhood of a protein in vivo, this compound provides a powerful approach for dissecting the dynamics and structural details of protein interaction networks. As research continues to delve deeper into the intricacies of cellular signaling, the application of innovative technologies like this compound will be instrumental in advancing our understanding of complex biological systems.
References
- 1. Genetically encoded releasable photo-cross-linking strategies for studying protein-protein interactions in living cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Enabling Photoactivated Cross-Linking Mass Spectrometric Analysis of Protein Complexes by Novel MS-Cleavable Cross-Linkers - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of DiZHSeC and Its Analogs for Protein-Protein Interaction Studies
For Researchers, Scientists, and Drug Development Professionals
In the intricate landscape of cellular signaling and function, the study of protein-protein interactions (PPIs) is paramount. Genetically encoded photocrosslinkers have emerged as powerful tools to capture these transient and dynamic interactions within a living cellular environment. This guide provides a detailed head-to-head comparison of DiZHSeC, a selenium-based cleavable photocrosslinker, and its notable analogs: DiZPK, DiZSeK, and DiZASeC. We will delve into their performance based on available experimental data, outline their respective experimental protocols, and visualize key concepts to aid in the selection of the most appropriate tool for your research needs.
Core Principle: Photo-Affinity Labeling
At the heart of these tools lies the principle of photo-affinity labeling. An unnatural amino acid (UAA) containing a photo-activatable group, typically a diazirine, is genetically incorporated into a "bait" protein. Upon exposure to UV light, the diazirine generates a highly reactive carbene intermediate that covalently crosslinks with interacting "prey" proteins in close proximity. This covalent capture allows for the subsequent isolation and identification of interacting partners.
Performance Comparison of this compound and its Analogs
The choice of a photocrosslinker significantly impacts the outcome of a PPI study. Key performance indicators include photocrosslinking efficiency, the ability to minimize non-specific background, and the ease of identifying crosslinked peptides by mass spectrometry.
| Feature | This compound | DiZPK | DiZSeK | DiZASeC |
| Cleavability | Yes (Oxidative) | No | Yes (Oxidative) | Yes (Oxidative) |
| Cleavage Product | Stable N-(4,4-bis-substituted-pentyl)acrylamide (NPAA) moiety | N/A | Labile selenenic acid | Stable tag + Click handle |
| Mass Spec. Identification | Direct identification of a stable mass tag on prey peptides | Identification of crosslinked bait-prey peptides | Indirect; relies on identifying released prey proteins | Enhanced identification via click chemistry enrichment |
| Photocrosslinking Efficiency | Similar to DiZPK[1][2] | High | High | High |
| Background Reduction | High (IMAPP strategy) | Moderate | High (CAPP strategy) | Very High (Click chemistry enrichment) |
| Application | High-confidence identification of direct interactors and mapping of interaction interfaces[1] | General PPI screening | Global comparison of interactomes | Capturing low-abundance or weak interactions |
Key Insights:
-
This compound vs. DiZPK: While both exhibit similar efficiency in capturing interacting proteins, this compound's key advantage is its cleavable linker.[1][2] The oxidative cleavage of the C-Se bond leaves a stable mass tag (NPAA) on the prey protein. This is the foundation of the IMAPP (In-situ cleavage and MS-label transfer After Protein Photocrosslinking) strategy, which significantly reduces false-positive identifications by allowing for the specific detection of tagged prey peptides, independent of the bait protein. In contrast, identifying interaction partners with the non-cleavable DiZPK relies on the more complex analysis of crosslinked bait-prey peptide pairs.
-
This compound vs. DiZSeK: Both are selenium-based cleavable photocrosslinkers. However, the cleavage of DiZSeK results in a labile selenenic acid on the prey protein, making direct identification of the modification challenging. DiZSeK is primarily used in the CAPP (Cleavage After Protein Photocrosslinking) strategy, where the focus is on identifying the pool of released prey proteins after cleavage, rather than pinpointing the exact crosslinking site. This compound's stable NPAA tag offers a distinct advantage for precise interface mapping.
-
This compound vs. DiZASeC: DiZASeC represents a further refinement by incorporating a bioorthogonal "click" handle (an alkyne group) in addition to the cleavable linker. This allows for the specific enrichment of crosslinked prey proteins using azide-biotin tags, further reducing background noise and enhancing the detection of low-abundance interactors.
Experimental Protocols and Methodologies
The successful application of these photocrosslinkers relies on meticulous experimental execution. Below are detailed workflows for the primary strategies associated with this compound and its analogs.
IMAPP (In-situ cleavage and MS-label transfer After Protein Photocrosslinking) using this compound
This strategy is designed for high-confidence identification of direct interacting partners and for mapping the interaction interface.
Experimental Workflow:
-
Genetic Incorporation of this compound: The gene for the "bait" protein is mutated to include an amber codon (TAG) at the desired site for this compound incorporation. This plasmid is co-transfected into cells with a plasmid encoding the orthogonal aminoacyl-tRNA synthetase/tRNA pair specific for this compound. Cells are cultured in the presence of this compound.
-
In Vivo Photocrosslinking: The cells expressing the this compound-containing bait protein are irradiated with UV light (typically 365 nm) to induce covalent crosslinking between the bait and its interacting prey proteins.
-
Cell Lysis and Affinity Purification: Cells are lysed, and the bait protein, along with its crosslinked partners, is enriched via an affinity tag on the bait (e.g., His-tag, FLAG-tag).
-
Oxidative Cleavage: The purified protein complexes are treated with a mild oxidizing agent, such as hydrogen peroxide (H₂O₂), to cleave the C-Se bond within this compound. This transfers the stable NPAA mass tag onto the prey protein.
-
SDS-PAGE and In-Gel Digestion: The proteins are separated by SDS-PAGE, and the protein bands are excised and subjected to in-gel digestion with a protease (e.g., trypsin).
-
LC-MS/MS Analysis: The resulting peptides are analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Data Analysis: The MS data is searched for peptides containing the specific mass modification of the NPAA tag (C₈H₁₃NO). The identification of these tagged peptides confidently identifies the prey proteins and the specific residues involved in the interaction.
General Photocrosslinking Workflow using DiZPK
This is a more traditional approach for identifying interacting proteins.
Experimental Workflow:
-
Genetic Incorporation of DiZPK: Similar to the IMAPP protocol, DiZPK is incorporated into the bait protein at a specific site.
-
In Vivo Photocrosslinking: Cells are irradiated with UV light to induce crosslinking.
-
Cell Lysis and Affinity Purification: The bait-prey complexes are purified from the cell lysate.
-
SDS-PAGE and In-Gel Digestion: The purified complexes are separated by SDS-PAGE, and the entire protein band (containing both bait and prey) is excised and digested.
-
LC-MS/MS Analysis: The peptide mixture is analyzed by LC-MS/MS.
-
Data Analysis: The complex MS data is analyzed to identify chimeric peptides, which consist of a peptide from the bait protein crosslinked to a peptide from the prey protein. This analysis can be challenging due to the complexity of the fragmentation spectra.
Signaling Pathways and Logical Relationships
The application of these photocrosslinkers allows for the elucidation of complex signaling pathways by identifying previously unknown protein-protein interactions. For example, a kinase (the bait protein) can be tagged with this compound to identify its direct substrates (prey proteins) within a specific signaling cascade.
Conclusion
This compound and its analogs represent a versatile toolkit for the investigation of protein-protein interactions in their native cellular context. The choice between these powerful molecular tools depends on the specific research question. For high-confidence identification of direct binding partners and precise mapping of interaction interfaces, the cleavable this compound coupled with the IMAPP strategy is the superior choice. For broader, more global analyses of interactomes, DiZSeK and the CAPP strategy may be more suitable. For studies involving low-abundance proteins or weak interactions, the enhanced enrichment capabilities of DiZASeC are highly advantageous. The non-cleavable DiZPK remains a valuable tool for initial PPI screening. By understanding the distinct advantages of each analog, researchers can design more effective experiments to unravel the complex web of protein interactions that govern cellular life.
References
Safety Operating Guide
Proper Disposal Procedures for DiZHSeC
This document provides comprehensive guidance on the proper disposal of DiZHSeC (CAS No. 2230724-46-4), a genetically encoded protein photocrosslinker. While classified as a non-hazardous substance, adherence to standard laboratory safety protocols is essential to ensure a safe and compliant work environment.[1] This guide is intended for researchers, scientists, and drug development professionals.
Immediate Safety and Handling Precautions
Before handling this compound, it is crucial to be familiar with its properties and the necessary safety measures.
1.1 Personal Protective Equipment (PPE)
A summary of required and recommended PPE for handling this compound is provided below.
| PPE Category | Specification | Rationale |
| Hand Protection | Nitrile or latex gloves. | Prevents direct skin contact. |
| Eye Protection | Safety glasses with side shields or goggles. | Protects eyes from accidental splashes or aerosol formation.[1] |
| Skin and Body | Standard laboratory coat. | Protects skin and personal clothing from contamination. |
| Respiratory | Not required under normal use with adequate ventilation. Use a NIOSH-approved respirator if dusts are generated. | Avoids inhalation of dusts or aerosols, especially when handling the solid form of the compound.[1] |
1.2 Spill Management
In the event of a spill, follow these procedures to minimize exposure and environmental contamination.
| Spill Scenario | Containment and Cleanup Procedure |
| Minor Spill (Solid) | 1. Wear appropriate PPE. 2. Gently sweep or vacuum the material to avoid generating dust. 3. Place the collected material into a suitable, labeled container for disposal.[2] 4. Clean the spill area with a damp cloth or paper towel. |
| Minor Spill (Liquid) | 1. Wear appropriate PPE. 2. Absorb the spill with an inert material such as vermiculite, dry sand, or earth. 3. Place the absorbent material into a sealed, labeled container for disposal. 4. Decontaminate the spill area with a suitable solvent (e.g., 70% ethanol) and wipe clean.[1] |
| Major Spill | 1. Evacuate the immediate area. 2. Alert your supervisor and institutional Environmental Health and Safety (EHS) department. 3. Prevent entry into the spill area. 4. Follow the instructions provided by EHS personnel for cleanup and disposal. |
This compound Disposal Workflow
The proper disposal of this compound, whether in its pure form or as part of a solution, must follow a structured workflow to ensure compliance with institutional and local regulations.
Step-by-Step Disposal Procedures
Follow these steps for the safe and compliant disposal of this compound waste.
Step 1: Waste Identification and Segregation
-
Solid Waste: Unused or expired this compound powder.
-
Liquid Waste: Solutions containing this compound.
-
Contaminated Materials: PPE, pipette tips, and other labware that has come into contact with this compound.
Segregate this compound waste from other chemical waste streams unless directed otherwise by your institution's EHS department.
Step 2: Container Selection and Labeling
-
Use waste containers that are in good condition, compatible with the chemical, and have a secure, leak-proof lid.
-
Label the container clearly with the words "Hazardous Waste" or as directed by your institution's waste management policy. The label should include the full chemical name ("this compound"), concentration (if in solution), and the date of accumulation.
Step 3: Waste Accumulation
-
Store waste containers in a designated satellite accumulation area near the point of generation.
-
Ensure secondary containment is used to prevent the spread of material in case of a leak.
-
Keep waste containers closed except when adding waste.
Step 4: Requesting Disposal
-
Once the waste container is full or has reached the storage time limit set by your institution, submit a waste pickup request to your EHS department.
-
Do not dispose of this compound down the drain or in the regular trash.
Experimental Protocols
4.1 Oxidative Cleavage of this compound for Experimental Applications
This compound is designed to undergo oxidative cleavage of its Cε-Seδ bond when treated with hydrogen peroxide (H₂O₂), which is a key aspect of its function as a photocrosslinker.
Methodology:
-
Prepare a solution of this compound-containing protein complex.
-
Add hydrogen peroxide to a final concentration of 8 mM.
-
Incubate the mixture for 60 minutes.
-
The cleavage results in the generation of a stable N-(4,4-bis-substituted-pentyl)acrylamide (NPAA) moiety on the target protein, which can be identified by mass spectrometry.
The waste generated from this procedure should be collected and disposed of as chemical waste, following the steps outlined in this document.
Signaling Pathways and Logical Relationships
The following diagram illustrates the decision-making process for handling and disposing of this compound waste in a laboratory setting.
References
Personal protective equipment for handling DiZHSeC
Essential Safety and Handling Guide for DiZHSeC
This guide provides critical safety and logistical information for researchers, scientists, and drug development professionals working with this compound (Se-(N-(3-(3-methyl-3H-diazirin-3-yl)propyl)propanamide)-3-yl-homoselenocysteine). This compound is a genetically encoded photocrosslinker utilized in advanced chemical proteomic strategies to investigate protein-protein interactions. Due to the absence of a specific Safety Data Sheet (SDS), this guidance is based on the chemical properties of its constituent functional groups—a diazirine ring and an organoselenium component—and the associated reagents used in its application, such as hydrogen peroxide and UV radiation.
Personal Protective Equipment (PPE)
Strict adherence to the following PPE requirements is mandatory to minimize exposure and ensure personal safety when handling this compound and associated reagents.
| Protection Type | Specific PPE | Purpose | Standard |
| Eye and Face Protection | Chemical splash goggles or safety glasses with side shields. A polycarbonate face shield is required when working with UV radiation.[1][2][3][4] | Protects eyes and face from chemical splashes and harmful UV radiation.[1] | ANSI Z87.1 |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile or neoprene). Double gloving is recommended when handling organoselenium compounds. | Prevents skin contact with this compound, which contains an organoselenium moiety and a reactive diazirine group. Inspect gloves for tears before use. | EN 374 |
| Body Protection | A flame-resistant laboratory coat, fully buttoned, with long sleeves. | Protects skin and personal clothing from contamination. Ensure no skin is exposed between the glove and the cuff. | --- |
| Respiratory Protection | Work in a well-ventilated area or a chemical fume hood. An N95 or higher-rated respirator may be necessary if handling the powder outside a fume hood. | Minimizes inhalation of any aerosols or dust particles. | NIOSH/MSHA approved |
Operational Plan: Experimental Protocol for Photocrosslinking
This protocol outlines the key steps for a typical photocrosslinking experiment using this compound, incorporating essential safety procedures.
Preparation and Handling of this compound
-
Location : All handling of this compound, especially in its solid form or when preparing solutions, should be conducted in a certified chemical fume hood to minimize inhalation exposure.
-
Personal Protective Equipment : Don the appropriate PPE as detailed in the table above before handling the compound.
-
Weighing : When weighing the solid compound, use anti-static weigh paper or a weighing boat. Take care to avoid creating dust.
-
Solubilization : If dissolving in a solvent, add the solvent slowly to the solid to prevent splashing.
Photocrosslinking Procedure
-
UV Radiation Source : The photocrosslinking step involves irradiation with UV light. Use a UV source with a wavelength of 365 nm.
-
UV Safety : UV radiation is hazardous and can cause severe eye and skin damage.
-
Ensure the UV source is properly shielded. Many crosslinker instruments have built-in safety interlocks that prevent operation when the door is open. Never bypass these safety features.
-
Always wear a UV-rated polycarbonate face shield and ensure all skin is covered. Standard laboratory coats, gloves, long pants, and closed-toe shoes are mandatory.
-
Post warning signs indicating that a UV source is in operation.
-
Oxidative Cleavage with Hydrogen Peroxide (H₂O₂)
-
Handling H₂O₂ : Hydrogen peroxide is a strong oxidizer and can cause skin and eye burns. Handle it in a chemical fume hood.
-
PPE : Wear chemical splash goggles, a lab coat, and chemical-resistant gloves.
-
Procedure : When treating the photocrosslinked complexes with H₂O₂, add the reagent slowly to the reaction mixture.
-
Storage : Store hydrogen peroxide in its original vented container in a cool, dry, well-ventilated area away from incompatible materials like organic solvents and metals.
Disposal Plan for this compound Waste
All waste containing this compound or other selenium compounds must be treated as hazardous waste. Do not dispose of any selenium-containing waste down the drain.
Waste Segregation
-
Solid Waste : Collect all contaminated solid waste, including gloves, pipette tips, weighing paper, and paper towels, in a designated and clearly labeled hazardous waste container.
-
Liquid Waste : Collect all liquid waste containing this compound in a separate, labeled hazardous waste container. Chlorinated and non-chlorinated solvent waste should be kept separate.
-
Sharps Waste : Needles, syringes, or other contaminated sharps should be disposed of in a designated sharps container.
Decontamination
-
Decontaminate all work surfaces and non-disposable equipment after use. Use a suitable solvent followed by soap and water. Collect all cleaning materials and rinsates as hazardous waste.
Waste Neutralization and Disposal
For laboratories equipped to do so, a potential neutralization procedure for organoselenium compounds involves reduction to elemental selenium, which is more stable. This procedure should only be performed by trained personnel in a chemical fume hood.
-
Don appropriate PPE.
-
Reduction : The waste solution can be treated with a reducing agent like sodium borohydride in a suitable solvent. This should be done cautiously, potentially in an ice bath to control the reaction.
-
Quenching : After the reaction, any excess reducing agent must be carefully quenched, for example, by the slow addition of a dilute acid.
-
Collection : The resulting mixture containing the precipitated elemental selenium should be collected in a labeled hazardous waste container.
-
Pickup : Arrange for the disposal of all hazardous waste containers through your institution's Environmental Health and Safety (EHS) office.
Below is a diagram illustrating the decision-making process for the proper disposal of waste generated during experiments with this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
